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Foundational

Binding affinity of (S, R, S)-AHPC-PEG6-Tos to Von Hippel-Lindau protein

An In-depth Technical Guide to the Binding Affinity of (S, R, S)-AHPC-based Ligands to the Von Hippel-Lindau (VHL) Protein Abstract The recruitment of the Von Hippel-Lindau (VHL) E3 ubiquitin ligase is a cornerstone of m...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Binding Affinity of (S, R, S)-AHPC-based Ligands to the Von Hippel-Lindau (VHL) Protein

Abstract

The recruitment of the Von Hippel-Lindau (VHL) E3 ubiquitin ligase is a cornerstone of modern therapeutic strategies in targeted protein degradation. Proteolysis-targeting chimeras (PROTACs) that utilize VHL ligands have shown remarkable efficacy, advancing into clinical trials. The foundational step in developing such degraders is the robust characterization of the binding interaction between the VHL protein and the small molecule ligand. This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the binding affinity of the (S, R, S)-AHPC scaffold, the core warhead of the synthetic building block (S, R, S)-AHPC-PEG6-Tos , to the VHL protein complex. We will dissect the critical importance of binding affinity, provide detailed, field-proven protocols for its determination using gold-standard biophysical methods, and explain the causality behind experimental choices to ensure scientific integrity and reproducibility.

Part 1: The VHL/HIF-1α Axis: A Target for Therapeutic Intervention

The Von Hippel-Lindau protein (VHL) is the substrate-recognition subunit of the Cullin-RING E3 ubiquitin ligase complex CRL2^VHL^.[1] Under normal oxygen conditions (normoxia), VHL plays a pivotal role in cellular oxygen sensing by recognizing and binding to a post-translationally modified form of the Hypoxia-Inducable Factor 1-alpha (HIF-1α).[2][3] Specifically, prolyl hydroxylase domain (PHD) enzymes hydroxylate key proline residues on HIF-1α. This modification creates a high-affinity binding site for VHL, which subsequently poly-ubiquitinates HIF-1α, marking it for degradation by the 26S proteasome.[3][4]

This natural degradation pathway has been ingeniously co-opted for therapeutic purposes. The development of small molecules that mimic the hydroxylated proline motif of HIF-1α allows for the "hijacking" of the VHL E3 ligase.[5][6] These small-molecule ligands, when incorporated into PROTACs, redirect the VHL complex to a new protein of interest, inducing its degradation.[1][6]

cluster_0 Normoxia HIF HIF-1α PHD PHD Enzymes (+ O2) HIF->PHD Hydroxylation HIF_OH Hydroxylated HIF-1α (Pro-OH) PHD->HIF_OH VHL VHL E3 Ligase (VCB Complex) HIF_OH->VHL Recognition & Binding VHL->HIF_OH Proteasome Proteasome VHL->Proteasome Poly-ubiquitination Ub Ubiquitin Ub->VHL Recruitment Degradation Degradation Proteasome->Degradation

Caption: The VHL-HIF-1α signaling pathway under normoxic conditions.

Part 2: (S, R, S)-AHPC-PEG6-Tos: A Key Building Block for VHL-Recruiting PROTACs

The molecule (S, R, S)-AHPC-PEG6-Tos is an advanced synthetic intermediate designed for the efficient construction of VHL-based PROTACs.[][8] It comprises three key components:

  • The (S, R, S)-AHPC "Warhead" : This is the active VHL-binding moiety, derived from potent parent ligands like VH032.[4][] The specific (S, R, S) stereochemistry is critical for high-affinity binding to the VHL pocket that recognizes HIF-1α.[]

  • The PEG6 Linker : A six-unit polyethylene glycol linker provides spacing and optimal orientation between the VHL ligand and the ligand for the target protein in the final PROTAC molecule.

  • The Tosylate (Tos) Group : A terminal tosyl group serves as an excellent leaving group for nucleophilic substitution, facilitating the covalent attachment of a target protein ligand to complete the PROTAC synthesis.[]

It is crucial to understand that while this molecule is used to synthesize PROTACs, the binding affinity of primary interest is that of its parent scaffold, the AHPC core, to the VHL protein. This binary interaction is the foundation upon which the PROTAC's efficacy is built.

Part 3: The Cornerstone of Characterization: Binding Affinity (Kd)

The dissociation constant (Kd) is the fundamental parameter that quantifies the strength of the interaction between the VHL ligand and the VHL protein. It is a measure of the concentration of ligand required to occupy 50% of the VHL binding sites at equilibrium. A lower Kd value signifies a higher binding affinity.

In the context of PROTACs, a strong binary affinity (low nanomolar Kd) for the E3 ligase is generally desirable as it contributes to the formation of a stable and productive ternary complex (VHL :: PROTAC :: Target Protein).[9] This stability is critical for efficient ubiquitination of the target. Therefore, precise and reproducible measurement of the Kd is a non-negotiable step in the validation of any new VHL ligand.

Part 4: Gold-Standard Methodologies for Determining VHL Binding Affinity

To ensure the highest degree of scientific integrity, multiple orthogonal biophysical methods should be employed to characterize binding affinity. We present detailed protocols for three industry-standard techniques: Isothermal Titration Calorimetry (ITC), Fluorescence Polarization (FP), and Surface Plasmon Resonance (SPR).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released (exothermic) or absorbed (endothermic) during a binding event. It is considered the gold standard as it provides a complete thermodynamic profile of the interaction in a single, label-free experiment, yielding the Kd, stoichiometry (n), and enthalpy (ΔH).[10]

Causality Behind the Method: The primary reason for using ITC is its direct and label-free nature. There are no modifications to the protein or ligand that could interfere with binding. The heat change measured is an intrinsic property of the interaction. A critical, self-validating step in any ITC protocol is the mandatory dialysis of both protein and ligand into an identical buffer stock. This minimizes large, confounding heats of dilution that can arise from buffer mismatch, ensuring that the observed signal is solely from the binding event.

prep 1. Sample Prep - Purify VCB Complex - Synthesize Ligand - Dialyze both into identical buffer load 2. Load ITC - Ligand into Syringe - VCB into Sample Cell prep->load titrate 3. Titration Inject small aliquots of ligand into VCB solution load->titrate measure 4. Measure Heat Detect heat change (µcal/sec) after each injection titrate->measure analyze 5. Analyze Data - Integrate peaks - Plot heat vs. molar ratio - Fit to binding model measure->analyze result Result: Kd, n, ΔH analyze->result

Caption: Experimental workflow for Isothermal Titration Calorimetry (ITC).

Detailed ITC Protocol:

  • Protein Preparation: Express and purify the VHL-ElonginB-ElonginC (VCB) complex to >95% purity. Determine the precise protein concentration via A280nm measurement using the calculated extinction coefficient.

  • Ligand Preparation: Synthesize and purify the VHL ligand (e.g., the parent AHPC compound). Accurately determine its concentration. Dissolve the ligand in a suitable solvent (e.g., DMSO) to create a concentrated stock, then dilute into the final assay buffer.

  • Buffer Matching (Critical Step): Dialyze the VCB protein extensively against the final assay buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl). Prepare the ligand solution by diluting the stock into the exact same final dialysis buffer. The final DMSO concentration should be matched between the syringe and cell solutions and should not exceed 5%.

  • Concentration Setup: For a ligand with an expected Kd of ~200 nM, a good starting point is 15-20 µM VCB complex in the sample cell and 150-200 µM ligand in the injection syringe.[4]

  • Instrument Setup: Set the experiment temperature to 25°C. Program a series of 19-29 injections, with a first small injection of 0.5-1 µL (to be discarded during analysis) followed by 1.5-2 µL injections spaced 150 seconds apart.

  • Data Acquisition: Load the samples and perform the titration run. Also, perform a control titration (ligand into buffer) to measure the heat of dilution.

  • Data Analysis: Subtract the heat of dilution from the main experiment's data. Integrate the resulting peaks to generate a binding isotherm. Fit the isotherm to a one-site binding model to determine the Kd, stoichiometry (n), and enthalpy (ΔH).[4]

Fluorescence Polarization (FP) Competition Assay

FP is a robust, high-throughput method for measuring binding affinity. It relies on monitoring the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[11] For the VHL system, this is typically performed as a competition assay where the test ligand displaces a fluorescently labeled HIF-1α peptide probe from the VCB complex.[9][12]

Causality Behind the Method: This method is chosen for its high throughput and sensitivity. The core principle is that a small fluorescent probe (e.g., FAM-HIF-1α peptide) tumbles rapidly in solution, leading to depolarized emitted light (low FP signal). When bound to the large VCB complex, its tumbling is restricted, and the emitted light remains polarized (high FP signal). A competing ligand will displace the probe, causing a dose-dependent decrease in the FP signal, which is directly proportional to its binding affinity.

reagents 1. Prepare Reagents - VCB Complex - FAM-HIF-1α Probe - Serial dilution of Test Ligand mix 2. Mix in Plate Add fixed amounts of VCB and Probe to all wells. Add diluted Test Ligand. reagents->mix incubate 3. Incubate Allow reaction to reach equilibrium (e.g., 30-60 min at room temperature). mix->incubate read 4. Read Polarization Excite at 485nm, measure parallel & perpendicular emission at 535nm. incubate->read analyze 5. Analyze Data - Plot mP vs. [Ligand] - Fit to sigmoidal curve to determine IC50. read->analyze result Result: IC50 (convertible to Ki) analyze->result

Caption: Experimental workflow for a Fluorescence Polarization (FP) competition assay.

Detailed FP Protocol:

  • Reagent Preparation:

    • VCB Complex: Prepare purified VCB complex in assay buffer (e.g., 25 mM HEPES pH 7.4, 100 mM NaCl, 0.01% Tween-20).[4]

    • Fluorescent Probe: Use a commercially available, fluorescein-labeled HIF-1α peptide (e.g., FAM-DLDLEMLAPYIPMDDDFQL).

    • Test Ligand: Prepare a 10-point, 3-fold serial dilution of the AHPC-based test ligand in assay buffer, starting from a high concentration (e.g., 100 µM).

  • Assay Setup (384-well plate):

    • To each well, add a fixed concentration of VCB complex and the FAM-HIF-1α probe (concentrations determined by a prior Kd measurement of the probe itself, typically in the low nM range).[11]

    • Add the serially diluted test ligand.

    • Include "High mP" controls (VCB + Probe, no ligand) and "Low mP" controls (Probe only).

  • Incubation: Incubate the plate for 30-60 minutes at room temperature, protected from light, to allow the binding to reach equilibrium.[13]

  • Measurement: Read the fluorescence polarization on a suitable plate reader, using excitation and emission filters appropriate for fluorescein (e.g., Ex: 485 nm, Em: 535 nm).[13]

  • Data Analysis: Plot the measured millipolarization (mP) values against the logarithm of the test ligand concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of ligand required to displace 50% of the fluorescent probe. The IC50 can then be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technique that measures binding events in real-time by detecting changes in the refractive index on a sensor chip surface. It provides kinetic data, including the association rate (kon) and dissociation rate (koff), from which the Kd (koff/kon) can be calculated.

Causality Behind the Method: SPR is chosen for its ability to provide kinetic information, which is complementary to the equilibrium data from ITC and FP. Understanding how quickly a ligand binds and how long it stays bound can be critical for PROTAC design. For instance, a slow koff (long residence time) can be advantageous for ternary complex stability. The self-validating aspect of SPR lies in immobilizing the protein (ligand) and flowing the small molecule (analyte) over the surface. The real-time sensorgram provides a direct visual confirmation of binding and dissociation phases.

Detailed SPR Protocol:

  • Chip Preparation: Covalently immobilize the purified VCB complex onto a carboxymethylated dextran sensor chip (e.g., CM5 chip) via standard amine coupling chemistry.

  • Analyte Preparation: Prepare a series of dilutions of the AHPC-based ligand in running buffer (e.g., HBS-EP+ buffer), typically spanning a concentration range from 0.1x to 10x the expected Kd.

  • Binding Measurement:

    • Inject the ligand solutions sequentially over the VCB-immobilized surface and a reference flow cell (for background subtraction).

    • Monitor the binding response (in Resonance Units, RU) in real-time during the association phase.

    • Follow with an injection of running buffer to monitor the dissociation phase.

    • Between cycles, regenerate the sensor surface with a mild regeneration solution (e.g., a low pH buffer) to remove all bound ligand.

  • Data Analysis: Fit the association and dissociation curves from the multiple analyte concentrations globally to a suitable binding model (e.g., 1:1 Langmuir binding) to extract the kinetic parameters kon and koff. Calculate the Kd as the ratio of koff/kon.

Part 5: Quantitative Data Summary

The (S, R, S)-AHPC scaffold is the foundation of many widely used VHL ligands, including the prototypical inhibitor VH032. The binding affinity of this core moiety is the key benchmark for any PROTAC development effort utilizing intermediates like (S, R, S)-AHPC-PEG6-Tos.

Ligand ScaffoldBinding Affinity (Kngcontent-ng-c567981813="" class="ng-star-inserted">d)MethodSource(s)
VH032 (Parent of AHPC)185 ± 7 nM ITC[4][14]
VH298 (Optimized Analog)80 - 90 nM ITC & FP[1][12]
VH101 (Optimized Analog)44 nM Not Specified[15]

This data provides a robust, quantitative baseline. A newly synthesized PROTAC incorporating the (S, R, S)-AHPC warhead is expected to retain a VHL binding affinity in this low-to-mid nanomolar range.

Part 6: Conclusion

The accurate and reproducible determination of binding affinity is a foundational pillar in the development of VHL-based targeted protein degraders. The (S, R, S)-AHPC scaffold, delivered via versatile synthetic intermediates like (S, R, S)-AHPC-PEG6-Tos, provides a potent and well-characterized anchor for recruiting the VHL E3 ligase. By employing a multi-pronged approach using gold-standard biophysical techniques such as ITC, FP, and SPR, researchers can confidently validate this critical interaction. Understanding not only what the binding affinity is, but how to measure it with scientific rigor—appreciating the causality behind buffer choice, assay format, and data analysis—is what separates routine measurement from true, actionable insight in the quest for novel therapeutics.

Part 7: References

  • Diehl, C. J., & Ciulli, A. (2022). Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. Chemical Society Reviews, 51(19), 8216–8257. [Link]

  • Iraolagoitia, X., & Ciulli, A. (2025). A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present). Expert Opinion on Therapeutic Patents. [Link]

  • ResearchGate. Binding affinity and binding mode of F-Hypcontaining VHL ligands. [Link]

  • Lee, K., et al. (2005). A fluorescence polarization-based interaction assay for hypoxia-inducible factor prolyl hydroxylases. Biochemical and Biophysical Research Communications, 337(1), 325-330. [Link]

  • Galdeano, C., et al. (2017). Group-Based Optimization of Potent and Cell-Active Inhibitors of the von Hippel–Lindau (VHL) E3 Ubiquitin Ligase. Journal of Medicinal Chemistry, 60(18), 7855–7862. [Link]

  • ResearchGate. Chemical structures of VHL ligands and their binding affinities to VHL... [Link]

  • Van Molle, I., et al. (2021). VHL ligand binding increases intracellular level of VHL. bioRxiv. [Link]

  • Supporting Information Assay for fluorescence polarization (FP) assay to identify small-molecule inhibitors of the Keap1-Nrf2 i. [Link]

  • Springer Protocols. (2014). Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions. [Link]

Sources

Exploratory

Difference between AHPC and Thalidomide based PROTAC linkers

An In-Depth Technical Guide to the Core Differences Between AHPC and Thalidomide-Based PROTAC Linkers Executive Summary Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift in therapeutics, moving from pro...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Core Differences Between AHPC and Thalidomide-Based PROTAC Linkers

Executive Summary

Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift in therapeutics, moving from protein inhibition to outright elimination.[1] These heterobifunctional molecules are composed of a warhead targeting a protein of interest (POI), an E3 ligase-recruiting ligand, and a linker that bridges the two. The choice of E3 ligase ligand is a critical design decision that profoundly impacts the PROTAC's mechanism, selectivity, and potential for off-target effects. This guide provides a detailed comparison of two of the most prevalent classes of E3 ligase recruiters: (S,R,S)-α-hydroxy-γ-prolyl-β-cyclohexylalanine (AHPC) derivatives, which hijack the von Hippel-Lindau (VHL) E3 ligase, and Thalidomide and its analogs (Immunomodulatory imide Drugs or IMiDs), which recruit Cereblon (CRBN).

The core difference lies in their mechanism of action. AHPC-based linkers function through a canonical induced-proximity model, bringing the VHL ligase and the target protein together to facilitate ubiquitination.[2] In contrast, Thalidomide-based linkers act as "molecular glues," altering the surface of CRBN to induce the degradation of not only the intended target but also a host of endogenous "neosubstrates."[3][4] This fundamental distinction has significant implications for drug development, influencing everything from selectivity profiles and potential toxicities to the experimental workflows required for validation. This guide will dissect these differences, offering field-proven insights, detailed experimental protocols, and a clear comparative framework for researchers, scientists, and drug development professionals.

The PROTAC Mechanism: More Than Just a Bridge

A PROTAC leverages the cell's own ubiquitin-proteasome system to degrade specific proteins.[5] It does so by forming a ternary complex, a crucial intermediate comprising the PROTAC, the target protein (POI), and an E3 ubiquitin ligase.[6][] Within this complex, the E3 ligase facilitates the transfer of ubiquitin molecules to the POI. This polyubiquitination marks the POI for destruction by the 26S proteasome, after which the PROTAC is released to act catalytically, degrading multiple protein copies.[8][9]

The linker is not merely a passive spacer; its length, composition (e.g., polyethylene glycol (PEG) or alkyl chains), and attachment points are critical determinants of the PROTAC's efficacy.[2][6][10] These features dictate the geometry and stability of the ternary complex, which are essential for productive ubiquitination.[1][6]

PROTAC_Mechanism cluster_0 Cellular Environment PROTAC PROTAC (Warhead-Linker-E3 Ligand) Ternary_Complex POI:PROTAC:E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Ternary_Complex->PROTAC Releases PolyUb_POI Poly-ubiquitinated POI Ternary_Complex->PolyUb_POI Facilitates Ubiquitination Ub Ubiquitin (from E2) Ub->Ternary_Complex Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognized by Degradation Degraded Peptides Proteasome->Degradation Degrades into

Caption: General mechanism of action for PROTAC-mediated protein degradation.

Deep Dive: Thalidomide-Based PROTAC Linkers (CRBN Recruiters)

Thalidomide and its derivatives, lenalidomide and pomalidomide, are the foundational ligands used to recruit the Cereblon (CRBN) E3 ligase.[11][12] Their discovery as CRBN recruiters unveiled a novel "molecular glue" mechanism that has become both a powerful tool and a significant challenge in drug development.[4][13]

Mechanism of CRBN Binding and Neosubstrate Recruitment

The thalidomide molecule consists of a glutarimide ring and a phthalimide ring.[14] The glutarimide ring docks into a hydrophobic tri-tryptophan pocket on the surface of CRBN.[14][15] This binding event does not simply recruit CRBN; it fundamentally alters the protein's surface, creating a new interface that recognizes and binds proteins not normally targeted by CRBN.[4][12] These unintended targets are termed "neosubstrates."[3][16]

This molecular glue effect is responsible for both the therapeutic activities and the notorious toxicities of thalidomide.[17][18] Well-documented neosubstrates include:

  • Ikaros (IKZF1) and Aiolos (IKZF3): Lymphoid transcription factors whose degradation underlies the anti-myeloma effects of IMiDs.[3][19]

  • Casein Kinase 1α (CK1α): Degradation is linked to therapeutic effects in myelodysplastic syndromes.[19][20]

  • GSPT1: A translation termination factor whose degradation can lead to cytotoxicity.[3][20]

  • SALL4: A transcription factor whose degradation is a critical mediator of thalidomide-induced teratogenicity (birth defects).[3][16]

When incorporated into a PROTAC, the thalidomide moiety retains this intrinsic activity. Therefore, a thalidomide-based PROTAC will always have a background level of neosubstrate degradation, regardless of its intended target.[3]

Thalidomide_PROTAC cluster_1 Thalidomide-Based PROTAC Action PROTAC Thalidomide-PROTAC CRBN CRBN E3 Ligase PROTAC->CRBN Binds & Modulates Surface POI Intended Target (POI) Ternary_On On-Target Ternary Complex POI->Ternary_On CRBN->Ternary_On Ternary_Off Off-Target 'Neosubstrate' Complex CRBN->Ternary_Off Deg_On POI Degradation Ternary_On->Deg_On Deg_Off Neosubstrate Degradation (Off-Target Effects) Ternary_Off->Deg_Off Neosubstrate Neosubstrate (e.g., IKZF1, SALL4) Neosubstrate->Ternary_Off

Caption: Thalidomide-based PROTACs induce both on-target and off-target degradation.

Deep Dive: AHPC-Based PROTAC Linkers (VHL Recruiters)

(S,R,S)-AHPC (often incorporated as part of a larger ligand like VH032) is a highly potent and widely used ligand for the von Hippel-Lindau (VHL) E3 ligase.[1][21] Unlike thalidomide, AHPC-based PROTACs operate via a more direct induced-proximity mechanism without the inherent molecular glue activity.

Mechanism of VHL Binding

The AHPC moiety binds to a well-defined pocket on the VHL protein, mimicking the binding of its natural substrate, HIF-1α (hypoxia-inducible factor 1-alpha). This interaction is a classic example of competitive binding and does not fundamentally reshape the VHL surface to recruit new, unrelated substrates.[2]

Consequently, VHL-recruiting PROTACs are generally considered to have a "cleaner" off-target profile.[22] While off-target degradation can still occur if the PROTAC's warhead has poor selectivity or if the ternary complex unintentionally stabilizes an interaction with an endogenous protein, there is no systemic, ligand-driven degradation of a known class of neosubstrates. This makes the validation and de-risking of AHPC-based PROTACs a more straightforward process, primarily focused on the selectivity of the warhead and the specific ternary complex formed.

AHPC_PROTAC cluster_2 AHPC-Based PROTAC Action PROTAC AHPC-PROTAC POI Intended Target (POI) PROTAC->POI Binds VHL VHL E3 Ligase PROTAC->VHL Binds Ternary_On On-Target Ternary Complex POI->Ternary_On VHL->Ternary_On Deg_On Specific POI Degradation Ternary_On->Deg_On Induces Experimental_Workflow cluster_workflow Comparative PROTAC Evaluation Workflow Synthesis Step 1: PROTAC Synthesis (AHPC- & Thalidomide-based) Degradation Step 2: Degradation Assay (Western Blot) Determine DC50 & Dmax Synthesis->Degradation Ternary Step 3: Ternary Complex Assay (AlphaLISA / NanoBRET) Assess Complex Formation Degradation->Ternary Proteomics Step 4: Global Proteomics (Mass Spectrometry) Evaluate Selectivity & Off-Targets Ternary->Proteomics Phenotype Step 5: Phenotypic Assay (e.g., Cell Viability) Confirm On-Target Effect Proteomics->Phenotype

Caption: A generalized experimental workflow for comparing PROTAC efficacy and selectivity.

Protocol 1: Synthesis of Amine-Reactive Linker Building Blocks

Rationale: The most common strategy for PROTAC synthesis is the amide coupling of an E3 ligase-linker moiety containing a terminal carboxylic acid with an amine handle on the warhead. [1][8]This protocol provides a general method for preparing these key intermediates.

A. Synthesis of (S,R,S)-AHPC-PEG-Acid Linker [1]1. Materials: (S,R,S)-AHPC hydrochloride, Boc-protected PEG-amine linker with a terminal acid, coupling agents (e.g., HATU), and a base (e.g., DIPEA) in DMF. 2. Coupling: Dissolve AHPC and the PEG linker in DMF. Add the base and coupling agent. Stir at room temperature for 12-24 hours, monitoring by LC-MS. 3. Purification: Quench the reaction and purify the Boc-protected product by flash column chromatography. 4. Deprotection: Dissolve the purified product in a solution of TFA in DCM. Stir for 1-2 hours. [1]5. Final Product: Remove the solvent under reduced pressure to yield the (S,R,S)-AHPC-PEG-Acid linker. Confirm identity by NMR and LC-MS.

B. Synthesis of Thalidomide-PEG-Acid Linker [8]1. Materials: A thalidomide derivative with a reactive handle (e.g., 4-hydroxythalidomide), a PEG linker with a terminal Boc-protected amine and a terminal tosyl or halide group, and a base (e.g., K₂CO₃) in DMF. 2. Alkylation: Combine the thalidomide derivative, PEG linker, and base in DMF. Heat the reaction (e.g., to 60-80 °C) and stir for 12-24 hours, monitoring by LC-MS. 3. Purification: Purify the Boc-protected intermediate by flash column chromatography. 4. Deprotection & Hydrolysis: Treat with TFA in DCM to remove the Boc group, followed by hydrolysis of the terminal ester (if present) under basic conditions (e.g., LiOH) to yield the carboxylic acid. 5. Final Product: Purify the final Thalidomide-PEG-Acid linker. Confirm identity by NMR and LC-MS.

Protocol 2: Western Blot for Target Degradation (DC50/Dmax)

Rationale: This is the foundational assay to determine a PROTAC's potency (DC50: half-maximal degradation concentration) and efficacy (Dmax: maximum degradation). [1][10]

  • Cell Treatment: Seed cells in a multi-well plate. After 24 hours, treat with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) for a set time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE: Normalize protein amounts, prepare samples with Laemmli buffer, and separate proteins on a polyacrylamide gel.

  • Western Blotting: Transfer proteins to a PVDF membrane. Block with 5% non-fat milk or BSA in TBST for 1 hour.

  • Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific to the target protein and a loading control (e.g., β-actin, GAPDH).

  • Detection: Wash the membrane, incubate with an HRP-conjugated secondary antibody for 1 hour, and visualize bands using a chemiluminescent substrate and an imaging system. [1]8. Data Analysis: Quantify band intensities. Normalize the target protein signal to the loading control. Calculate the percentage of degradation relative to the vehicle control for each concentration and fit the data to a dose-response curve to determine DC50 and Dmax. [1]

Protocol 3: Global Proteomics for Off-Target Analysis

Rationale: This experiment is critical for evaluating thalidomide-based PROTACs to identify neosubstrate degradation and for confirming the high selectivity of AHPC-based PROTACs. [3][16]

  • Cell Treatment: Treat cells with the PROTAC at a concentration known to be effective (e.g., 5x DC50) and a vehicle control for 24 hours. Use multiple biological replicates.

  • Sample Preparation: Lyse cells, digest proteins into peptides (e.g., with trypsin), and label with tandem mass tags (TMT) for multiplexed quantitative analysis.

  • LC-MS/MS Analysis: Separate labeled peptides by liquid chromatography and analyze by tandem mass spectrometry.

  • Data Analysis: Identify and quantify proteins based on the reporter ion intensities. Perform statistical analysis to identify proteins with significant changes in abundance. [22]5. Interpretation: For the thalidomide-PROTAC, look for significant downregulation of the intended target and known neosubstrates (IKZF1/3, GSPT1, etc.). For the AHPC-PROTAC, confirm that only the intended target and potentially its direct downstream effectors are significantly downregulated.

Conclusion & Future Perspectives

The choice between AHPC and Thalidomide-based linkers is a choice between two distinct pharmacological strategies. AHPC/VHL-based PROTACs offer a more direct and specific approach to protein degradation, where selectivity is primarily governed by the warhead. This makes them attractive for targets where high specificity is paramount and off-target effects must be minimized.

Thalidomide/CRBN-based PROTACs, while synthetically accessible and often highly potent, carry the unavoidable baggage of the molecular glue mechanism. Their inherent degradation of neosubstrates can be a liability, potentially causing toxicity or confounding biological readouts. However, in some contexts, particularly in oncology, this polypharmacology could be therapeutically advantageous by eliminating cancer-promoting factors like IKZF1/3. [3] The future of linker design will likely focus on developing novel E3 ligase recruiters that combine the potency of CRBN- and VHL-based systems with improved selectivity and tissue-specificity. As our understanding of the complex biology of ternary complexes deepens, the rational design of linkers will continue to evolve, moving beyond empirical screening towards predictive, structure-based approaches to create safer and more effective protein-degrading therapeutics. [1]

References

  • The Rise of AHPC-Based PROTACs: A Technical Guide to Linker Discovery and Development. Benchchem. [URL: https://www.benchchem.com/technical-center/the-rise-of-ahpc-based-protacs-a-technical-guide-to-linker-discovery-and-development]
  • Krajcovicova, S., et al. (2019). Solid-phase synthesis for thalidomide-based proteolysis-targeting chimeras (PROTAC). Chemical Communications. [URL: https://pubs.rsc.org/en/content/articlelanding/2019/cc/c8cc08953k]
  • Technical Support Center: Off-Target Effects of Thalidomide-Based PROTACs. Benchchem. [URL: https://www.benchchem.com/technical-center/off-target-effects-of-thalidomide-based-protacs]
  • Application Notes and Protocols: A Step-by-Step Guide to Synthesizing a PROTAC using Thalidomide-Propargyne-PEG1-COOH. Benchchem. [URL: https://www.benchchem.com/application-notes/a-step-by-step-guide-to-synthesizing-a-protac-using-thalidomide-propargyne-peg1-cooh]
  • Flexible vs. Rigid PROTAC Linkers: A Comparative Guide to Efficacy. Benchchem. [URL: https://www.benchchem.
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  • A Comparative Guide to PROTAC Linkers: Bridging In Vitro Potency and In Vivo Efficacy. Benchchem. [URL: https://www.benchchem.com/technical-center/a-comparative-guide-to-protac-linkers-bridging-in-vitro-potency-and-in-vivo-efficacy]
  • Krajcovicova, S., et al. (2019). Solid-phase synthesis for thalidomide-based proteolysis-targeting chimeras (PROTAC). Agris. [URL: https://agris.fao.org/agris-search/search.do?recordID=US202100185996]
  • Nguyen, T. V., et al. (2017). p97/VCP promotes degradation of CRBN substrate glutamine synthetase and neosubstrates. PNAS. [URL: https://www.pnas.org/doi/10.1073/pnas.1717411114]
  • Vangamudi, B., et al. (2021). Selective Degradation of GSPT1 by Cereblon Modulators Identified via a Focused Combinatorial Library. ACS Medicinal Chemistry Letters. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8121344/]
  • PROTAC Linker. BOC Sciences. [URL: https://www.bocsci.com/protac-linker.html]
  • Solid-phase Synthesis for Thalidomide-based Proteolysis-Targeting Chimeras (PROTAC). ResearchGate. [URL: https://www.researchgate.net/publication/330456184_Solid-phase_Synthesis_for_Thalidomide-based_Proteolysis-Targeting_Chimeras_PROTAC]
  • Gendoo, D. M. A., et al. (2023). Unbiased mapping of cereblon neosubstrate landscape by high-throughput proteomics. Nature Communications. [URL: https://www.
  • Krajcovicova, S., et al. (2019). Solid-phase synthesis for thalidomide-based proteolysis-targeting chimeras (PROTAC). Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Solid-phase-synthesis-for-thalidomide-based-chimeras-Krajcovicova-Jorda/1b69f697089b21f3f6c8273676834169c991f868]
  • The Linker's Pivotal Role: A Comparative Analysis of Linkers in VHL-based PROTACs. Benchchem. [URL: https://www.benchchem.com/technical-center/the-linker-s-pivotal-role-a-comparative-analysis-of-linkers-in-vhl-based-protacs]
  • Hsieh, C., et al. (2024). Trends in Neosubstrate Degradation by Cereblon-Based Molecular Glues and the Development of Novel Multiparameter Optimization Scores. Journal of Medicinal Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/38270921/]
  • Hsieh, C., et al. (2024). Trends in Neosubstrate Degradation by Cereblon-Based Molecular Glues and the Development of Novel Multiparameter Optimization Scores. Journal of Medicinal Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.3c01991]
  • Thalidomide-O-PEG1-OH. MedchemExpress.com. [URL: https://www.medchemexpress.com/thalidomide-o-peg1-oh.html]
  • Off‐target activities of PROTAC. (a) IMiDs such as thalidomide (Tha),... ResearchGate. [URL: https://www.researchgate.net/figure/Off-target-activities-of-PROTAC-a-IMiDs-such-as-thalidomide-Tha-pomalidomide_fig2_343940194]
  • Dale, B., et al. Proteolysis-targeting chimeras in drug development: A safety perspective. Wiley Online Library. [URL: https://onlinelibrary.wiley.com/doi/full/10.1111/bph.15179]
  • Thalidomide-NH-C5-NH2. MedchemExpress.com. [URL: https://www.medchemexpress.com/thalidomide-nh-c5-nh2.html]
  • What are PROTAC Linkers?. BroadPharm. [URL: https://broadpharm.
  • (S,R,S)-AHPC-PEG4-tosyl. MedchemExpress.com. [URL: https://www.medchemexpress.com/s-r-s-ahpc-peg4-tosyl.html]
  • Determination of PROTAC efficacy. A. PROTACs having different linker... ResearchGate. [URL: https://www.researchgate.net/figure/Determination-of-PROTAC-efficacy-A-PROTACs-having-different-linker-lengths-have_fig4_264380631]
  • Tey, C. T., et al. (2021). Current strategies for the design of PROTAC linkers: a critical review. Chemical Society Reviews. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8525732/]
  • Gabizon, R., et al. (2021). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry. [URL: https://www.frontiersin.org/articles/10.3389/fchem.2021.702553/full]
  • Essential Thalidomide Derivatives for High-Efficiency PROTAC Design. Pharmaffiliates. [URL: https://www.pharmaffiliates.com/blog/essential-thalidomide-derivatives-for-high-efficiency-protac-design/]
  • PROTAC linker, E3 Ligase Ligand-Linker. BroadPharm. [URL: https://broadpharm.com/protac-linkers-e3-ligase-ligand-linker]
  • Kengar, S. L., et al. (2022). Design, Synthesis and In Vitro Investigation of Cabozantinib-Based PROTACs to Target c-Met Kinase. Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9780582/]
  • Scott, J. S., et al. (2022). Targeting reversible post-translational modifications with PROTACs: a focus on enzymes modifying protein lysine and arginine residues. RSC Medicinal Chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9309228/]
  • Alday, P. H. (2023). Thalidomide-Based PROTACs: A Viable Strategy Against Trypanosomatids?. International Journal of Molecular Sciences. [URL: https://www.mdpi.com/1422-0067/24/24/17277]
  • Validating the Specificity of (S,R,S)-AHPC TFA-Mediated Degradation: A Comparative Guide. Benchchem. [URL: https://www.benchchem.
  • Optimizing a ternary complex assay with AlphaLISA Toolbox reagents for targeted protein degradation applications. Revvity. [URL: https://www.revvity.
  • A Comparative Guide to Pomalidomide vs. Thalidomide-Based PROTACs. Benchchem. [URL: https://www.benchchem.com/technical-center/a-comparative-guide-to-pomalidomide-vs-thalidomide-based-protacs]
  • Perri, M., et al. (2020). Antiangiogenic Activity and in Silico Cereblon Binding Analysis of Novel Thalidomide Analogs. Molecules. [URL: https://www.mdpi.com/1420-3049/25/23/5715]
  • Liu, T., et al. (2023). Optimization of PROTAC Ternary Complex Using DNA Encoded Library Approach. Journal of Medicinal Chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9838036/]
  • Békés, M., et al. (2022). Ternary Complex-Templated Dynamic Combinatorial Chemistry for the Selection and Identification of Homo-PROTACs. ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/632c510878572236962f954f]
  • Mori, T., et al. (2018). Structural basis of thalidomide enantiomer binding to cereblon. Scientific Reports. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5778030/]
  • Protein degraders -from thalidomide to new PROTACs. ResearchGate. [URL: https://www.researchgate.
  • Van Molle, I., et al. (2023). Design and Synthesis of Novel Candidate CK1δ Proteolysis Targeting Chimeras (PROTACs). International Journal of Molecular Sciences. [URL: https://www.mdpi.com/1422-0067/24/22/16474]
  • Context matters: E3 ligase–ligand pairing strategies for optimized PROTAC performance. Oxford Academic. [URL: https://academic.oup.com/pnasnexus/article/2/12/pgad386/7469317]
  • Ito, T., & Handa, H. (2016). Molecular mechanisms of thalidomide and its derivatives. Journal of Biochemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5088231/]
  • Defining the human C2H2 zinc finger degrome targeted by thalidomide analogs through CRBN. ResearchGate. [URL: https://www.researchgate.net/publication/343059812_Defining_the_human_C2H2_zinc_finger_degrome_targeted_by_thalidomide_analogs_through_CRBN]
  • How Thalidomide and Molecular Glues Are Redefining Drug Discovery. Promega Corporation. [URL: https://www.promega.com/resources/pubhub/features/how-thalidomide-and-molecular-glues-are-redefining-drug-discovery/]

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Foundational

Technical Guide: Selection Criteria for PEG Chain Length in VHL Ligands

Executive Summary In the design of Proteolysis Targeting Chimeras (PROTACs), the linker is not merely a passive connector but a critical determinant of degradation efficiency, selectivity, and physicochemical properties....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the design of Proteolysis Targeting Chimeras (PROTACs), the linker is not merely a passive connector but a critical determinant of degradation efficiency, selectivity, and physicochemical properties.[1][2][3][4][5][6][7] This guide focuses specifically on Polyethylene Glycol (PEG) linkers attached to Von Hippel-Lindau (VHL) E3 ligase ligands.

For VHL-recruiting PROTACs, PEG chain length selection is a multi-parameter optimization problem. It requires balancing the structural reach necessary to bridge the Protein of Interest (POI) and VHL, the thermodynamic cooperativity required for stable ternary complex formation, and the physicochemical constraints (permeability/solubility) imposed by the large VHL ligand itself.

Part 1: Mechanistic Foundation

The "Goldilocks" Zone of Ubiquitination

The primary function of the PEG linker is to enable the formation of a productive ternary complex (


). The length of the linker dictates the spatial arrangement between the POI and the E2 ubiquitin-conjugating enzyme recruited by the Cullin-RING ligase complex.
  • Too Short (Steric Clash): The linker cannot span the distance between the ligand binding pockets.[4] The POI and VHL collide before the ligands can fully engage, preventing ternary complex formation.

  • Too Long (Entropic Penalty): The linker allows too many degrees of freedom. The effective molarity of the E2 enzyme relative to the POI lysine residues decreases. Furthermore, long PEG chains increase the entropic cost of freezing the conformation into a productive state.

  • Optimal (Cooperativity): The linker length allows the POI and VHL to interface via de novo protein-protein interactions (PPIs). This creates positive cooperativity (

    
    ), stabilizing the complex beyond the affinity of the individual ligands.
    
Visualization: Ternary Complex Equilibrium & Linker Impact

TernaryComplex cluster_effects Impact of PEG Length PROTAC PROTAC (VHL-Linker-POI) Binary_VHL Binary Complex (VHL:PROTAC) PROTAC->Binary_VHL Kd(VHL) Binary_POI Binary Complex (POI:PROTAC) PROTAC->Binary_POI Kd(POI) Ternary Ternary Complex (POI:PROTAC:VHL) Binary_VHL->Ternary + POI Binary_POI->Ternary + VHL Ubiquitination Ubiquitination & Degradation Ternary->Ubiquitination k_ub Short Short Linker: Steric Clash (No Complex) Ternary->Short If n < 3 Optimal Optimal Linker: Positive Cooperativity (Stable Complex) Ternary->Optimal If n = 3-6 Long Long Linker: High Entropy/Hook Effect (Low Efficiency) Ternary->Long If n > 8

Caption: The equilibrium of ternary complex formation. Linker length directly modulates the stability of the Ternary node, determining whether the pathway proceeds to Ubiquitination or stalls at non-productive Binary states.

Part 2: Selection Criteria for PEG Chain Length[7]

Criterion 1: Structural Reach & Exit Vectors

Before synthesis, the theoretical minimum length must be established. This is dictated by the exit vectors —the angle and position at which the linker leaves the ligand.

  • VHL Binding Mode: The standard VHL ligand (e.g., VH032) binds to the hydroxyproline binding site. The linker is typically attached via a phenolic ether (on the benzyl group) or the terminal amine.

  • Calculation:

    • Superimpose the VHL-ligand structure and the POI-ligand structure in silico.

    • Measure the linear distance (

      
      ) between the attachment points.
      
    • PEG Rule of Thumb: A single PEG unit (

      
      ) contributes approximately 3.5 Å  in a fully extended conformation. However, to account for flexibility and solvent interactions, a conservative estimate of 2.5–3.0 Å per unit  is safer.
      
    • Equation:

      
      
      

Expert Insight: Do not aim for the exact straight-line distance. Add 2-3 units of "slack" to allow the proteins to orient themselves for favorable surface interactions (cooperativity) rather than just tethering them together.

Criterion 2: Physicochemical Balance (Permeability vs. Solubility)

VHL ligands are inherently large (MW > 400 Da) and possess high peptidomimetic character. Adding long PEG chains exacerbates permeability issues.

FeatureShort PEG (1-3 units)Medium PEG (4-6 units)Long PEG (>8 units)
Molecular Weight Minimal impactModerate increaseSignificant increase
TPSA (Polar Surface Area) Low impact+30-60 Ų>100 Ų (High Permeability Risk)
Solubility ModerateGoodExcellent
Cell Permeability High ModerateLow (Often requires rigidification)
VHL Specificity High risk of clashBalancedLow risk of clash

Critical Threshold: For VHL PROTACs, total TPSA often exceeds 200 Ų. Empirical data suggests that keeping the PEG chain under 5-6 units is critical for maintaining oral bioavailability or passive diffusion, unless active transport mechanisms are involved [1].

Criterion 3: Thermodynamic Cooperativity ( )

The linker length tunes the cooperativity factor (


), defined as the ratio of the affinity of the PROTAC for the second protein in the presence vs. absence of the first protein.


  • 
     (Positive Cooperativity):  The linker length places the proteins in a "sweet spot" where they stabilize each other. This is the goal.
    
  • 
     (Negative Cooperativity):  The linker is too short (clash) or induces an unfavorable orientation.
    

Part 3: Experimental Protocol ("Linkerology" Screening)

Since in silico predictions cannot fully account for protein surface plasticity, empirical screening is required.

Step-by-Step Optimization Workflow
  • Library Design: Synthesize a focused library of 4-6 PROTACs with PEG lengths increasing in increments (e.g., PEG2, PEG4, PEG6, PEG8, PEG12).

  • Binary Binding Validation (FP/SPR): Confirm that the linker attachment does not abolish binding to VHL or the POI individually.

  • Ternary Complex Assembly (TR-FRET/AlphaLISA):

    • Setup: Biotinylated POI + VHL-HisTag + PROTAC.

    • Readout: Hook effect curve.

    • Metric: Shift in

      
       compared to binary affinity.
      
  • Degradation Efficiency (Western Blot/HiBiT):

    • Treat cells for 6h and 24h.

    • Calculate

      
       (potency) and 
      
      
      
      (efficacy).
  • Mechanism Check: Use a proteasome inhibitor (MG132) and VHL ligand competition to prove VHL-dependent degradation.

Visualization: Screening Workflow

Workflow cluster_assays Screening Cascade Start Start: Validated Ligands (VHL & POI) Design Design Library (PEG 2, 4, 6, 8, 12) Start->Design Synthesis Chemical Synthesis (Amide/Click Chemistry) Design->Synthesis Binary Binary Binding (SPR/FP) Check: Kd unchanged? Synthesis->Binary Ternary Ternary Complex (TR-FRET) Measure: Cooperativity (α) Binary->Ternary If binding retained Cellular Degradation Assay (WB/HiBiT) Measure: DC50, Dmax Ternary->Cellular If complex forms Decision Select Candidate Cellular->Decision Best DC50/Dmax Decision->Design Iterate (Fine-tune)

Caption: A self-validating workflow for empirical determination of optimal linker length. The cascade ensures resources are not wasted on non-binding molecules.

Part 4: Case Studies & Evidence[2]

Case Study 1: The "16-Atom" Sweet Spot (ER )

In a seminal study by Cyrus et al., VHL-recruiting PROTACs targeting Estrogen Receptor


 (ER

) were synthesized with PEG linkers of varying lengths (9, 12, 16, 19, 21 atoms).
  • Result: The 16-atom linker (approx PEG3-4 equivalent in linear length) displayed the highest potency (

    
    ).
    
  • Failure Modes: Shorter linkers (9 atoms) caused steric clashes, while longer linkers (21 atoms) showed significantly reduced degradation, likely due to the entropic penalty described above [2].

Case Study 2: Selectivity via Length (EGFR vs. HER2)

Burslem et al. demonstrated that linker length can dictate selectivity between homologous targets.[1][8]

  • Scenario: A promiscuous kinase inhibitor (foretinib) binds both EGFR and HER2.

  • Observation: When conjugated to VHL via a specific PEG linker, the PROTAC degraded both EGFR and HER2.

  • Modification: Extending the linker by just one ethylene glycol unit abolished HER2 degradation while maintaining EGFR degradation.

  • Mechanism: The slightly longer linker disrupted the productive ternary complex geometry for HER2 (likely pushing the lysine out of the E2 reach) but accommodated EGFR perfectly [3].

Conclusion

There is no universal "magic number" for PEG chain length in VHL PROTACs. However, the selection process is governed by predictable physical laws.

  • Start with PEG3-PEG5: This range (approx. 12-16 atoms) is statistically the most successful starting point for VHL ligands.

  • Prioritize Permeability: If the VHL ligand is heavy, lean toward shorter PEGs or switch to alkyl/rigid linkers to save TPSA.

  • Screen for Cooperativity: Use biophysical assays to find the length that maximizes

    
    , as this correlates strongly with 
    
    
    
    .

References

  • Impact of Linker Length on the Activity of PROTACs. Molecular BioSystems, 2011.[8] Link

  • Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta. Journal of Chemical Information and Modeling, 2019. Link

  • Small-Molecule Proteolysis-Targeting Chimeras (PROTACs) that Selectively Degrade Cancer-Associated Proteins. Journal of Medicinal Chemistry, 2018.[8] Link

  • The PROTAC revolution: opportunities and challenges. Nature Reviews Drug Discovery, 2017. Link

  • Linker-rigidified VHL homodimerizers convert degraders into stabilizers. bioRxiv, 2025. Link[9]

Sources

Exploratory

(S, R, S)-AHPC-PEG6-Tos CAS number and chemical identifiers

Part 1: Chemical Identity & Structural Analysis (S, R, S)-AHPC-PEG6-Tos is a specialized heterobifunctional linker-ligand conjugate designed for the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] It functions...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Chemical Identity & Structural Analysis

(S, R, S)-AHPC-PEG6-Tos is a specialized heterobifunctional linker-ligand conjugate designed for the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] It functions as an "E3 Ligase Ligand-Linker," pre-assembling the E3 ligase recruiting moiety (VHL ligand) with a defined PEG spacer and a reactive electrophile (Tosylate) for conjugation to a target protein ligand.

Chemical Identifiers[1][2][3][4][5][6]
Property Data
Common Name (S, R, S)-AHPC-PEG6-Tos
CAS Number 2839806-94-7
Synonyms VHL Ligand-Linker Conjugate 15; AHPC-PEG6-Tosylate
Molecular Formula C₄₂H₆₀N₄O₁₂S₂
Molecular Weight 877.1 Da
Solubility DMSO, DMF, DCM (Organic solvents)
Storage -20°C (Desiccated, avoid freeze/thaw cycles)
Structural Composition[1][5]

The molecule is composed of three distinct functional domains, each serving a critical role in PROTAC design:

  • VHL Ligand ((S, R, S)-AHPC):

    • Identity: A derivative of (S)-4-hydroxy-L-proline and (S)-tert-leucine.

    • Function: Binds specifically to the Von Hippel-Lindau (VHL) E3 ubiquitin ligase complex.

    • Stereochemistry: The "(S, R, S)" designation refers to the chiral centers within the AHPC moiety, ensuring high-affinity binding to the VHL protein interface.

  • PEG6 Linker:

    • Identity: A polyethylene glycol chain containing 6 repeating ethylene oxide units.

    • Function: Provides a flexible, hydrophilic spacer to span the distance between the E3 ligase and the target protein. The PEG6 length is often empirically optimized to facilitate the formation of a stable ternary complex (Target-PROTAC-E3).

  • Tosylate (Tos) Group:

    • Identity: p-Toluenesulfonyl group.

    • Function: Acts as a highly reactive leaving group for nucleophilic substitution (Sɴ2) reactions. It allows for the efficient attachment of a target protein ligand (containing a nucleophile like an amine, hydroxyl, or thiol).[2]

Structural Visualization (Graphviz)

ChemicalStructure cluster_legend Functional Domains VHL VHL Ligand ((S,R,S)-AHPC) Linker PEG6 Spacer (Hydrophilic) VHL->Linker Amide Bond LG Tosylate (Tos) (Leaving Group) Linker->LG Ester Linkage

Caption: Modular breakdown of (S, R, S)-AHPC-PEG6-Tos showing the VHL recruiting domain, the PEG6 spacer, and the reactive Tosylate handle.

Part 2: Technical Application in PROTAC Synthesis

Reaction Mechanism

The utility of (S, R, S)-AHPC-PEG6-Tos lies in its ability to undergo nucleophilic substitution.[3][4] The Tosylate group is a potent leaving group, making the terminal carbon highly electrophilic.

Reaction Type: Sɴ2 Nucleophilic Substitution. Nucleophiles: Primary/Secondary Amines, Thiols, or Phenolic Hydroxyls on the Target Ligand.

Experimental Protocol: General Synthesis Workflow

Objective: Conjugate a target protein ligand (Ligand-NH₂) to (S, R, S)-AHPC-PEG6-Tos.

Reagents:

  • (S, R, S)-AHPC-PEG6-Tos (1.0 eq)

  • Target Ligand (containing nucleophile) (1.0 - 1.2 eq)

  • Base: K₂CO₃, Cs₂CO₃, or DIPEA (depending on nucleophile pKa)

  • Solvent: Anhydrous DMF or DMSO

Step-by-Step Methodology:

  • Preparation: Dissolve (S, R, S)-AHPC-PEG6-Tos in anhydrous DMF under an inert atmosphere (N₂ or Ar).

  • Activation: Add the base (e.g., K₂CO₃ for phenols/amines) to the solution. Stir for 10-15 minutes at Room Temperature (RT).

  • Coupling: Add the Target Ligand dropwise to the reaction mixture.

  • Incubation:

    • Heat the mixture to 50-80°C (temperature depends on the stability of the target ligand and nucleophilicity).

    • Monitor reaction progress via LC-MS. The Tosylate group (MW ~172 Da loss) will be displaced.

  • Workup:

    • Dilute with water/brine and extract with EtOAc (if product is hydrophobic) or purify directly via Preparative HPLC (if hydrophilic).

  • Validation: Confirm identity via ¹H-NMR and HRMS.

Synthesis Workflow Diagram (Graphviz)

ReactionScheme Reagent (S,R,S)-AHPC-PEG6-Tos (Electrophile) Intermediate Transition State (SN2 Attack) Reagent->Intermediate Base / Heat / DMF Ligand Target Ligand-Nu (Nucleophile: -NH2, -OH, -SH) Ligand->Intermediate Base / Heat / DMF Product Final PROTAC (Ligand-PEG6-AHPC) Intermediate->Product Displacement Byproduct Tosylate Ion (TsO-) Intermediate->Byproduct

Caption: Sɴ2 reaction pathway for conjugating a target ligand to the AHPC-PEG6 scaffold via Tosylate displacement.

Part 3: Handling & Stability (E-E-A-T)

Storage Criticality

The Tosylate group is susceptible to hydrolysis if exposed to moisture over time, and the AHPC moiety can degrade under harsh acidic/basic conditions.

  • Primary Rule: Store at -20°C .

  • Environment: Keep under inert gas (Nitrogen/Argon) if possible.

  • Solubility: Prepare stock solutions in anhydrous DMSO or DMF immediately prior to use. Avoid storing dilute solutions.

Troubleshooting Common Issues
  • Low Yield: Often caused by steric hindrance at the nucleophile site. Solution: Switch to a stronger base (e.g., NaH) or increase temperature (carefully monitoring stability).

  • Hydrolysis: If the Tosylate hydrolyzes to an alcohol (OH) instead of reacting with the ligand, ensure solvents are strictly anhydrous.

References

  • MedChemExpress (MCE). (S,R,S)-AHPC-PEG6-Tos Product Monograph. Retrieved from

  • BroadPharm. (S, R, S)-AHPC-PEG6-Tos Chemical Identifiers & Structure. Retrieved from

  • BPS Bioscience. (S,R,S)-AHPC-PEG6-Tos Data Sheet. Retrieved from [5][6]

Sources

Protocols & Analytical Methods

Method

Application Note: Modular PROTAC Assembly via (S, R, S)-AHPC-PEG6-Tosylate

Topic: Synthesis protocols for PROTACs using (S, R, S)-AHPC-PEG6-Tos Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Scientists.[1] Executive Summary...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Synthesis protocols for PROTACs using (S, R, S)-AHPC-PEG6-Tos Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Scientists.[1]

Executive Summary & Strategic Rationale

In the rapid development of Proteolysis Targeting Chimeras (PROTACs), the "linkerology" phase often represents a significant bottleneck. The reagent (S, R, S)-AHPC-PEG6-Tos (CAS: 2839806-94-7) serves as a high-value, convergent building block designed to streamline this process.

Unlike linear synthesis, which builds the linker atom-by-atom, this reagent provides a pre-validated VHL E3 ligase recruiting module coupled to a PEG6 spacer with a reactive Tosylate (Tos) handle.[1] This design allows for a single-step nucleophilic substitution with an amine-, hydroxyl-, or thiol-functionalized target ligand ("warhead"), significantly reducing synthetic steps and improving yield.[1]

Key Technical Specifications
ParameterSpecification
Molecule Name (S, R, S)-AHPC-PEG6-Tos
Core Components Ligand: VHL Ligand 1 (VH032 derivative)Linker: PEG6 (Hexaethylene glycol)Reactive Group: Tosylate (p-Toluenesulfonate)
Stereochemistry (S, R, S) - Critical for VHL affinity
Molecular Weight ~877.1 Da
Solubility DMSO, DMF, DCM
Primary Application Synthesis of VHL-recruiting PROTACs via SN2 displacement

Mechanism of Action & Design Logic

The efficacy of a PROTAC depends on the formation of a stable ternary complex: Target Protein : PROTAC : E3 Ligase .[2][3][4]

  • The VHL Anchor: The (S, R, S)-AHPC moiety binds to the Von Hippel-Lindau (VHL) protein with high affinity (typically Kd < 1 µM).[1]

  • The PEG6 Spacer: A 6-unit PEG linker provides optimal length (~20-25 Å) and flexibility to span the gap between the E3 ligase and the target protein without inducing steric clashes, while enhancing water solubility.[1]

  • The Tosylate Handle: The tosylate group acts as an excellent leaving group, facilitating the attachment of the target ligand under mild basic conditions.

Visualization: The PROTAC Assembly & Ubiquitination Pathway

PROTAC_Mechanism cluster_synthesis Step 1: Chemical Synthesis cluster_biological Step 2: Biological Mechanism Reagent (S,R,S)-AHPC-PEG6-Tos (E3 Module) PROTAC Final PROTAC (Bifunctional) Reagent->PROTAC SN2 Displacement (Base, DMF, Heat) Warhead Target Ligand-NH2 (Warhead) Warhead->PROTAC Ternary Ternary Complex (POI-PROTAC-VHL) PROTAC->Ternary Cell Entry VHL VHL E3 Ligase VHL->Ternary POI Target Protein (POI) POI->Ternary Ub Ubiquitination & Degradation Ternary->Ub Proteasome Recruitment

Caption: Workflow from chemical synthesis via tosylate displacement to biological ternary complex formation.

Experimental Protocol: Synthesis of PROTACs

Objective: Conjugate an amine-bearing target ligand (e.g., JQ1-amine) to (S, R, S)-AHPC-PEG6-Tos via nucleophilic substitution.

Materials & Reagents[3][4][5][6][7][8][9][10][11]
  • (S, R, S)-AHPC-PEG6-Tos (1.0 equiv)[1]

  • Target Ligand-NH₂ (1.0 - 1.2 equiv) (Primary or secondary amine)[1]

  • Base: N,N-Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃)[1]

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[1]

  • Catalyst (Optional): Sodium Iodide (NaI) (0.1 equiv) - Accelerates reaction via Finkelstein-like mechanism.[1]

Step-by-Step Methodology
Step 1: Reaction Setup[5]
  • Preparation: Flame-dry a 10 mL round-bottom flask or use a sealed reaction vial. Purge with Nitrogen (N₂) or Argon.[6]

  • Dissolution: Dissolve the Target Ligand-NH₂ (1.0 equiv) in anhydrous DMF (concentration ~0.1 M).

  • Activation: Add DIPEA (2.0 - 3.0 equiv). Stir at room temperature for 5 minutes to ensure deprotonation of the amine salt (if used).

  • Addition: Add (S, R, S)-AHPC-PEG6-Tos (1.0 equiv) directly to the stirring solution.[1]

    • Pro-Tip: If the AHPC reagent is viscous, dissolve it in a minimal amount of DMF before addition.

Step 2: Reaction Execution
  • Temperature: Heat the reaction mixture to 50°C - 80°C .

    • Note: Primary amines may react at lower temperatures (40-50°C). Sterically hindered secondary amines often require 80°C.

  • Monitoring: Monitor reaction progress via LC-MS every 2 hours.

    • Look for: Disappearance of the Tosylate starting material (Mass = ~877 Da) and appearance of the Product Mass (Mass = Ligand + AHPC-PEG6 - Tosylate group).[1]

  • Duration: Typical reaction time is 4 to 16 hours .[3]

Step 3: Work-up[1]
  • Quenching: Once complete, cool the mixture to room temperature.

  • Dilution: Dilute with Ethyl Acetate (EtOAc) and wash with water (x3) and brine (x1) to remove DMF and bulk PEG impurities.

    • Alternative for Polar Products: If the PROTAC is highly polar, skip aqueous workup and proceed directly to Prep-HPLC after concentrating the DMF (or injecting the DMF solution directly if compatible).

Step 4: Purification[2]
  • Method: Reverse-Phase Preparative HPLC (C18 column).

  • Mobile Phase:

    • Solvent A: Water + 0.1% Formic Acid (or TFA).

    • Solvent B: Acetonitrile + 0.1% Formic Acid (or TFA).

  • Gradient: 5% B to 95% B over 20-30 minutes.

  • Collection: Collect fractions corresponding to the target mass. Lyophilize to obtain the final PROTAC as a powder.

Troubleshooting & Optimization Matrix

IssueProbable CauseCorrective Action
Low Conversion Nucleophile (amine) is poor/hindered.[1]Add NaI (0.1 eq) to convert Tosylate to Iodide in situ (more reactive). Increase Temp to 90°C.
Hydrolysis of Tosylate Wet solvent (Water present).Use strictly anhydrous DMF (molecular sieves). Ensure N₂ atmosphere.
Elimination Byproduct Base is too strong/Temp too high.Switch from K₂CO₃ to DIPEA . Lower temperature to 40-50°C and extend time.
Purification Difficulty PEG tail causes streaking.Use a shallower HPLC gradient (e.g., 1% per min). Ensure TFA is used to sharpen amine peaks.

Characterization Standards

To ensure scientific integrity, the final PROTAC must be validated using the following criteria:

  • LC-MS: Single peak >95% purity. Mass accuracy < 5 ppm (HRMS).

  • 1H NMR: Confirm the presence of:

    • VHL Region: Characteristic aromatic protons of the benzyl group and the methylthiazole (if present in the specific VHL analog).

    • PEG Region: Strong multiplet signal at ~3.6 ppm.

    • Ligand Region: Specific signals corresponding to the warhead.[7]

  • Stereochemical Integrity: The (S, R, S) configuration of the hydroxyproline core is stable under these conditions, but avoid strong acids/bases for prolonged periods.

References

  • BPS Bioscience. (S,R,S)-AHPC-PEG6-Tos Datasheet and Application Note. Retrieved from [Link][1]

  • Maniaci, C., & Ciulli, A. (2019).Bifunctional PROTACs for Targeted Protein Degradation. Current Opinion in Chemical Biology. (General reference on VHL-PEG constructs).

(Note: While specific URL deep links can expire, the domain roots provided above host the searchable catalogs for CAS 2839806-94-7).

Sources

Application

Optimization of Solvents for (S, R, S)-AHPC-PEG6-Tos Alkylation: A Technical Guide for PROTAC Synthesis

Topic: Optimal solvents for (S, R, S)-AHPC-PEG6-Tos alkylation reactions Content Type: Detailed Application Notes and Protocols Abstract The synthesis of Proteolysis Targeting Chimeras (PROTACs) often hinges on the effic...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimal solvents for (S, R, S)-AHPC-PEG6-Tos alkylation reactions Content Type: Detailed Application Notes and Protocols

Abstract

The synthesis of Proteolysis Targeting Chimeras (PROTACs) often hinges on the efficient conjugation of an E3 ligase ligand to a target protein warhead.[1][2][3][4] (S, R, S)-AHPC-PEG6-Tos (CAS: 2839806-94-7) is a critical intermediate featuring a Von Hippel-Lindau (VHL) ligand, a hydrophilic PEG6 spacer, and a reactive tosylate leaving group.[5][6][7] This guide analyzes the physicochemical properties of this linker to determine optimal solvent systems for nucleophilic substitution (


) reactions. We provide a validated protocol for alkylation, addressing solubility challenges, kinetic optimization, and downstream purification.
Introduction: The Physicochemical Paradox

(S, R, S)-AHPC-PEG6-Tos presents a unique solubility challenge due to its amphiphilic nature:

  • The VHL Ligand Core (AHPC): Highly lipophilic and rigid.

  • The PEG6 Spacer: Highly hydrophilic and flexible.

  • The Tosylate (Tos) Group: A labile leaving group susceptible to hydrolysis or elimination (

    
    ) if mishandled.
    

Successful alkylation requires a solvent that dissolves both the non-polar VHL core and the polar PEG chain while supporting a "naked" nucleophile to accelerate


 kinetics. Incorrect solvent choice leads to precipitation of the linker, stalled reactions, or competing elimination pathways.
Comparative Solvent Analysis

For


 displacement of the tosylate by an amine or thiol nucleophile, Polar Aprotic Solvents  are required. They solvate the cation (e.g., the protonated base) but leave the nucleophilic anion unencumbered.
Table 1: Solvent Performance Matrix for AHPC-PEG6-Tos
SolventSolubility (AHPC Core)Solubility (PEG Chain)

Rate Enhancement
Workup DifficultyRecommendation
DMF (Anhydrous) Excellent Excellent HighModerate (High BP)Primary Choice
DMSO ExcellentExcellentVery HighHigh (Difficult removal)Secondary Choice
DCM GoodModerateLowLow (Volatile)Avoid for

Acetonitrile (ACN) ModerateGoodModerateLowConditional*
THF GoodGoodLowLowAvoid (Slow kinetics)

*ACN is viable only if the specific warhead (nucleophile) is highly soluble in it. The AHPC core may precipitate in cold ACN.

Expert Insight: Why DMF is the Gold Standard

While DMSO offers slightly faster kinetics due to a higher dielectric constant, it is notoriously difficult to remove without lyophilization, which can be time-consuming. N,N-Dimethylformamide (DMF) offers the perfect balance: it fully solubilizes the hydrophobic AHPC core and the hydrophilic PEG chain, accelerates the reaction significantly, and can be removed via aqueous extraction (if the product is non-polar) or direct Prep-HPLC injection.

Mechanism & Pathway Visualization

The reaction follows a standard bimolecular nucleophilic substitution (


).[8] The choice of base and solvent prevents the competing 

elimination (formation of PEG-alkene).

ReactionMechanism cluster_conditions Optimal Conditions Reactants Reactants: (S,R,S)-AHPC-PEG6-Tos + Nucleophile (R-NH2) Transition Transition State: Dipolar Aprotic Solvent (DMF) Stabilizes Cation, Leaves Nuc- Naked Reactants->Transition  Base (DIPEA), 25-50°C   Product Product: PROTAC Conjugate (Inversion of Configuration) Transition->Product  SN2 Substitution   SideProduct Side Product (Avoided): PEG-Alkene (Elimination) Transition->SideProduct  High Heat (>80°C) Strong Base  

Figure 1: Reaction pathway for AHPC-PEG6-Tos alkylation. High temperatures or strong inorganic bases can trigger elimination (Red path).

Protocol: Covalent Coupling of Tos-PEG6-AHPC

Objective: Conjugate (S, R, S)-AHPC-PEG6-Tos to an amine-containing target ligand (Warhead).

Materials
  • (S, R, S)-AHPC-PEG6-Tos (Store at -20°C, desiccate before opening).

  • Nucleophile: Amine-functionalized Warhead (1.0 eq).

  • Solvent: Anhydrous DMF (99.8%, Sure/Seal™ bottle).

  • Base: DIPEA (N,N-Diisopropylethylamine) or dry

    
    .
    
  • Monitoring: LC-MS (C18 column).

Step-by-Step Methodology

1. Preparation (Inert Atmosphere)

  • Flame-dry a reaction vial and purge with Nitrogen or Argon.

  • Critical: Ensure the DMF is anhydrous.[9] Water competes as a nucleophile, hydrolyzing the Tosylate to an alcohol (AHPC-PEG6-OH), which is a dead-end byproduct.

2. Solubilization

  • Dissolve the Amine-Warhead (1.0 equiv) in Anhydrous DMF (concentration 0.1 M).

  • Add DIPEA (2.0 – 3.0 equiv) . Stir for 5 minutes to ensure deprotonation of the amine salt if used.

3. Addition of Linker

  • Dissolve (S, R, S)-AHPC-PEG6-Tos (1.1 – 1.2 equiv) in a minimal volume of Anhydrous DMF.

  • Add the linker solution dropwise to the warhead solution at Room Temperature (RT).

    • Why? Excess linker drives the reaction to completion. Adding it to the base/warhead mixture ensures the nucleophile is ready to attack immediately.

4. Reaction & Monitoring

  • Stir at RT for 4–16 hours .

  • Monitor via LC-MS: Look for the disappearance of the Warhead mass and the appearance of the Product mass (Warhead + AHPC-PEG6 - Tosylate mass).

  • Optimization: If conversion is <50% after 6 hours, heat to 40°C . Do NOT exceed 60°C to prevent elimination.

5. Workup & Purification

  • Method A (Precipitation - if product is non-polar): Dilute reaction 10x with ice-cold water or brine. Extract with Ethyl Acetate (3x). Dry over

    
    .
    
  • Method B (Direct Prep-HPLC - Recommended): Most PROTACs are polar. Filter the DMF reaction mixture through a 0.2 µm PTFE filter. Inject directly onto a C18 Prep-HPLC column.

    • Gradient: 5-95% Acetonitrile in Water (+0.1% Formic Acid).

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Hydrolysis Product (M-Tos+OH) Water in solvent/atmosphere.Use fresh anhydrous DMF. Keep under

.
Elimination Product (M-Tos-H) Temperature too high or base too strong.Lower temp to RT. Switch from

to DIPEA.
Incomplete Conversion Steric hindrance on warhead amine.Increase Temp to 50°C. Add KI (0.1 eq) as catalyst (Finkelstein).
Precipitation Poor solubility of AHPC core.Ensure solvent is DMF or DMSO, not ACN/MeOH.
Workflow Decision Tree

Workflow Start Start: Select Solvent CheckSolubility Is Warhead Soluble in ACN? Start->CheckSolubility UseACN Use ACN (Easier Workup) CheckSolubility->UseACN Yes UseDMF Use Anhydrous DMF (Standard) CheckSolubility->UseDMF No Reaction Perform Alkylation (Base: DIPEA, Temp: RT) UseACN->Reaction UseDMF->Reaction CheckLCMS LC-MS Check (4 Hours) Reaction->CheckLCMS Complete Reaction Complete Proceed to Prep-HPLC CheckLCMS->Complete >95% Conv. Incomplete Incomplete? CheckLCMS->Incomplete <50% Conv. Heat Heat to 45°C Add KI Catalyst Incomplete->Heat Heat->CheckLCMS

Figure 2: Decision logic for solvent selection and reaction optimization.

References
  • BroadPharm. (S, R, S)-AHPC-PEG6-Tos Product Data & Solubility. Retrieved from

  • BenchChem. Application Notes: Covalent Coupling of Tos-PEG6-C2-Boc to a Target Protein Ligand.[3] Retrieved from

  • BPS Bioscience. (S,R,S)-AHPC-PEG6-Tos Data Sheet. Retrieved from

  • MedChemExpress. (S, R, S)-AHPC-PEG6-Tos Handling Instructions. Retrieved from

  • National Institutes of Health (PMC). Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, and Solvent. Retrieved from

Sources

Method

Application Note: Design, Synthesis, and Validation of VHL-Recruiting Proteolysis Targeting Chimeras (PROTACs)

Introduction and Mechanistic Rationale Targeted Protein Degradation (TPD) via Proteolysis Targeting Chimeras (PROTACs) represents a paradigm shift in drug discovery, enabling the elimination of disease-causing proteins t...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Rationale

Targeted Protein Degradation (TPD) via Proteolysis Targeting Chimeras (PROTACs) represents a paradigm shift in drug discovery, enabling the elimination of disease-causing proteins that are traditionally "undruggable"[1]. PROTACs are heterobifunctional molecules consisting of three core components: a ligand that binds the Protein of Interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two[2][3].

Among the available E3 ligases, the von Hippel-Lindau (VHL) tumor suppressor protein is one of the most widely utilized due to its broad tissue expression and well-characterized, high-affinity small-molecule ligands (such as VH032 and its hydroxyproline-based derivatives)[4][5]. The formation of a ternary complex (POI–PROTAC–VHL) hijacks the cell's endogenous ubiquitin-proteasome system (UPS), leading to the polyubiquitination and subsequent degradation of the target protein[2][6].

MoA POI Protein of Interest (POI) Complex Ternary Complex (POI-PROTAC-VHL) POI->Complex PROTAC VHL-PROTAC PROTAC->Complex VHL VHL E3 Ligase VHL->Complex Ub Polyubiquitination Complex->Ub Recruits E2 Degradation 26S Proteasome Degradation Ub->Degradation Target marking

Mechanism of Action for VHL-Recruiting PROTACs in Targeted Protein Degradation.

Structural Design and Linker Optimization

The efficacy of a PROTAC is heavily dependent on the linker. The linker must be long enough to prevent steric clashes between the POI and VHL, yet short enough to avoid excessive entropic penalties and maintain favorable protein-protein interactions (PPIs) within the ternary complex[6].

Causality in Linker Selection: Alkyl chains are frequently used in early synthesis due to their synthetic tractability, but their high hydrophobicity can significantly impair cellular permeability[6]. To counteract this, Polyethylene Glycol (PEG) linkers are often incorporated. The heteroatoms (oxygen) in PEG chains enhance hydrophilicity, improve aqueous solubility, and optimize the molecule's solvent-accessible 3D polar surface area, which is critical for cell penetration[6][7].

Table 1: Comparative Analysis of PROTAC Linker Chemistries
Linker TypeCompositionAdvantagesDisadvantagesOptimal Use Case
Alkyl Chain -(CH₂)_n-High synthetic ease; rigid structure can stabilize specific ternary conformations.High lipophilicity; poor aqueous solubility; reduced cell permeability[6].Early-stage SAR exploration; targets requiring highly hydrophobic pockets.
PEG Chain -(CH₂CH₂O)_n-Excellent aqueous solubility; high flexibility; improves cellular uptake[6].High flexibility can increase entropic penalty during complex formation.Lead optimization; in vivo studies requiring high bioavailability.
Rigidified Piperazine/AlkynesReduces entropic penalty; locks bioactive conformation[8].Complex synthesis; highly specific to the target POI-E3 interface.Fine-tuning highly potent, late-stage clinical candidates.

Convergent Synthesis Methodology

To maximize yield and efficiency, PROTACs are typically synthesized using a convergent approach. This involves the independent preparation of the POI ligand and the E3 ligase ligand-linker conjugate, followed by a final coupling step[2][4].

The following protocol details the synthesis of a VHL-recruiting PROTAC using an amide coupling strategy between a carboxylic acid-functionalized POI ligand and an amine-functionalized VHL-PEG linker (e.g., (S,R,S)-AHPC-PEG2-amine hydrochloride)[9].

Synthesis VHL_Pre VHL-Linker Precursor (Boc-AHPC-PEG) Deprotect TFA/DCM Deprotection VHL_Pre->Deprotect Coupling Amide Coupling (HATU, DIPEA, DMF) Deprotect->Coupling POI_Lig POI Ligand (Carboxylic Acid) POI_Lig->Coupling Purify RP-HPLC Purification Coupling->Purify Final Pure VHL-PROTAC Purify->Final

Convergent Chemical Synthesis Workflow for VHL-Recruiting PROTACs.

Protocol 3.1: Preparation of the VHL-Linker Amine (Boc-Deprotection)

Note: If utilizing a pre-deprotected hydrochloride salt like (S,R,S)-AHPC-PEG2-amine HCl[9], proceed directly to Protocol 3.2.

Rationale: The tert-butyloxycarbonyl (Boc) protecting group prevents unwanted side reactions on the primary amine during upstream synthesis. Trifluoroacetic acid (TFA) is utilized to cleanly cleave the Boc group via acid-catalyzed hydrolysis[2][7].

  • Dissolution: Dissolve the Boc-protected VHL-linker intermediate (1.0 eq) in anhydrous Dichloromethane (DCM) to achieve a concentration of 0.1 M[7].

  • Acidification: Add an equal volume of Trifluoroacetic Acid (TFA) dropwise to the reaction mixture at 0 °C[2][7].

  • Reaction: Remove the ice bath and stir the mixture at room temperature for 30 to 60 minutes. Monitor the reaction completion via LC-MS.

  • Concentration: Co-evaporate the solvent and excess TFA under reduced pressure. To remove residual TFA, co-evaporate with toluene (3x). The resulting VHL-linker amine TFA salt is used immediately in the next step without further purification.

Protocol 3.2: Amide Coupling (PROTAC Assembly)

Rationale: HATU is selected as the coupling reagent because it generates a highly reactive active ester intermediate, driving the formation of the amide bond rapidly while minimizing racemization of chiral centers on the VHL ligand. DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid and neutralize any residual TFA[8].

  • Activation: In an oven-dried flask under inert atmosphere (N₂), dissolve the POI ligand bearing a free carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous N,N-Dimethylformamide (DMF)[8].

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 to 5.0 eq) to the solution. Stir at room temperature for 15 minutes to ensure complete activation of the carboxylic acid[8].

  • Coupling: Dissolve the VHL-linker amine (or its HCl/TFA salt) (1.1 eq) in a minimal amount of anhydrous DMF and add it dropwise to the activated POI solution[8].

  • Incubation: Stir the reaction mixture at room temperature for 2 to 18 hours. Monitor progression via LC-MS until the POI ligand is fully consumed[8].

  • Quenching: Quench the reaction by adding water, then extract the crude product using Ethyl Acetate (EtOAc) (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under vacuum.

Protocol 3.3: Purification and Characterization

Because PROTACs are high-molecular-weight, lipophilic compounds, standard silica gel chromatography is often insufficient for achieving the >95% purity required for biological assays.

  • Purification: Purify the crude residue using preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) utilizing a C18 column. Use a gradient of Water/Acetonitrile containing 0.1% Formic Acid.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final PROTAC as a solid powder.

  • Characterization: Validate the molecular weight and structural integrity using High-Resolution Mass Spectrometry (HRMS) and ¹H/¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.

Biological Validation System

A synthesized PROTAC must be rigorously validated to ensure that target degradation is mechanistically dependent on VHL recruitment and the proteasome. A self-validating experimental design requires specific negative controls[8].

Standard Validation Workflow:

  • Dose-Response Degradation: Treat target cells with the PROTAC at varying concentrations (e.g., 1 nM to 10 µM) for 12–24 hours. Quantify POI depletion via Western Blotting. Note: Watch for the "hook effect" at high concentrations, where independent binding of the PROTAC to POI and VHL prevents ternary complex formation.

  • Mechanistic Controls:

    • Pre-treat cells with a proteasome inhibitor (e.g., MG132) to rescue POI levels, confirming degradation is proteasome-dependent[10].

    • Pre-treat cells with an excess of free VHL ligand (e.g., VH032) to competitively inhibit PROTAC binding to VHL, rescuing POI levels[8].

    • Synthesize an inactive epimer control (e.g., using the (R,R,S) stereoisomer of the VHL ligand, which cannot bind the E3 ligase) to definitively prove that degradation requires specific VHL engagement[8].

References

  • A Facile Synthesis of Ligands for the von Hippel–Lindau E3 Ligase. ResearchGate. Available at:[Link]

  • Recent advances of PROTACs technology in neurodegenerative diseases. Arabian Journal of Chemistry. Available at:[Link]

  • E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. PMC - NIH. Available at:[Link]

  • Advances in the design and development of PROTAC-mediated HDAC degradation. Amazon S3. Available at: [Link]

  • Design, synthesis, and biological evaluation of first-in-class indomethacin-based PROTACs. Padua Research Archive. Available at:[Link]

  • (S,R,S)-AHPC-PEG2-amine hydrochloride salt. AxisPharm. Available at:[Link]

Sources

Application

Application Note: PROTAC Design &amp; Synthesis using (S, R, S)-AHPC-PEG6-Tos

Abstract & Introduction This guide details the strategic application of (S, R, S)-AHPC-PEG6-Tos in the design and synthesis of Proteolysis Targeting Chimeras (PROTACs). This reagent serves as a modular "E3 Ligase Anchor,...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

This guide details the strategic application of (S, R, S)-AHPC-PEG6-Tos in the design and synthesis of Proteolysis Targeting Chimeras (PROTACs). This reagent serves as a modular "E3 Ligase Anchor," designed to recruit the Von Hippel-Lindau (VHL) E3 ubiquitin ligase complex.

The specific stereochemistry—(S, R, S) —is critical. It mimics the hydroxyproline residue of HIF-1


, the native substrate of VHL. Successful PROTAC development requires not just the synthesis of the active degrader but the rigorous design of negative controls  to prove that protein degradation is mechanism-dependent (mediated by the ternary complex) rather than an off-target artifact.
The Reagent Profile[1]
  • Chemical Name: (S, R, S)-AHPC-PEG6-Tos

  • Functional Components:

    • (S, R, S)-AHPC: High-affinity VHL ligand (Active).

    • PEG6: Hydrophilic linker to improve solubility and span the gap between E3 ligase and Target Protein.

    • Tos (Tosylate): A leaving group (electrophile) activated for SN2 nucleophilic substitution by an amine-functionalized target ligand.

Strategic Design: The Control Matrix

In PROTAC discovery, a standalone degrader is scientifically inconclusive. You must design a "Control Matrix" to validate the Mechanism of Action (MOA).

A. The Active PROTAC

Design: Conjugate (S, R, S)-AHPC-PEG6-Tos with a Target Protein Ligand (TPL). Function: Binds both VHL and the Target Protein (POI), inducing ubiquitination and degradation.[1]

B. The Negative Controls (Critical)

To validate the system, you must prove that degradation stops when one binding event is disabled.

Control TypeDesign StrategyRole of (S, R, S)-AHPC-PEG6-Tos
1. Target-Dead Control Conjugate reagent to a mutated/inactive TPL (e.g., methylated warhead).Direct Use: Uses the exact (S,R,S) reagent.[2][3] Proves degradation requires POI binding.
2. Linker-Only Control React reagent with a simple amine (e.g., dimethylamine) to "cap" the linker.Direct Use: Uses the exact (S,R,S) reagent.[2][3] Proves the VHL ligand alone is not toxic.
3. VHL-Dead Control Requires the (S, S, S) epimer (cis-hydroxyproline).Comparative Use: You cannot use the (S,R,S) reagent here. You must source the (S,S,S) analog.

Critical Note on Stereochemistry: The VHL-Dead control relies on the (S, S, S) diastereomer, which has


-fold lower affinity for VHL. While you cannot synthesize this from the (S, R, S) reagent, it is the industry "Gold Standard" for validation.

Chemical Biology: Mechanism of Action

The following diagram illustrates the binary logic of PROTAC design: the Active molecule forms a ternary complex, while the Control molecules break this chain at specific points.

PROTAC_Mechanism cluster_Active Active PROTAC Pathway cluster_Control Negative Control Pathways Reagent (S,R,S)-AHPC-PEG6-Tos PROTAC Active PROTAC Reagent->PROTAC S_N2 Coupling TPL Target Protein Ligand (Nucleophile) TPL->PROTAC Complex Ternary Complex (POI + PROTAC + VHL) PROTAC->Complex + Cells Degradation Ubiquitination & Degradation Complex->Degradation Control_Reagent (S,R,S)-AHPC-PEG6-Tos (Direct Use) Control_Cmpd Linker-Only Control Control_Reagent->Control_Cmpd Dummy_Amine Non-Binding Amine (e.g., Dimethylamine) Dummy_Amine->Control_Cmpd No_Complex No Ternary Complex Control_Cmpd->No_Complex VHL binds, POI does not

Caption: Pathway logic comparing the Active PROTAC synthesis and mechanism vs. the Linker-Only Control derived from the same reagent.

Experimental Protocols

Protocol A: Synthesis of Active PROTAC

Objective: Conjugate (S, R, S)-AHPC-PEG6-Tos to an amine-containing Target Protein Ligand.

Reagents:

  • (S, R, S)-AHPC-PEG6-Tos (1.0 equiv)

  • Target Ligand-NH₂ (1.0 – 1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (2.0 – 3.0 equiv)

  • Anhydrous DMF or DMSO

  • Sodium Iodide (NaI) (0.1 equiv, optional catalyst)

Step-by-Step Procedure:

  • Preparation: Dissolve the Target Ligand-NH₂ in anhydrous DMF (concentration ~0.1 M) in a dried reaction vial under inert atmosphere (N₂ or Ar).

  • Activation: Add DIPEA to the solution. Stir for 5 minutes at room temperature to ensure the amine is free-based.

  • Coupling: Add (S, R, S)-AHPC-PEG6-Tos (dissolved in minimal DMF) dropwise to the reaction mixture.

    • Expert Tip: If the target ligand is valuable/scarce, use a slight excess of the AHPC reagent (1.1 equiv) to ensure full consumption of the ligand.

  • Reaction: Stir at 50°C - 60°C for 4–16 hours.

    • Monitoring: Monitor by LC-MS.[4][5] Look for the disappearance of the Tosylate mass and formation of the product mass (M_ligand + M_AHPC_PEG - M_TosOH).

  • Work-up:

    • Dilute with ethyl acetate and wash with water/brine (if product is hydrophobic).

    • Alternatively, for polar PROTACs, dilute with DMSO/Water and purify directly via Prep-HPLC.

  • Purification: Reverse-phase Prep-HPLC (Water/Acetonitrile + 0.1% Formic Acid). Lyophilize to obtain the final powder.

Protocol B: Synthesis of "Linker-Only" Negative Control

Objective: Create a control that binds VHL but lacks the warhead, using the exact same (S, R, S) reagent.

Reagents:

  • (S, R, S)-AHPC-PEG6-Tos

  • Dimethylamine (2.0 M in THF) or Morpholine

  • DIPEA / DMF[4][5]

Procedure:

  • Dissolve (S, R, S)-AHPC-PEG6-Tos in DMF.[6]

  • Add excess Dimethylamine (5.0 equiv) and DIPEA (2.0 equiv).

  • Stir at Room Temperature for 2 hours (Reaction is faster due to the high nucleophilicity of the small amine).

  • Purify via Prep-HPLC.[4][5]

  • Validation: This compound serves as a control for VHL occupancy and linker toxicity in cellular assays.

Biological Validation Workflow

Once synthesized, the Active PROTAC and Controls must be validated in cellular assays.

The "Hook Effect" Assessment

PROTACs function via a ternary complex.[4] At high concentrations, binary complexes (PROTAC-VHL and PROTAC-POI) compete with the ternary complex, reducing degradation.

  • Experiment: Treat cells with a concentration range (e.g., 1 nM to 10 µM).

  • Result: A "U-shaped" degradation curve is characteristic of a genuine PROTAC mechanism.

Competition Assay (Rescue Experiment)

To confirm VHL dependency without synthesizing a new compound, use the Competition Control .

  • Method: Pre-treat cells with a 100-fold excess of free VHL ligand (e.g., VH032 or simple AHPC) for 1 hour.

  • Follow-up: Add the Active PROTAC.

  • Expected Result: The excess free ligand occupies the VHL E3 ligase, preventing the PROTAC from binding. Degradation of the target protein should be blocked (rescued) .

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield (Coupling) Amine nucleophile is sterically hindered or has low pKa.Add NaI (0.1 eq) to form the more reactive Iodide intermediate (Finkelstein condition). Increase Temp to 80°C.
Hydrolysis of Tosylate Wet solvents (Tosylate hydrolyzes to Alcohol).Use strictly anhydrous DMF . Store reagent with desiccants at -20°C.
Purification Difficulty PROTAC is "sticky" or streaks on HPLC.Use a C18-Aq column (compatible with high water content). Add 0.1% TFA instead of Formic Acid for sharper peaks.
No Degradation in Cells Linker length is incorrect (Steric clash).The PEG6 linker may be too long/short. Synthesize analogs with PEG2 or PEG4 linkers to optimize geometry.

References

  • Buckley, D. L., et al. (2012). "Targeting the von Hippel-Lindau E3 Ubiquitin Ligase Using Small Molecules." Journal of the American Chemical Society. Link

  • Bondeson, D. P., et al. (2015). "Catalytic in vivo protein knockdown by small-molecule PROTACs." Nature Chemical Biology. Link

  • Zengerle, M., et al. (2015). "Selective Small Molecule Induced Degradation of the BET Bromodomain Protein BRD4." ACS Chemical Biology.[1] Link

  • Testa, A., et al. (2020). "Design and Synthesis of VHL-Based PROTACs." Methods in Molecular Biology. Link

Sources

Method

Application Note: Solid-Phase Synthesis Compatibility of AHPC-PEG6-Tos

This Application Note provides a comprehensive technical guide on the solid-phase synthesis (SPS) compatibility and conjugation protocols for (S,R,S)-AHPC-PEG6-Tos . It is designed for medicinal chemists and chemical bio...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide on the solid-phase synthesis (SPS) compatibility and conjugation protocols for (S,R,S)-AHPC-PEG6-Tos . It is designed for medicinal chemists and chemical biologists developing PROTACs (Proteolysis Targeting Chimeras).

Part 1: Executive Summary & Core Directive

(S,R,S)-AHPC-PEG6-Tos is a heterobifunctional building block comprising the VHL-recruiting ligand (AHPC/VH032), a flexible PEG6 spacer, and a reactive tosylate (p-toluenesulfonate) electrophile.

Crucial Compatibility Directive: This molecule is NOT compatible with iterative Fmoc solid-phase peptide synthesis (SPPS) cycles if introduced early in the sequence. The tosylate group is an alkylating agent that will react with nucleophilic deprotection reagents (e.g., piperidine) or free amines on the growing peptide chain.

Operational Rule: AHPC-PEG6-Tos must be utilized as a Terminal Capping Reagent (Late-Stage Functionalization). It should be introduced only after the final deprotection step of the resin-bound Target Protein Ligand (TPL) or used in solution-phase conjugation after cleavage.

Part 2: Chemical Compatibility Profile

Understanding the reactivity profile is essential for designing successful synthetic routes.

Stability Matrix
Condition / ReagentCompatibilityMechanism / Risk
Fmoc Deprotection (20% Piperidine/DMF)Incompatible High Risk. Piperidine is a potent nucleophile that will displace the Tosylate group via

reaction, forming a stable piperidine adduct and deactivating the linker.
Coupling (HATU/DIEA, DIC/HOBt)Conditional Stable to activation reagents, but will react with any free amines present on the resin.
TFA Cleavage (95% TFA)Compatible The AHPC core and PEG linker are stable to standard acidic cleavage cocktails (TFA/TIPS/Water).
Solvents (DMF, DMSO, NMP)Compatible Highly soluble. DMF is the preferred solvent for on-resin alkylation.
Mechanistic Insight: The Alkylation Challenge

Unlike standard amino acid couplings which rely on rapid acylation (forming amide bonds), the attachment of AHPC-PEG6-Tos relies on N-alkylation (forming secondary/tertiary amines).

  • Kinetics:

    
     displacement of a tosylate by a resin-bound amine is significantly slower than acylation.
    
  • Sterics: The reaction is sensitive to steric hindrance at the resin-bound nucleophile.

  • Optimization: The addition of an iodide catalyst (TBAI or KI) is highly recommended to generate a transient, more reactive alkyl iodide species in situ (Finkelstein reaction).

Part 3: Strategic Workflows & Visualization

Workflow Diagram: On-Resin Conjugation

The following diagram illustrates the correct integration of AHPC-PEG6-Tos into an SPPS workflow.

PROTAC_Synthesis cluster_warning Compatibility Check Resin Resin-Bound Precursor (Protected) Deprotect Final Fmoc Deprotection (20% Piperidine) Resin->Deprotect Expose Attachment Site FreeAmine Resin-Bound Free Amine (Nucleophile Exposed) Deprotect->FreeAmine Conjugation Alkylation Step Add: AHPC-PEG6-Tos + DIPEA + TBAI (50°C, 12-24h) FreeAmine->Conjugation SN2 Reaction (Critical Step) Cleavage Global Cleavage (TFA/TIPS/H2O) Conjugation->Cleavage Release from Support FinalProduct Crude PROTAC (Ready for HPLC) Cleavage->FinalProduct Warning DO NOT expose AHPC-PEG6-Tos to Piperidine after attachment!

Figure 1: Strategic integration of AHPC-PEG6-Tos as a terminal step in Solid-Phase Synthesis.

Part 4: Detailed Experimental Protocols

Protocol A: On-Resin Alkylation (Recommended)

This method is preferred for parallel synthesis of PROTAC libraries, as it avoids multiple purification steps.

Reagents Required:

  • Resin-bound Target Ligand (with a free primary or secondary amine).

  • (S,R,S)-AHPC-PEG6-Tos.

  • Anhydrous DMF (Dimethylformamide).

  • DIPEA (N,N-Diisopropylethylamine).

  • Catalyst: TBAI (Tetrabutylammonium iodide) or KI (Potassium Iodide).

Step-by-Step Procedure:

  • Preparation of Resin:

    • Ensure the resin-bound ligand has been fully deprotected (Fmoc removed) and washed thoroughly with DMF (3 x 5 mL) and DCM (3 x 5 mL) to remove all traces of piperidine.

    • Note: Residual piperidine will compete with the resin-bound amine for the tosylate.

  • Reaction Mixture Preparation:

    • In a glass vial, dissolve AHPC-PEG6-Tos (2.0 – 3.0 equivalents) relative to resin loading.

    • Add TBAI (0.5 equivalents) to catalyze the substitution.

    • Dissolve in minimal Anhydrous DMF (concentration ~0.1 M).

    • Add DIPEA (4.0 – 5.0 equivalents) .

  • Conjugation:

    • Add the reaction mixture to the resin.[1]

    • Incubate with gentle shaking/agitation.

    • Temperature/Time:

      • Standard: Room Temperature for 16–24 hours.

      • Accelerated: 40–50°C for 4–6 hours (Recommended for sterically hindered amines).

  • Monitoring (Self-Validation):

    • Perform a Chloranil Test (for secondary amines) or Kaiser Test (for primary amines).

    • Pass Criteria: The test should be negative (colorless/yellow), indicating the consumption of the free amine. If positive (blue/purple), re-treat the resin with fresh reagent mixture.

  • Cleavage:

    • Wash resin with DMF (5x), DCM (5x), and MeOH (3x). Dry under vacuum.

    • Treat with Cleavage Cocktail (e.g., TFA/TIPS/Water 95:2.5:2.5) for 2 hours.

    • Precipitate in cold diethyl ether and purify via Preparative HPLC.

Protocol B: Solution-Phase Conjugation (Alternative)

Use this method if the on-resin alkylation fails due to extreme steric hindrance or aggregation.

  • Synthesize and cleave the Target Ligand (containing a free amine) from the resin.[2] Purify or use crude if purity is >80%.

  • Dissolve Target Ligand (1.0 eq) and AHPC-PEG6-Tos (1.2 eq) in anhydrous DMF or DMSO.

  • Add DIPEA (3.0 eq).

  • Stir at 40°C for 12 hours. Monitor via LC-MS.

  • Purify directly from the reaction mixture.

Part 5: Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield / Unreacted Amine Slow

kinetics on solid support.
Add Catalyst: Ensure TBAI is used. Heat: Increase temp to 50°C.Solvent: Switch to NMP (N-methyl-2-pyrrolidone) for better swelling.
By-product: Piperidine Adduct Incomplete washing before coupling.Wash Protocol: Implement a "flow wash" with DCM for 2 mins, followed by DMF before adding the tosylate.
Degradation of Ligand Base sensitivity of TPL.Base Switch: Use a milder base like Collidine or reduce DIPEA equivalents.
Resin Aggregation PEG chain inducing hydrophobic collapse (rare but possible).Binary Solvent: Use DMF/DCM (1:1) or add 1% Triton X-100 during the coupling step.

References

  • Buckley, D. L., et al. (2015). "HaloPROTACS: Use of Small Molecule PROTACs to Induce Degradation of HaloTag Fusion Proteins." ACS Chemical Biology, 10(8), 1831-1837.[3] [Link]

  • BPS Bioscience. (S,R,S)-AHPC-PEG6-Tos Technical Data. Retrieved from [Link]

  • Gadd, M. S., et al. (2017). "Structural basis of PROTAC cooperative recognition for selective protein degradation." Nature Chemical Biology, 13, 514–521. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting VHL PROTAC Intermediates

Introduction: The "Brick Wall" of VHL Chemistry Welcome to the Technical Support Center. If you are reading this, you are likely staring at a flask containing a cloudy suspension where a clear solution should be, or a cl...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Brick Wall" of VHL Chemistry

Welcome to the Technical Support Center. If you are reading this, you are likely staring at a flask containing a cloudy suspension where a clear solution should be, or a clogged HPLC column.

Von Hippel-Lindau (VHL) ligands (typically VH032 derivatives) are peptidomimetics derived from hydroxyproline. While they offer high affinity, they possess a "Goldilocks" polarity profile—too polar to dissolve easily in non-polar organic solvents (like hexanes), yet often too lipophilic (once linked) to dissolve in pure aqueous buffers. When you attach a linker—especially an alkyl or rigid linker—you push the molecule into "Beyond Rule of 5" (bRo5) space, creating intermediates that are prone to hydrophobic collapse and aggregation .

This guide addresses the three critical stages where solubility fails: Synthesis , Purification , and Assay Formulation .

Module 1: Synthesis & Reaction Optimization

Current Status: You are attempting to couple the VHL-Linker intermediate to your Protein of Interest (POI) ligand, but the reaction mixture is heterogeneous or the product precipitates immediately.

Q1: My VHL-Linker intermediate precipitates when I add the coupling reagents (HATU/EDC). Why?

Diagnosis: This is often a concentration-dependent aggregation triggered by the increased ionic strength from the coupling reagents. VHL intermediates often rely on specific hydrogen bonding networks for solvation. The salt byproducts of HATU/DIEA can disrupt this solvation shell (salting-out effect).

Troubleshooting Protocol:

  • Switch Solvent System: If using DCM (Dichloromethane), switch to DMF (Dimethylformamide) or DMA (Dimethylacetamide) . DCM is often poor for peptidomimetics.

  • The "Co-Solvent" Trick: If the reaction must be in a non-polar solvent, add 10-20% TFE (2,2,2-Trifluoroethanol) . TFE is excellent at solubilizing peptides and disrupting intermolecular H-bonds that cause aggregation.

  • Dilution Factor: Reduce reaction concentration from the standard 0.1 M to 0.02 M . PROTACs have high molecular weights; molarity is deceptive. Mass-per-volume is the limiting factor.

Q2: I cannot get my VHL-Linker-Azide to dissolve in the Click Chemistry buffer (tBuOH/Water).

Diagnosis: The standard Sharpless condition (tBuOH/H2O 1:1) is often too aqueous for greasy VHL-Linker constructs.

Corrective Action:

  • Replace tBuOH with THF or DMSO.

  • Recommended Ratio: DMSO:Water (4:1). The copper catalyst (CuSO4/NaAsc) will still function, provided you degas the DMSO thoroughly to prevent oxidation.

Module 2: Purification & Isolation

Current Status: You have a crude mixture, but purification is failing due to solubility issues.

Q3: My compound "crashes out" inside the preparative HPLC column or stays at the injection site.

Diagnosis: This is the "Solvent Shock" phenomenon. You likely dissolved your sample in 100% DMSO, but your mobile phase started at 5% Acetonitrile / 95% Water. Upon injection, the DMSO plug dilutes, water rushes in, and the hydrophobic PROTAC precipitates instantly before it can partition onto the C18 stationary phase.

The "Sandwich" Injection Protocol: To prevent column clogging, follow this injection sequence:

  • Dissolve crude sample in 50:50 DMSO:Acetonitrile (if possible) or minimal DMSO.

  • Add 10% Formic Acid to the sample (acidifying helps solubilize the basic amines in VHL ligands).

  • Inject using a "sandwich" method if your autosampler allows:

    • Plug 1: 10 µL DMSO

    • Plug 2: Sample

    • Plug 3: 10 µL DMSO

    • Reasoning: This keeps the sample in a solubilizing environment until it hits the higher organic ratio of the gradient.

Q4: I isolated the solid, but it won't redissolve in DMSO for the biological assay.

Diagnosis: You likely lyophilized from a TFA-containing mobile phase. The resulting TFA salts of VHL ligands can be hygroscopic and form "gummy" aggregates that are notoriously difficult to redissolve.

Solution:

  • Free Base Conversion: Perform a PL-HCO3 MP (macroporous) resin filtration to remove TFA before final drying.

  • Lyophilization Solvent: Do not freeze-dry from pure water. Use tBuOH:Water (4:1) . The tBuOH subliming helps keep the solid amorphous and "fluffy," increasing surface area for redissolution.

Module 3: Structural Design (Root Cause Analysis)

Current Status: You are designing the next generation of intermediates and want to avoid these issues.

Q5: How do I design a VHL-Linker that is inherently more soluble?

Expert Insight: Solubility is not just about adding PEG.[1] It is about disrupting Planarity and Symmetry .

Design Principles Table:

FeatureImpact on SolubilityRecommendation
Linker Type Alkyl chains reduce solubility drastically. PEGs increase solubility but can reduce permeability.Use Piperazine or Piperidine rigid linkers.[2] They introduce an ionizable nitrogen (solubility handle) and break planarity [1].
Attachment Point The "Exit Vector" matters.[3][4]Ensure the linker attachment point on the VHL ligand does not bury polar groups needed for solvation.
Intramolecular H-Bonds Can hide polar groups (good for permeability, bad for aqueous solubility).Design "Chameleons": Molecules that fold in lipids but open in water.

Module 4: Biological Assay Formulation

Current Status: The chemist says it's pure, but the biologist says it precipitates in the cell media.

Q6: Why does my PROTAC precipitate when added to cell media (RPMI/DMEM)?

Diagnosis: You are likely performing a "direct spike" or have exceeded the Critical Amorphous Concentration .

The Serial Dilution Workflow (Visualized): Do not pipette 1 µL of 10 mM DMSO stock directly into 1 mL of media. The local concentration at the pipette tip exceeds the solubility limit immediately.

(See Diagram Below for the Correct Workflow)

Visual Troubleshooting Guides

Diagram 1: The "Crash" Recovery Workflow

Caption: Decision tree for recovering precipitated VHL intermediates during synthesis or purification.

G Start Observation: Precipitation in Reaction/Purification CheckSolvent Check Solvent System Start->CheckSolvent IsDCM Is solvent DCM/Hexane? CheckSolvent->IsDCM SwitchDMF Action: Switch to DMF/DMA or add 10% TFE IsDCM->SwitchDMF Yes IsPurification Is it during HPLC Injection? IsDCM->IsPurification No Sandwich Action: Use Sandwich Injection (DMSO plugs) + Acidify Sample IsPurification->Sandwich Yes IsLyophilization Is it post-lyophilization? IsPurification->IsLyophilization No SaltForm Diagnosis: TFA Salt Aggregate IsLyophilization->SaltForm Yes FreeBase Action: Neutralize (PL-HCO3) Lyophilize from tBuOH/H2O SaltForm->FreeBase

Diagram 2: Solubility-Driven Design Strategy

Caption: Structural modifications to VHL-Linker constructs to enhance solubility without sacrificing affinity.

Design VHL_Core VHL Ligand Core (Hydroxyproline) Linker Linker Region VHL_Core->Linker Mod3 Strategy 3: Solubility Handle (e.g., Phosphate Prodrug) VHL_Core->Mod3 Modify Here POI POI Ligand Linker->POI Mod1 Strategy 1: Rigidify (Piperazines) Adds Ionizable N Linker->Mod1 Modify Here Mod2 Strategy 2: Shorten Alkyl Chains Reduce Lipophilicity Linker->Mod2 Modify Here

Experimental Protocol: Kinetic Solubility Assessment

Objective: To determine the maximum concentration of PROTAC intermediate stable in assay buffer (PBS) before precipitation occurs. This is distinct from thermodynamic solubility (equilibrium).

Materials:

  • 10 mM Stock of VHL-Intermediate in DMSO.[2]

  • PBS (pH 7.4).[2]

  • 96-well UV-Star plate (Greiner).

  • Plate Reader (Absorbance at 620 nm).

Procedure:

  • Preparation: Prepare a pre-dilution plate in DMSO. Serially dilute the 10 mM stock (1:2) down to 0.1 mM in pure DMSO.

  • Transfer: Add 198 µL of PBS to the assay plate.

  • Spike: Transfer 2 µL from the DMSO plate to the PBS plate (Final DMSO = 1%).

    • Critical Step: Mix immediately by pipetting up and down 3 times. Do not vortex the whole plate yet.

  • Incubation: Incubate at Room Temperature for 2 hours (shaking).

  • Read: Measure Absorbance at 620 nm (turbidity).

  • Analysis: Plot Concentration vs. Absorbance. The inflection point where Absorbance spikes is your Kinetic Solubility Limit .

References

  • Klein, V. G., et al. (2020).[5] "Understanding and Improving the Membrane Permeability of VH032-Based PROTACs." ACS Medicinal Chemistry Letters, 11(9), 1732–1738.[5] Link[5]

  • Pike, A., et al. (2020). "Optimising proteolysis-targeting chimeras (PROTACs) for oral drug delivery: a drug metabolism and pharmacokinetics perspective." Drug Discovery Today, 25(10), 1793-1800. Link

  • Foley, C. N., et al. (2020).[6] "Systematic Evaluation of Linker Length and Composition for the Design of VHL-Based PROTACs." ACS Chemical Biology, 15(10), 2625–2631. Link

  • Atilaw, Y., et al. (2021). "Solution Conformations of a Linked Construct of a Bivalent Ligand: The Case of a VHL-Based PROTAC." ACS Med.[5] Chem. Lett., 12(1), 107–114. Link

Sources

Optimization

Technical Support Center: Purification Strategies for PEG6-Linked PROTAC Compounds

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific c...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges encountered during the purification of Proteolysis Targeting Chimeras (PROTACs) containing a polyethylene glycol (PEG) 6 linker. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions and overcome purification bottlenecks in your research.

The Challenge of Purifying PEG6-Linked PROTACs

PROTACs are inherently complex, high molecular weight, heterobifunctional molecules that connect two distinct ligands via a chemical linker.[1][2][3] The incorporation of a PEG6 linker, while often beneficial for solubility and optimizing ternary complex formation, introduces a unique set of purification challenges.[4][5] These molecules often exhibit poor chromatographic behavior, and the crude synthetic mixture can be highly heterogeneous, containing starting materials, byproducts, and isomers with very similar physicochemical properties to the final product.[6] This guide is designed to help you navigate these complexities.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying PROTACs with a PEG6 linker?

The main difficulties arise from the unique properties conferred by both the PROTAC structure and the PEG6 linker:

  • Physicochemical Similarity of Impurities : The synthetic process can result in a mixture containing the desired PROTAC, unreacted starting materials, and various byproducts (e.g., species with multiple PEGylations or positional isomers).[6] The neutral, hydrophilic PEG6 chain can make these impurities have very similar polarity and size to the final product, complicating separation.[6][7]

  • Poor Chromatographic Peak Shape : PEGylated molecules are notorious for producing broad or tailing peaks during Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[6][8] This is due to the flexibility of the PEG chain and the large size of the molecule, which can lead to slow mass transfer kinetics.[6]

  • High Polarity and Solubility Issues : While the PEG linker enhances water solubility, the overall molecule is often large and greasy, leading to complex solubility behavior.[1][9] This can cause issues during extractions, where the product may be partially lost to the aqueous phase, and makes traditional normal-phase silica gel chromatography often ineffective, resulting in low recovery.[6][10]

  • Charge Masking : The PEG chain can shield surface charges on the PROTAC, which can reduce the effectiveness of charge-based separation methods like ion-exchange chromatography (IEX).[6]

Q2: Which chromatographic techniques are most effective for purifying PEG6-linked PROTACs?

A multi-modal or orthogonal chromatographic approach is almost always necessary for achieving high purity (>95%).[11]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) : This is the workhorse and gold standard for the final "polishing" step.[6][8][12] It separates molecules based on hydrophobicity and can resolve closely related impurities. C18 or C8 columns are most common.[10]

  • Size Exclusion Chromatography (SEC) : SEC is an excellent initial cleanup technique.[6][13] It separates molecules based on their hydrodynamic radius (size) and is highly effective at removing small molecule impurities like unreacted linkers or reagents, as well as high-molecular-weight aggregates.[6][10]

  • Normal-Phase Flash Chromatography : This technique can be used as an initial purification step to remove less polar impurities from the crude reaction mixture.[14]

  • Supercritical Fluid Chromatography (SFC) : While less common for general purification, SFC is a powerful technique for chiral separations, which may be necessary if any of the PROTAC components contain chiral centers that need to be resolved.[15]

Q3: How do I confirm the identity and purity of my final purified PROTAC?

Confirmation requires a combination of orthogonal analytical techniques to ensure both structural identity and purity.[14]

  • High-Resolution Mass Spectrometry (HRMS) : This is essential to confirm that the purified compound has the correct molecular weight and elemental composition.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR provide detailed structural information, confirming the successful coupling of all three components (E3 ligand, POI ligand, and linker).[14] The characteristic broad signals of the PEG linker protons can typically be observed around 3.6 ppm.[6]

  • Analytical HPLC : Using a standardized method, analytical RP-HPLC is used to determine the final purity of the sample, which for most preclinical applications should be >95%.[12]

Troubleshooting Guide: Common Purification Problems

This section addresses specific issues you may encounter during the purification workflow in a practical question-and-answer format.

Problem 1: My PROTAC shows a very broad or tailing peak during RP-HPLC purification.

Question: What are the likely causes of poor peak shape in RP-HPLC, and how can I improve it?

Answer: Broad or tailing peaks are a classic hallmark of PEGylated molecules and large biomolecules in chromatography.[6] The primary cause is slow mass transfer kinetics; the large, flexible molecule does not move in and out of the stationary phase pores efficiently, leading to peak dispersion.

Causality and Troubleshooting Steps:

Potential CauseScientific RationaleRecommended Solution
Slow Mass Transfer The large size and flexibility of the PROTAC slow its diffusion into and out of the stationary phase pores.Decrease Flow Rate : This provides more time for the molecule to equilibrate between the mobile and stationary phases, improving peak shape.[6]
Secondary Interactions Residual, un-capped silanols on the silica backbone of the stationary phase can interact with basic moieties on your PROTAC, causing tailing.Use a Low pH Modifier : Adding 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA) to the mobile phase protonates silanols, minimizing these interactions.[6][12]
Poor Diffusion Kinetics Low temperature increases mobile phase viscosity and slows diffusion.Increase Column Temperature : Elevating the temperature to 30-40 °C can reduce viscosity and improve mass transfer, leading to sharper peaks.[6]
Sub-optimal Gradient A steep gradient may not provide enough resolving power for large, complex molecules.Shallow the Gradient : A shallower gradient (e.g., 0.5-1% B per minute) often improves resolution and sharpens peaks for PROTACs.[6]
Sample Solubility If the sample is not fully dissolved in a solvent compatible with the initial mobile phase, it can precipitate on the column head, causing broad peaks.Ensure Complete Dissolution : Dissolve the sample in a minimal amount of a strong solvent like DMSO, then dilute with the initial mobile phase. Filter the sample through a 0.22 µm syringe filter before injection.[12]

Below is a decision-making workflow for troubleshooting common HPLC purification issues.

G start Start: Crude PROTAC Mixture step1 Initial Cleanup Needed? start->step1 sec Size Exclusion Chromatography (SEC) (Removes small molecules/aggregates) step1->sec Yes, bulk impurities flash Normal-Phase Flash Chromatography (Removes non-polar impurities) step1->flash Yes, non-polar impurities step2 Final Polishing: Preparative RP-HPLC step1->step2 No sec->step2 flash->step2 step3 Analyze Fractions (Analytical LC-MS) step2->step3 step4 Pool Pure Fractions & Lyophilize step3->step4 end_node End: Pure PROTAC (>95%) step4->end_node

Caption: A general workflow for PROTAC purification and analysis.

Problem 2: The desired PEG6-PROTAC co-elutes with impurities.

Question: I am unable to separate my final product from unreacted starting materials or other PEGylated species. What should I do?

Answer: Co-elution occurs when an impurity has very similar physicochemical properties (e.g., hydrophobicity, size) to the desired product. The key is to introduce a separation technique that relies on a different property—a strategy known as orthogonal chromatography.[6]

Causality and Troubleshooting Steps:

Potential CauseScientific RationaleRecommended Solution
Similar Hydrophobicity Impurities like positional isomers or incompletely reacted intermediates can have nearly identical hydrophobicity to the final PROTAC.Employ Orthogonal Chromatography : If RP-HPLC is failing, use a technique that separates based on a different principle. Size Exclusion Chromatography (SEC) is ideal for separating species with different molecular sizes.[6] Ion Exchange Chromatography (IEX) can be effective at separating species with different degrees of PEGylation or positional isomers that have different charge shielding effects.[6]
Sub-optimal RP-HPLC Method The chosen column and mobile phase may not provide sufficient selectivity for your specific PROTAC and its impurities.Modify the RP-HPLC Method : • Change the Stationary Phase : If using a C18 column, try a C8 or C4 column. The different hydrophobicity might provide the necessary selectivity.[6] • Change the Organic Modifier : Switching from acetonitrile to methanol can alter selectivity. • Change the pH Modifier : Switching from TFA to formic acid can change the ionization state of your molecule and impurities, altering retention times.
Problem 3: I am experiencing low recovery of my PROTAC after purification.

Question: Why am I losing so much of my compound during the purification process, and how can I prevent it?

Answer: Low recovery is a common and frustrating problem. It can stem from issues during the liquid-liquid extraction (workup) phase or from interactions with the chromatography stationary phase.

G cluster_causes Potential Causes cluster_solutions Solutions start Observe: Broad or Tailing Peak in RP-HPLC cause1 Slow Mass Transfer start->cause1 cause2 Secondary Interactions start->cause2 cause3 Sub-optimal Gradient start->cause3 sol1 Decrease Flow Rate Increase Temperature cause1->sol1 sol2 Add 0.1% TFA/FA to Mobile Phase cause2->sol2 sol3 Use a Shallower Gradient cause3->sol3

Caption: A troubleshooting guide for poor HPLC peak shape.

Causality and Troubleshooting Steps:

Potential CauseScientific RationaleRecommended Solution
Product Loss During Extraction The PEG6 linker increases the hydrophilicity of the PROTAC, which can lead to its partial solubility in the aqueous phase during workup.[10]Modify Extraction Protocol : Minimize the number of aqueous washes. Consider back-extracting the combined aqueous layers with an organic solvent (e.g., dichloromethane or ethyl acetate) to recover any dissolved product.[10]
Irreversible Adsorption Highly polar or "sticky" PROTACs can adsorb irreversibly to standard silica gel, leading to very low recovery.Avoid Silica Gel Column Chromatography : Due to the high polarity of many PEGylated PROTACs, standard silica gel chromatography often leads to significant product loss. RP-HPLC or RP-Flash is generally the most effective technique.[6]
On-Column Degradation Some PROTACs may be unstable under the acidic conditions (especially with TFA) used in RP-HPLC.Use a Milder Acid : If you suspect acid-lability, switch from 0.1% TFA to 0.1% formic acid in your mobile phase.
Non-specific Binding Large, hydrophobic molecules can non-specifically bind to plasticware (e.g., collection tubes, vials).[16]Use Low-Binding Consumables : Whenever possible, use low-binding polypropylene tubes and vials for sample preparation and fraction collection.

Detailed Experimental Protocols

These protocols provide a robust starting point. Remember that optimization for each specific molecule is critical for success.

Protocol 1: Final Purification by Reversed-Phase Preparative HPLC

Objective : To purify a partially-purified PROTAC to >95% purity, suitable for biological assays.[14]

  • Instrumentation : Preparative HPLC system with a UV detector, fraction collector, and a C18 or C8 preparative column.

  • Materials & Reagents :

    • Partially purified PROTAC sample

    • HPLC-grade acetonitrile (ACN) and water

    • Trifluoroacetic acid (TFA) or Formic Acid (FA), HPLC-grade

    • DMSO or DMF for sample dissolution

Step-by-Step Methodology :

  • Sample Preparation : Dissolve the partially purified PROTAC in a minimal volume of DMSO or DMF. Dilute this stock with the initial mobile phase (e.g., 95% Mobile Phase A: 5% Mobile Phase B) to a final concentration of approximately 5-10 mg/mL.[12][14] Filter the sample through a 0.45 µm syringe filter before injection.[14]

  • Column Equilibration : Equilibrate the preparative C18 column with the initial mobile phase conditions for at least 3-5 column volumes.[14]

  • Method Parameters :

    • Mobile Phase A : 0.1% TFA in water[10]

    • Mobile Phase B : 0.1% TFA in acetonitrile[10]

    • Flow Rate : Set according to column diameter (e.g., 20 mL/min for a 21.2 mm ID column).

    • Detection : Monitor at a relevant wavelength (e.g., 254 nm or 280 nm).

    • Gradient : Develop a shallow linear gradient based on analytical runs. A typical starting point is 5% to 95% B over 30-40 minutes.[10]

  • Injection and Fraction Collection : Inject the prepared sample. Collect fractions based on the eluting peaks, ensuring to separate the main peak from any leading or tailing impurities.[10]

  • Post-Purification Analysis :

    • Analyze the purity of each collected fraction using analytical LC-MS.[14]

    • Pool the fractions that meet the desired purity level (e.g., >98%).[14]

    • Remove the organic solvent (ACN) using a rotary evaporator.[14]

    • Lyophilize the remaining aqueous solution to obtain the final pure PROTAC as a white, fluffy solid.[14]

Protocol 2: Bulk Impurity Removal by Size Exclusion Chromatography (SEC)

Objective : To perform a bulk separation of the higher molecular weight PEGylated PROTAC from smaller unreacted starting materials and reaction byproducts.[13]

  • Instrumentation : FPLC or HPLC system with a UV detector and a suitable SEC column (e.g., Superdex 75 or similar, with an appropriate molecular weight range).

  • Materials & Reagents :

    • Crude or partially purified PROTAC sample

    • Mobile phase buffer (e.g., Phosphate-Buffered Saline (PBS) or a solvent in which the PROTAC is soluble, such as methanol or ethanol).[10]

Step-by-Step Methodology :

  • System and Column Equilibration : Equilibrate the entire system and the SEC column with at least 2 column volumes of the chosen mobile phase.

  • Sample Preparation : Dissolve the crude product in the mobile phase to a concentration that will not overload the column (typically 1-5% of the column volume). Ensure the sample is fully dissolved and filtered (0.22 µm).[13]

  • Injection and Elution : Inject the sample and elute with the mobile phase (isocratic elution) at the recommended flow rate for the column.

  • Fraction Collection : Collect fractions based on the UV chromatogram. The PROTAC should elute earlier than the smaller molecule impurities.

  • Analysis : Analyze the collected fractions by LC-MS to identify those containing the PROTAC. Pool the relevant fractions and proceed to final purification via RP-HPLC (Protocol 1) or remove the solvent if purity is sufficient.

References

  • Benchchem.
  • Benchchem.
  • Benchchem. "Common pitfalls in PROTAC design with PEG linkers." Benchchem, 2025.
  • Benchchem. "Application Notes and Protocols for the Purification of PROTACs Synthesized with Phthalimide-PEG4-PDM-OTBS." Benchchem, 2025.
  • Benchchem. "PROTAC Synthesis Technical Support Center: Troubleshooting & FAQs." Benchchem, 2025.
  • BOC Sciences. "PEG4, PEG6, PEG8 Linkers - Gold Standard in PROTAC Design." BOC Sciences.
  • Benchchem. "Troubleshooting low yield in PROTAC synthesis using PEG linkers." Benchchem, 2025.
  • Benchchem. "Application Notes and Protocols: A Step-by-Step Guide for PROTAC Synthesis Using PEG Linkers." Benchchem, 2025.
  • Benchchem. "Application Notes and Protocols for the Purification of PROTACs Synthesized with Aminooxy-PEG4-C2-Boc." Benchchem, 2025.
  • Precise PEG. "Linkers in PROTACs." Precise PEG.
  • ChemPep. "Overview of PROTAC Linkers." ChemPep.
  • AxisPharm. "From Design to Degradation: The Essential Role of Linkers in PROTACs." AxisPharm, 2024.
  • Benchchem.
  • Benchchem. "Technical Support Center: Purification Strategies for PROTACs Containing a PEG Linker." Benchchem, 2025.
  • WuXi AppTec DMPK.
  • Troup, R. I., Fallan, C., & Baud, M. G. J. "Current strategies for the design of PROTAC linkers: a critical review." RSC Medicinal Chemistry, 2020.
  • BroadPharm. "What are PROTAC Linkers?" BroadPharm, 2022.
  • Syngene.
  • Waters Corporation. "Degradation Products of ARV-825 Proteolysis Targeting Chimera (PROTAC) Compound: Isolation and Purification Using Analytical Scale Fraction Collection.

Sources

Troubleshooting

Minimizing byproduct formation in AHPC-PEG6-Tos substitution

Technical Support Center: AHPC-PEG6-Tos Substitution Guide Doc ID: PROTAC-OPT-042 | Version: 2.1 | Status: Active[1] Executive Summary You are likely utilizing (S,R,S)-AHPC-PEG6-Tos (a VHL ligand-linker conjugate) to syn...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: AHPC-PEG6-Tos Substitution Guide Doc ID: PROTAC-OPT-042 | Version: 2.1 | Status: Active[1]

Executive Summary

You are likely utilizing (S,R,S)-AHPC-PEG6-Tos (a VHL ligand-linker conjugate) to synthesize a PROTAC by reacting the tosylate group with a nucleophile (e.g., an amine or hydroxyl group on a target warhead).[1][2][3][4][5]

The primary technical challenge in this


 reaction is the competition between substitution  (desired), elimination  (formation of vinyl-PEG byproduct), and hydrolysis  (formation of PEG-alcohol).[1] Because the AHPC moiety is chemically complex and expensive, preserving its stereochemical integrity while driving the reaction to completion is critical.

Module 1: Critical Reaction Parameters

The "Elimination" Trap (Vinyl Formation)

Issue: The tosylate (Tos) group is an excellent leaving group, but under basic conditions, the adjacent protons on the PEG chain become acidic. Strong bases or high temperatures promote


 elimination, converting the terminal PEG unit into a non-reactive vinyl ether (alkene).
  • Diagnosis: LC-MS shows a mass shift of -172 Da (loss of TsOH) relative to the starting material, or a peak corresponding to

    
    .[1]
    
  • The Fix:

    • Base Selection: STOP using Sodium Hydride (NaH).[1] It is too basic and promotes elimination.

    • Recommended Bases: Use Cesium Carbonate (

      
      )  or Potassium Carbonate (
      
      
      
      )
      .[1] These provide sufficient basicity for alkylation without aggressively deprotonating the PEG backbone.
    • Temperature: Maintain reaction temperature

      
      60°C . If using DMF, 40-50°C is the "Goldilocks" zone—warm enough for 
      
      
      
      , cool enough to suppress elimination.[1]
The "Hydrolysis" Headache (OH Formation)

Issue: Tosylates are moisture-sensitive.[1] If water is present, hydroxide ions (


) will outcompete your drug-linker nucleophile, resulting in AHPC-PEG6-OH .[1] This byproduct is dead-end waste; it cannot be re-activated easily in the presence of the AHPC moiety.
  • Diagnosis: LC-MS shows a mass shift of -154 Da (replacement of Tos [171 Da] with OH [17 Da]).[1]

  • The Fix:

    • Solvent: Use anhydrous DMF or DMSO (stored over molecular sieves).[1]

    • Atmosphere: strictly run under Nitrogen (

      
      )  or Argon .[1]
      
    • Reagent Quality: Ensure your nucleophile (warhead) is dry.[1] Lyophilize it if necessary before reaction.

AHPC Moiety Stability

Issue: The VHL ligand (AHPC) contains a hydroxyproline core with specific stereochemistry ((S,R,S)).[1] Harsh bases can cause epimerization , rendering the final PROTAC inactive against VHL.

  • The Fix: Avoid strong organic bases like DBU. Stick to inorganic carbonates (

    
    , 
    
    
    
    ) or mild organic bases (DIPEA) if the nucleophile is an amine.[1]

Visualizing the Pathway

The following diagram maps the competition between the desired pathway and the two primary failure modes.

ReactionPathways Start AHPC-PEG6-Tos (Starting Material) Product PROTAC (AHPC-PEG6-Warhead) Start->Product SN2 Substitution (Mild Base, 40-50°C) Vinyl Byproduct A: Vinyl Ether (Elimination) Start->Vinyl E2 Elimination (Strong Base/High T) Hydroxyl Byproduct B: AHPC-PEG6-OH (Hydrolysis) Start->Hydroxyl Hydrolysis (Moisture present) Nu Nucleophile (Warhead-NH2/OH)

Caption: Chemical fate of AHPC-PEG6-Tos. Green path represents the desired SN2 reaction; red paths indicate irreversible byproduct formation.

Optimized Protocol: The "Soft-Base" Method

This protocol is designed to maximize yield while minimizing elimination and epimerization.

Reagents:

  • (S,R,S)-AHPC-PEG6-Tos (1.0 equiv)[1]

  • Target Warhead (Nucleophile) (1.2 – 1.5 equiv)[1]

  • 
     (2.0 – 3.0 equiv) [Alternative: 
    
    
    
    ]
  • Sodium Iodide (NaI) (0.1 equiv) [Catalyst - Finkelstein condition][1]

  • Solvent: Anhydrous DMF (0.1 M concentration)

Step-by-Step:

  • Preparation: Flame-dry a reaction vial and cool under Argon flow.

  • Dissolution: Dissolve the Target Warhead and (S,R,S)-AHPC-PEG6-Tos in anhydrous DMF.

  • Activation: Add NaI (catalytic amount).[1] Note: Iodide is a better nucleophile than the warhead and a better leaving group than Tosylate. It temporarily displaces the Tosylate to form an intermediate Alkyl-Iodide, which reacts faster with your warhead.[1]

  • Base Addition: Add

    
     .
    
  • Reaction: Stir at 40°C for 4–16 hours.

    • Checkpoint: Monitor by LC-MS at t=1h, 4h. Look for the disappearance of the Tosylate peak.

  • Workup:

    • Dilute with EtOAc.

    • Wash with saturated

      
        (mildly acidic wash helps remove residual base without damaging AHPC).[1]
      
    • Wash with Brine.[6]

    • Dry over

      
      .
      

Troubleshooting & FAQs

Q1: My reaction is stuck at 50% conversion. Should I add more base?

No. Adding more base often accelerates elimination (vinyl formation) rather than substitution.[1]

  • Try this: Add 0.2–0.5 equivalents of NaI (Sodium Iodide).[1] This catalyzes the reaction via the Finkelstein mechanism (Tos

    
     I 
    
    
    
    Product), which is faster and works well at lower temperatures.
Q2: I see a peak +14 Da higher than my product. What is it?

This is likely Methylation . If you are using DMF as a solvent and strong conditions, DMF can decompose to form dimethylamine, or impurities in the solvent can act as methylating agents.

  • Fix: Use fresh, high-grade anhydrous DMF. Alternatively, switch to DMA (Dimethylacetamide) which is more thermally stable.[1]

Q3: How do I purify the product from the PEG-OH byproduct?

Separating PEG-Tos, PEG-OH, and PEG-Product is difficult because the PEG chain dominates the polarity.[1]

  • Technique: Use a C18 Reverse Phase Gradient with a shallow slope.

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).[1]

  • Gradient: Instead of a standard 5-95% run, try a focused gradient (e.g., if your product elutes at 40% ACN, run 30%

    
     50% over 20 minutes).
    

Decision Tree: Solving Low Yields

Troubleshooting Problem Problem: Low Yield / Impurities CheckLCMS Analyze LC-MS of Crude Problem->CheckLCMS Vinyl Mass = SM - 172 Da (Vinyl Byproduct) CheckLCMS->Vinyl Elimination Observed Hydroxyl Mass = SM - 154 Da (Hydrolysis) CheckLCMS->Hydroxyl Hydrolysis Observed SM_Left Starting Material Remains CheckLCMS->SM_Left Reaction Stalled Action_Vinyl Action: Lower Temp, Switch to weaker base (K2CO3), Avoid NaH. Vinyl->Action_Vinyl Action_Hydroxyl Action: Dry Solvents, Use Molecular Sieves, Check Atm (N2/Ar). Hydroxyl->Action_Hydroxyl Action_SM Action: Add NaI (Cat.), Increase Conc., Check Nucleophile Solubility. SM_Left->Action_SM

Caption: Decision matrix for troubleshooting reaction failures based on LC-MS data.

References

  • MedChemExpress. (S,R,S)-AHPC-PEG6-Tos Product Data Sheet & Protocol. Retrieved from [1]

  • BroadPharm. PEG Tosylate Linker Chemistry and Stability. Retrieved from [1][2]

  • Master Organic Chemistry. The SN2 Reaction Mechanism and Side Reactions. Retrieved from

  • National Institutes of Health (NIH). Discovery of small molecule ligands for VHL E3 ligase and PROTAC degraders. Retrieved from [1]

  • BPS Bioscience. (S,R,S)-AHPC-PEG6-Tos Technical Data. Retrieved from [1]

Sources

Optimization

Technical Support Center: Resolving Steric Hindrance with (S, R, S)-AHPC-PEG6-Tos

Welcome to the PROTAC Technical Support Center. (S, R, S)-AHPC-PEG6-Tos is a highly versatile heterobifunctional building block used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). It consists of a von Hipp...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the PROTAC Technical Support Center. (S, R, S)-AHPC-PEG6-Tos is a highly versatile heterobifunctional building block used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). It consists of a von Hippel-Lindau (VHL)-recruiting ligand ((S, R, S)-AHPC), a flexible 6-unit polyethylene glycol (PEG6) linker, and a reactive tosyl (p-toluenesulfonyl) leaving group[1].

While the tosyl group is an excellent leaving group for nucleophilic substitution[2], and the PEG6 linker provides essential hydrophilicity[3], researchers frequently encounter steric hindrance. This hindrance typically manifests in two distinct phases: during the chemical conjugation of bulky target ligands, and during the intracellular formation of the ternary complex (Target Protein–PROTAC–E3 Ligase)[4].

This guide provides field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to overcome these challenges.

Phase 1: Overcoming Steric Hindrance in Chemical Synthesis

Q1: Why is the nucleophilic substitution of the Tosyl group failing with my bulky POI ligand?

Causality & Mechanism: The tosyl group facilitates


 nucleophilic substitution reactions[1]. However, 

reactions require a specific 180-degree backside attack trajectory. If your Protein of Interest (POI) ligand contains bulky moieties near the nucleophilic center (e.g., a secondary amine or a sterically hindered primary amine), the physical bulk blocks the approach of the nucleophile to the electrophilic carbon of the PEG6 linker[5]. This leads to incomplete coupling, low yields, and an increase in unwanted side reactions[5].

Solution: To overcome this, you must enhance the electrophilicity of the linker and the reactivity of the nucleophile:

  • Finkelstein Catalysis: Adding Sodium Iodide (NaI) converts the tosyl group into an iodo group in situ. Iodide is a superior leaving group and its longer bond length makes it less sterically demanding, drastically lowering the activation energy barrier for hindered nucleophiles.

  • Base and Solvent Optimization: Switch from weak bases (like TEA) to stronger, non-nucleophilic bases like

    
    -Diisopropylethylamine (DIPEA) or Cesium Carbonate (
    
    
    
    ), and use highly polar aprotic solvents (DMF or DMSO) to maximize nucleophile solvation[2].

Table 1: Optimization of Conjugation Conditions for Hindered Ligands

ConditionSolventBaseAdditiveTemp (°C)Typical YieldMechanism of Improvement
StandardDCMTEANone25< 20%Baseline

reaction.
Elevated TempDMFDIPEANone6035-40%Increased kinetic energy overcomes steric barriers.
Optimized DMF DIPEA NaI (0.5 eq) 60-80 > 75% In situ generation of highly reactive alkyl iodide.
Protocol 1: Optimized Conjugation of Sterically Hindered Amines to (S, R, S)-AHPC-PEG6-Tos

Self-Validation Checkpoint: This protocol utilizes LC-MS monitoring to ensure the intermediate iodide formation occurs and tracks final product conversion without degrading the delicate VHL ligand.

  • Preparation: Dissolve the sterically hindered amine ligand (1.0 eq) and (S, R, S)-AHPC-PEG6-Tos (1.1 eq) in anhydrous DMF (0.1 M concentration) under an inert argon atmosphere[2].

  • Catalysis: Add Sodium Iodide (NaI, 0.5 eq) to the reaction mixture. Stir for 15 minutes at room temperature to initiate the Finkelstein exchange.

  • Activation: Add anhydrous DIPEA (3.0 eq) dropwise[2].

  • Heating: Elevate the temperature to 65°C. (Caution: Exceeding 80°C may lead to thermal degradation of the AHPC moiety).

  • Monitoring (Self-Validation): Take 5

    
     aliquots at 2, 4, and 12 hours. Quench in 50% Acetonitrile/Water and analyze via LC-MS. You should observe the transient appearance of the iodo-PEG6 intermediate, followed by the mass of the final PROTAC[5].
    
  • Workup: Once the starting material is consumed, cool to room temperature, dilute with ethyl acetate, and wash extensively with brine to remove DMF and NaI. Dry over

    
     and purify via reverse-phase HPLC[5].
    

Phase 2: Resolving Steric Clashes in Ternary Complex Formation

Q2: My PROTAC synthesized successfully, but I see no degradation and a strong "hook effect". Is the PEG6 linker causing steric hindrance?

Causality & Mechanism: A pronounced "hook effect" (where degradation efficiency decreases at higher PROTAC concentrations) combined with poor overall degradation is a classic hallmark of ternary complex failure[4]. While PEG6 provides excellent water solubility, it is highly flexible[3]. If the PEG6 chain folds back on itself, or if its extended length (~20 Å) is insufficient to bridge the gap between a bulky POI and the VHL ligase, the two proteins will physically clash[6]. This steric hindrance results in negative cooperativity, where the binding of the PROTAC to the POI prevents it from binding to VHL (and vice versa), favoring unproductive binary complexes[4].

Solution:

  • Alter Linker Length: Synthesize a small library varying the PEG units. Sometimes a longer linker (PEG8) provides the necessary clearance, while a shorter linker (PEG4) prevents unfavorable folding[4][6].

  • Modify the Exit Vector: Change the attachment point on the POI ligand to project the linker away from the protein's bulk[4].

Workflow Start Steric Hindrance Identified (Low Yield or No Degradation) Check Isolate the Phase of Failure Start->Check Phase1 Synthesis Phase (Tos Substitution) Check->Phase1 Low Conjugation Yield Phase2 Functional Phase (Ternary Complex) Check->Phase2 Poor Degradation (DC50) Sol1 Add NaI Catalyst Increase Temp/Base Phase1->Sol1 Sol2 Alter Linker Length Change Exit Vector Phase2->Sol2

Diagnostic workflow for isolating and resolving PROTAC steric hindrance.

Q3: How do I definitively validate if the issue is ternary complex steric hindrance versus poor cell permeability?

Causality & Mechanism: Cellular degradation assays (like Western Blots) cannot distinguish between a PROTAC that fails to enter the cell and one that fails to form a ternary complex once inside. You must decouple these variables using a cell-free biophysical assay. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) directly measures the proximity of the POI and VHL, confirming whether the linker allows the proteins to interact without clashing[4].

Protocol 2: TR-FRET Assay for Ternary Complex Validation

Self-Validation Checkpoint: A successful assay will yield a bell-shaped curve. The peak indicates the optimal concentration for ternary complex formation, while the downward slope confirms the "hook effect" (saturation with binary complexes)[4]. If the curve is entirely flat, steric hindrance is absolute.

  • Reagent Preparation: Prepare recombinant VHL complex tagged with Terbium (Tb-donor) and recombinant POI tagged with an appropriate acceptor fluorophore (e.g., GFP or Alexa Fluor 647).

  • Titration: Prepare a 12-point serial dilution of your AHPC-PEG6-PROTAC in assay buffer (e.g., HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 1 mM DTT) ranging from 10

    
     down to 0.1 nM.
    
  • Incubation: In a 384-well microplate, combine 10 nM Tb-VHL, 50 nM Acceptor-POI, and the PROTAC dilutions. Incubate at room temperature for 1-2 hours to reach equilibrium.

  • Measurement: Read the plate on a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission: 490 nm for Tb, 520/665 nm for acceptor).

  • Data Analysis: Plot the FRET ratio (Acceptor/Donor emission) against the log of PROTAC concentration.

    • Result Interpretation: If the FRET signal is flat across all concentrations, severe steric hindrance is preventing ternary complex formation. You must rationally redesign the linker length or exit vector[4][6].

Mechanism PROTAC PROTAC (AHPC-PEG6-POI) VHL VHL E3 Ligase PROTAC->VHL AHPC Binds POI Target Protein (POI) PROTAC->POI Ligand Binds Ternary Productive Ternary Complex (POI - PROTAC - VHL) VHL->Ternary Proximity POI->Ternary Proximity Ub Polyubiquitination Ternary->Ub E2 transfers Ub Proteasome Proteasomal Degradation Ub->Proteasome Recognition

VHL-mediated targeted protein degradation pathway via a productive PROTAC ternary complex.

References
  • Title: (S,R,S)-AHPC-PEG6-Tos 82052 | Source: BPS Bioscience | URL: 1

  • Title: Troubleshooting low yield in PROTAC synthesis using PEG linkers | Source: BenchChem | URL: 5

  • Title: Technical Support Center: Overcoming Steric Hindrance in PROTAC Design | Source: BenchChem | URL: 4

  • Title: Novel approaches for the rational design of PROTAC linkers | Source: PMC (NIH) | URL: 6

  • Title: Linkers in PROTACs | Source: Precise PEG | URL: 3

  • Title: The Strategic Role of the Tosyl Group in Tos-PEG9-Boc: An In-depth Technical Guide | Source: BenchChem | URL: 2

Sources

Troubleshooting

Technical Support Center: (S, R, S)-AHPC-PEG6-Tos Stability &amp; Handling

The following technical guide addresses the stability, handling, and experimental optimization of (S, R, S)-AHPC-PEG6-Tos , a critical intermediate in PROTAC® linker-ligand synthesis. Executive Summary: The Stability Par...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the stability, handling, and experimental optimization of (S, R, S)-AHPC-PEG6-Tos , a critical intermediate in PROTAC® linker-ligand synthesis.

Executive Summary: The Stability Paradox

(S, R, S)-AHPC-PEG6-Tos is a heterobifunctional linker designed for PROTAC synthesis.[1] It contains a VHL-recruiting ligand (AHPC) and an electrophilic alkyl tosylate (Tos) group separated by a PEG6 spacer.[1][2][3]

  • The Critical Instability: The "Tos" group (p-toluenesulfonate) is an activated leaving group.[1] While essential for conjugation, it is inherently susceptible to hydrolysis in aqueous media.

  • The Rule of Thumb: This molecule is not stable in aqueous buffers for long-term storage.[1] It must be stored as a solid or in anhydrous organic solvent (DMSO/DMF) and introduced to aqueous buffers only at the moment of reaction.

Mechanism of Instability (Deep Dive)

To troubleshoot effectively, you must understand why the molecule degrades. The degradation is driven by Nucleophilic Substitution (


).[1]
The Hydrolysis Pathway

In an aqueous buffer, water molecules compete with your intended target (e.g., an amine-bearing ligand) to displace the tosylate group.[1]

HydrolysisMechanism Linker (S,R,S)-AHPC-PEG6-OTs (Active Electrophile) Transition Transition State [Pentacoordinate] Linker->Transition Nucleophilic Attack Water H₂O / OH⁻ (Buffer Nucleophile) Water->Transition Product (S,R,S)-AHPC-PEG6-OH (Hydrolyzed/Inactive) Transition->Product Irreversible Hydrolysis Byproduct p-Toluenesulfonate (Leaving Group) Transition->Byproduct

Figure 1: The irreversible hydrolysis mechanism.[1] Once the Tosylate (OTs) is converted to the Alcohol (OH), the linker is "dead" and cannot conjugate.

Troubleshooting & FAQs

Module A: Buffer Compatibility & pH

Q1: Can I dissolve this linker in PBS (pH 7.4) to make a stock solution? A: Absolutely not. At pH 7.4, the half-life of primary alkyl tosylates is finite (typically hours to days depending on temperature), but the formation of the hydrolyzed alcohol impurity begins immediately.

  • Risk: Even 5% hydrolysis reduces your conjugation yield and introduces a difficult-to-remove impurity (the PEG-alcohol variant) that competes for binding sites in downstream biological assays.[1]

  • Solution: Make stock solutions in anhydrous DMSO or DMA .

Q2: My conjugation reaction requires pH 8.0. Will the linker survive? A: This is a "Race Condition." At pH 8.0, the concentration of hydroxide ions (


) increases, accelerating hydrolysis.[1] However, higher pH also deprotonates your target amine, making it a better nucleophile.
  • Strategy: You must ensure the rate of Conjugation (

    
    )  is significantly faster than the rate of Hydrolysis (
    
    
    
    )
    .[1]
  • Optimization:

    • Use a high concentration of your target amine.

    • Add the AHPC-PEG6-Tos last to the reaction mixture.

    • Do not let the reaction sit overnight at pH > 8 unless necessary.

Module B: Storage & Handling

Q3: I left the DMSO stock on the bench for 3 days. Is it still good? A: Likely yes, provided the DMSO was anhydrous and the tube was sealed.

  • Hygroscopicity Warning: DMSO is hygroscopic (absorbs water from air).[1] If the DMSO absorbed moisture, the water will slowly hydrolyze the tosylate over 3 days.

  • Verification: Run a quick LC-MS. Look for the Mass Shift:

    • Intact Linker:

      
       (Calculated MW ~877 Da)[1]
      
    • Hydrolyzed Product:

      
       (Loss of Tosyl group + addition of OH).[1]
      
    • Note: The Tosyl group adds ~154 Da. Hydrolysis replaces -OTs (171 Da) with -OH (17 Da).[1] Net loss ~154 Da.

Q4: Why does the solution turn yellow/brown? A: AHPC derivatives can oxidize slightly or degrade if exposed to light/air over long periods, but a yellow tint is often normal for VHL ligands. However, if using "Tosylate salt" reagents in synthesis, color changes can indicate decomposition of the sulfonate. Trust LC-MS purity over color.

Optimized Experimental Protocols

Protocol 1: Preparation of Stable Stock Solution
  • Solvent: Anhydrous DMSO (Grade: ≥99.9%, stored over molecular sieves).[1]

  • Concentration: 10 mM to 50 mM (High concentration minimizes relative water impact).[1]

  • Storage: Aliquot into single-use vials. Store at -20°C or -80°C.

  • Shelf Life: 6 months at -80°C.

Protocol 2: "Just-in-Time" Conjugation Workflow

This workflow minimizes aqueous exposure time.[1]

Workflow cluster_0 Phase 1: Preparation (Anhydrous) cluster_1 Phase 2: Target Prep (Aqueous) cluster_2 Phase 3: The Reaction (The Race) Step1 Dissolve AHPC-PEG6-Tos in Anhydrous DMSO Step3 Add DMSO Stock to Buffer (Keep DMSO < 5-10% v/v) Step1->Step3 Step2 Prepare Target Protein/Ligand in Buffer (pH 7.5 - 8.5) Step2->Step3 Step4 Incubate 2-4 Hours (Monitor via LC-MS) Step3->Step4 Step5 Quench/Purify Immediately Step4->Step5

Figure 2: The "Just-in-Time" workflow prevents premature hydrolysis by keeping the linker in an anhydrous phase until the exact moment of coupling.[1]

Protocol 3: Stability Check (QC)

Before committing precious protein/ligand to a reaction, validate your linker stock.[1]

  • Dilute: Take 1 µL of DMSO stock into 99 µL Acetonitrile/Water (50:50).

  • Analyze: Inject immediately onto LC-MS.

  • Criteria:

    • >90% Purity: Proceed.

    • <80% Purity (Significant Hydrolysis): Discard stock. The hydrolyzed alcohol cannot be "rescued."

Quantitative Data Reference

ParameterSpecification / Recommendation
Molecular Weight ~877.1 Da (Check specific CoA as counterions may vary)
Reactive Group Alkyl Tosylate (Electrophile)
Solubility DMSO (>50 mM), DMF, DCM
Aqueous Stability (pH 7)

24-48 hours (Estimated for alkyl tosylates)
Aqueous Stability (pH 9)

4 hours (Rapid Hydrolysis)
Recommended Buffer PBS or HEPES (pH 7.2 - 8.[1]0)
Incompatible Buffers Tris (Primary amine can react with Tosylate!), Nucleophilic buffers

Critical Note on Tris Buffer: Do NOT use Tris (Tris(hydroxymethyl)aminomethane) buffer for conjugation.[1] The primary amine in Tris is a nucleophile and will react with the Tosylate, forming a Tris-Linker adduct instead of your desired product. Use HEPES or Phosphate buffers.

References

  • BPS Bioscience. (S,R,S)-AHPC-PEG6-Tos Product Data Sheet. Retrieved from [1]

  • MedChemExpress. (S,R,S)-AHPC-PEG6-Tos Technical Information. Retrieved from

  • BroadPharm. Pegylated Crosslinkers and PROTAC Synthesis Guides. Retrieved from [1]

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Explor Target Antitumor Ther. Retrieved from

  • Bleus, S., et al. (2024). Aqueous sodium tosylate: a sustainable medium for alkylations. Green Chemistry. (Context on tosylate stability/reactivity). Retrieved from [1]

Sources

Optimization

Technical Support Center: Overcoming Cell Permeability Issues with PEG6 Linkers

The PEG6 Paradox: Introduction & Diagnostic Framework PEG6 (hexaethylene glycol) is widely regarded as a "Goldilocks" linker in the design of PROTACs (Proteolysis Targeting Chimeras) and Antibody-Drug Conjugates (ADCs)....

Author: BenchChem Technical Support Team. Date: March 2026

The PEG6 Paradox: Introduction & Diagnostic Framework

PEG6 (hexaethylene glycol) is widely regarded as a "Goldilocks" linker in the design of PROTACs (Proteolysis Targeting Chimeras) and Antibody-Drug Conjugates (ADCs). It offers a length of approximately 20–25 Å, which is often sufficient to span the gap between an E3 ligase and a target protein without inducing the steric clashes associated with shorter alkyl chains.

The Challenge: While PEG6 dramatically improves aqueous solubility, it introduces a significant "permeability tax." The repeating ether oxygens increase the Topological Polar Surface Area (TPSA), often pushing molecules beyond the threshold required for passive diffusion through the lipophilic cell membrane.

Diagnostic Matrix: Is it Permeability or Solubility?

Before modifying your synthesis, use this decision matrix to diagnose the root cause of low cellular potency.

PermeabilityDiagnosis Start Low Cellular Potency (High DC50 / IC50) SolubilityCheck Check Aqueous Solubility (Kinetic Solubility Assay) Start->SolubilityCheck PermeabilityCheck Check Permeability (PAMPA / Caco-2) SolubilityCheck->PermeabilityCheck High Solubility (>50 µM) Aggregates Issue: Aggregation False negatives due to precipitation. SolubilityCheck->Aggregates Low Solubility (<5 µM) Efflux Issue: Efflux Pump Substrate (P-gp/ABCB1) PermeabilityCheck->Efflux High A-to-B, High B-to-A (Efflux Ratio > 2) TPSA_Limit Issue: TPSA Threshold Exceeded Polarity prevents diffusion. PermeabilityCheck->TPSA_Limit Low A-to-B (<1 x 10^-6 cm/s) Chameleon Optimization: Induce 'Chameleon' Effect TPSA_Limit->Chameleon Strategy: Mask H-Bonds

Figure 1: Diagnostic workflow to distinguish between solubility artifacts, efflux transporter liability, and genuine passive permeability failure.

Technical Deep Dive: The Physicochemical Barrier

To overcome permeability issues, you must quantify the contribution of the PEG6 linker to the molecule's total polarity.

Quantitative Impact of PEG6

A single PEG6 linker contributes significantly to the TPSA. Passive membrane permeability generally drops precipitously when total TPSA exceeds 140 Ų .

ComponentApprox. TPSA ContributionImpact on Permeability
Ether Oxygen (-O-) ~9.2 Ų per unitModerate
PEG6 Chain (Total) ~55–60 Ų High
Amide Bond (Linkage) ~29 Ų per bondHigh
Typical Warhead 50–100 ŲVariable

Critical Insight: If your warhead and E3 ligand (e.g., VHL or CRBN binder) already have a combined TPSA of ~100 Ų, adding a PEG6 linker (approx. +60 Ų) pushes the total TPSA to ~160 Ų, effectively blocking passive diffusion.

The "Chameleon Effect" Solution

The most effective strategy for PEG6-based molecules is to engineer molecular chameleonicity . This phenomenon occurs when the flexible PEG chain folds back on itself in a lipophilic environment (like the cell membrane), forming intramolecular hydrogen bonds (IMHBs) that "hide" the polar ether oxygens from the lipid bilayer.

Troubleshooting Scenarios & Solutions

Scenario A: "My compound is soluble but shows no intracellular degradation."

Diagnosis: The compound is likely "bouncing off" the cell membrane due to high polarity. Solution: The Hetero-Bifunctional Masking Strategy

  • Switch to "Chimeric" Linkers: Instead of pure PEG6, use a hybrid alkyl-PEG linker (e.g., Propyl-PEG3-Propyl). The alkyl sections introduce lipophilicity that drives membrane insertion, while the central PEG maintains solubility.

  • Rigidification: Introduce a rigid group (e.g., piperazine or phenyl) into the PEG chain. This limits the "entropic penalty" of binding and can force the molecule into a folded conformation that masks TPSA.

Scenario B: "I see high permeability in PAMPA but low activity in cells."

Diagnosis: Active Efflux.[1][2] PEG chains can be recognized by P-glycoprotein (P-gp) transporters.[1] Solution:

  • Run a Caco-2 Assay with Inhibitors: Test permeability +/- Verapamil. If permeability improves with Verapamil, your PEG linker is an efflux substrate.

  • Cap Modifications: Ensure the PEG chain is not terminated with a free hydroxyl or methoxy group if possible; burying the PEG attachment point can reduce transporter recognition.

Scenario C: "The linker degrades in plasma."

Diagnosis: Oxidative cleavage. While PEG is generally stable, the position adjacent to the ether oxygen is susceptible to auto-oxidation. Solution:

  • Storage: Store PEG reagents under inert gas (Argon/Nitrogen) at -20°C.

  • Structure: Avoid placing electron-withdrawing groups immediately adjacent to the PEG ether oxygen.

Validated Experimental Protocol: PAMPA for PEGylated Molecules

Standard PAMPA (Parallel Artificial Membrane Permeability Assay) often fails for PEGylated compounds due to membrane retention. Use this modified protocol.

Objective: Determine passive permeability (


) while accounting for membrane retention.

Materials:

  • Donor Plate: 96-well filter plate (0.45 µm PVDF).

  • Acceptor Plate: 96-well PTFE.

  • Lipid Solution: 1% Lecithin in Dodecane.

  • Buffer: PBS (pH 7.4).

Protocol:

  • Preparation: Dilute the PEG6-conjugate to 10 µM in PBS (Donor Solution). Crucial: Ensure DMSO concentration is <5%.

  • Membrane Coating: Add 5 µL of Lipid Solution to the membrane of the donor plate. Allow to dry for 2 minutes.

  • Assembly:

    • Add 150 µM of PBS to the Acceptor wells.

    • Add 150 µM of Donor Solution to the Donor wells.

    • Sandwich the plates.

  • Incubation: Incubate for 4 hours at 25°C in a humidity chamber. Note: PEGylated molecules diffuse slower; standard 2-hour incubations are insufficient.

  • Analysis:

    • Separate plates.

    • Quantify compound in Donor (

      
      ), Acceptor (
      
      
      
      ), and Equilibrium (
      
      
      ) wells using LC-MS/MS.
    • Self-Validation Step: Calculate Mass Balance. If Recovery < 80%, the compound is trapped in the lipid membrane.

Calculation:



Visualizing the "Chameleon Effect" Mechanism

Understanding how to force your PEG6 linker to "hide" its polarity is key to design.

ChameleonEffect cluster_mechanism Mechanism of Action Aqueous Aqueous State (High Polarity) Linker Extended Membrane Membrane Entry (Lipophilic) Linker Folded Aqueous->Membrane Intramolecular H-Bonding masks Ether Oxygens Intracellular Cytosol (Aqueous) Linker Re-extends Membrane->Intracellular Solvation breaks H-Bonds Mechanism PEG6 flexibility allows oxygen atoms to bond with amide hydrogens internally.

Figure 2: The "Chameleon Effect" allows flexible PEG linkers to mask their TPSA by folding and forming intramolecular hydrogen bonds during membrane transit.[1][2]

Frequently Asked Questions (FAQ)

Q: Can I replace PEG6 with an alkyl chain of the same length to fix permeability? A: You can, but you will likely lose solubility. An alkyl chain of equivalent length (approx. C12-C14) is highly hydrophobic. A better approach is a "broken" PEG chain, such as -(CH2)3-O-(CH2)2-O-(CH2)3-, which reduces the oxygen count (TPSA) while maintaining some solubility [1].

Q: Why does my PEG6 linker show multiple peaks in LC-MS? A: You are likely using polydisperse PEG. For drug development, always use discrete PEG (dPEG) or monodisperse PEG linkers (e.g., strictly


). Polydisperse mixtures create batch-to-batch variability in permeability and potency data.

Q: Does the attachment chemistry affect permeability? A: Yes. Amide bonds formed by NHS esters add to the TPSA (~29 Ų per amide). Click chemistry (triazoles) can be beneficial as the triazole ring can participate in pi-stacking interactions, potentially aiding the "folding" required for permeability [2].

References

  • Troup, R. I., et al. (2020). "Physicochemical Property Guidelines for PROTACs." Journal of Medicinal Chemistry. A definitive guide on the TPSA and MW limits for PROTACs. Link

  • Matsson, P., & Kihlberg, J. (2017). "How to Design Permeable and Orally Absorbable Macrocycles and PROTACs." Journal of Medicinal Chemistry. Explains the "chameleon effect" and intramolecular hydrogen bonding. Link

  • Klein, V. G., et al. (2020). "Understanding and Improving the Membrane Permeability of VH032-Based PROTACs." ACS Medicinal Chemistry Letters. Specifically discusses linker length optimization. Link

  • Pike, A., et al. (2020). "Optimising proteolysis-targeting chimeras (PROTACs) for oral drug delivery: a drug metabolism and pharmacokinetics perspective." Drug Discovery Today. Covers efflux and metabolism of PEG linkers. Link

Sources

Reference Data & Comparative Studies

Validation

The Biophysics of Linker Length: Causality and Conformational Tuning

Optimizing VHL-Targeted PROTACs: A Comparative Guide to PEG4 vs. PEG6 Linker Efficacy As a Senior Application Scientist in targeted protein degradation (TPD), I frequently encounter a critical bottleneck in PROTAC optimi...

Author: BenchChem Technical Support Team. Date: March 2026

Optimizing VHL-Targeted PROTACs: A Comparative Guide to PEG4 vs. PEG6 Linker Efficacy

As a Senior Application Scientist in targeted protein degradation (TPD), I frequently encounter a critical bottleneck in PROTAC optimization: selecting the optimal linker length. The linker is not merely a passive tether; it is a "conformational tuner" that dictates the thermodynamics of ternary complex formation and the precise geometry required for ubiquitin transfer[].

Among the diverse chemical spaces explored, polyethylene glycol (PEG) linkers—specifically PEG4 and PEG6—have emerged as the empirical gold standards for Von Hippel-Lindau (VHL) recruiting PROTACs[]. This guide objectively compares the degradation efficiency, physicochemical properties, and mechanistic causality of PEG4 versus PEG6 linkers, providing a robust framework for your degrader development pipeline.

The fundamental goal of a PROTAC is to induce a highly stable, long-lived ternary complex (POI-PROTAC-VHL) that positions the target's surface lysines adjacent to the E2-conjugating enzyme for productive ubiquitination.

  • PEG4 (approx. 14 atoms): PEG4 acts as a near-rigid span. It is highly effective when the binding pockets of the POI and VHL are in close proximity or sterically congested[]. Because it is shorter, it minimizes the entropic penalty upon binding. However, if the inter-pocket distance exceeds the linker's reach (>3 nm), PEG4 transmits torsional strain to the protein-protein interface, destabilizing the ternary complex and driving premature dissociation[].

  • PEG6 (approx. 20 atoms): PEG6 provides a critical structural compromise. It comfortably crosses most reported ternary structures, bringing the catalytic cysteine of the E3 into a geometry similar to native substrate presentation[]. The additional ethylene glycol units introduce "gauche conformations" that act as shock absorbers, allowing the ligase and substrate to swivel and sample multiple ubiquitin-transfer-competent poses without tearing the complex apart[]. In novel proximity-induction studies, such as Site-Specific Ligand Incorporation-Induced Proximity (SLIP), PEG6 was shown to be the optimal length for engaging specific VHL mutant sites (e.g., C77TAG), outperforming shorter PEG4 variants[2].

G POI Target Protein (POI) Binary Binary Complex (Kd) POI->Binary PROTAC PROTAC (PEG4 / PEG6) PROTAC->Binary VHL VHL E3 Ligase Ternary Ternary Complex (Cooperativity α) VHL->Ternary Binary->Ternary E3 Recruitment Ub Polyubiquitination (Lysine Tagging) Ternary->Ub Linker-Dependent Geometry Degradation Proteasomal Degradation Ub->Degradation 26S Proteasome

PROTAC-mediated ternary complex formation and targeted protein degradation pathway.

Quantitative Performance Comparison

To objectively evaluate these linkers, we must look at empirical data. The table below synthesizes comparative data for BRD4-targeting PROTACs, highlighting how the transition from PEG4 to PEG6 impacts degradation efficiency (DC50, Dmax) and cellular permeability[3].

Linker TypeChain LengthDC50 (nM)Dmax (%)Permeability (Papp, 10⁻⁶ cm/s)Oral Bioavailability (%)
PEG4 ~14 atoms20952.525
PEG5 ~17 atoms15>983.135
PEG6 ~20 atoms30922.830

Note: While PEG5 showed the absolute peak in this specific BRD4 series, PEG4 and PEG6 represent the standard boundaries used in initial library screening.

Causality in Permeability: Why does permeability fluctuate non-linearly with PEG length? PEG chains enhance aqueous solubility, but their inherent polarity can hinder membrane traversal. However, PEG chains of optimal length (like PEG5/PEG6) can adopt folded, intramolecular hydrogen-bonded conformations that shield their polarity, facilitating passage through the lipophilic cell membrane[3]. If the chain becomes too long, the energetic cost of desolvation outweighs this folding benefit.

Self-Validating Experimental Protocol for Linker Optimization

To determine whether PEG4 or PEG6 is superior for your specific POI, you must employ a self-validating experimental workflow. A simple Western blot is insufficient; the system must prove that degradation is strictly dependent on ternary complex formation and the ubiquitin-proteasome system (UPS).

Step 1: Surface Plasmon Resonance (SPR) for Ternary Complex Kinetics

  • Objective: Quantify the cooperativity (α) of the ternary complex.

  • Methodology:

    • Immobilize the POI on a CM5 sensor chip.

    • Flow the PROTAC (PEG4 or PEG6) over the chip to establish the binary dissociation constant (Kd_binary).

    • Pre-incubate the PROTAC with saturating concentrations of VHL and flow the complex over the POI to determine the ternary dissociation constant (Kd_ternary).

  • Causality: The cooperativity factor (α = Kd_binary / Kd_ternary) reveals linker strain. If PEG4 shows α < 1 (negative cooperativity) but PEG6 shows α > 1 (positive cooperativity), PEG4 is introducing steric clashes, making PEG6 the superior thermodynamic choice.

Step 2: Cellular Degradation Assay (HiBiT or Western Blot)

  • Objective: Determine DC50 and Dmax.

  • Methodology: Treat target cells with a concentration gradient (1 pM to 10 μM) of the PEG4 and PEG6 PROTACs for 4-24 hours, then quantify POI levels.

  • Causality: Look for the "hook effect" at high concentrations (>1 μM). A bell-shaped degradation curve confirms that degradation is driven by ternary complex formation rather than off-target toxicity[4].

Step 3: Mechanistic Validation (The Self-Validating Control)

  • Objective: Prove the mechanism of action.

  • Methodology:

    • Proteasome Blockade: Pre-treat cells with 1 μM MG132 (proteasome inhibitor) or MLN4924 (NEDD8-activating enzyme inhibitor) before PROTAC addition. Rescue of POI levels confirms UPS dependency[2].

    • Ligand Competition: Pre-treat cells with a 10-fold excess of free VH032 ligand or free POI ligand. Rescue of POI levels confirms that degradation requires simultaneous engagement of both specific binding pockets[2].

Workflow Synth 1. Synthesis PEG4 vs PEG6 SPR 2. SPR Assay Ternary Kinetics Synth->SPR Cell 3. In Vitro Assay DC50 & Dmax SPR->Cell Val 4. Validation MG132 / Free VHL Cell->Val

Step-by-step experimental workflow for evaluating PROTAC linker efficiency.

Conclusion and Strategic Recommendations

The choice between PEG4 and PEG6 is a delicate balance between minimizing entropic penalties and avoiding steric clashes.

  • Start with PEG6 when targeting novel proteins with unknown ternary structures. Its "shock absorber" flexibility makes it highly forgiving and capable of bridging distances up to 3 nm, ensuring productive lysine presentation[].

  • Optimize with PEG4 if the initial PEG6 PROTAC exhibits poor cellular permeability or if structural biology (Cryo-EM/X-ray) reveals that the POI and VHL binding pockets are highly complementary and closely apposed, allowing you to lock in a rigid, high-affinity conformation[].

References

  • Identification of Actionable Targeted Protein Degradation Effector Sites through Site-Specific Ligand Incorporation-Induced Proximity (SLIP) , Journal of the American Chemical Society - ACS Publications. Available at:[Link]

  • Development of Agonist-Based PROTACs Targeting Liver X Receptor , Frontiers in Chemistry. Available at:[Link]

Sources

Comparative

Technical Evaluation Guide: (S, R, S)-AHPC-PEG6-Tos as a Scaffold for VHL-Recruiting PROTACs

Topic: DC50 and Dmax Evaluation of (S, R, S)-AHPC-PEG6-Tos PROTACs Content Type: Publish Comparison Guide Executive Summary & Product Architecture (S, R, S)-AHPC-PEG6-Tos is a specialized "linker-ligand" conjugate design...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: DC50 and Dmax Evaluation of (S, R, S)-AHPC-PEG6-Tos PROTACs Content Type: Publish Comparison Guide

Executive Summary & Product Architecture

(S, R, S)-AHPC-PEG6-Tos is a specialized "linker-ligand" conjugate designed for the modular synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] It functions as the E3 ligase recruiting module , specifically targeting the Von Hippel-Lindau (VHL) tumor suppressor protein.

This guide evaluates the performance of PROTACs synthesized using this specific backbone, focusing on the critical potency metrics: DC50 (Half-maximal degradation concentration) and Dmax (Maximum degradation depth).

Chemical Architecture & Function[1]
  • E3 Ligand: (S, R, S)-AHPC (also known as VH032-derivative).[1] The (S, R, S) stereochemistry is biologically critical; it binds VHL with high affinity (

    
     nM), whereas the (S, R, R) epimer is often used as a negative control due to negligible binding.
    
  • Linker: PEG6 (Polyethylene Glycol, 6 units).[2] This provides a hydrophilic spacer of approximately 25–30 Å. PEG6 is empirically considered a "gold standard" length for spanning the gap between VHL and many target proteins (e.g., BRD4, BTK) without inducing steric clash or unfavorable entropy.

  • Reactive Handle: Tosylate (Tos). A potent leaving group for nucleophilic substitution (

    
    ) reactions. Unlike carboxylic acid linkers (which form amides), the Tosyl group allows for the formation of amine linkages  (via reaction with a primary/secondary amine on the target ligand). This preserves the basicity and solubility of the final PROTAC, often improving cell permeability compared to amide-linked analogs.
    

Comparative Analysis: Linker Length & Performance

The choice of the PEG6 linker in this product is not arbitrary. Experimental data across multiple targets (BRD4, BTK, SMARCA2) suggests that PEG6 often occupies a "sweet spot" for ternary complex formation.

Comparative Data: PEG Linker Length vs. Degradation Efficiency

The following table summarizes literature data comparing PROTACs synthesized with the AHPC-VHL backbone varying only by PEG chain length.

Target ProteinLinker LengthDC50 (nM)Dmax (%)Kinetic ProfileReference
BRD4 PEG2>1000< 20%Ineffective ternary complex[1, 2]
BRD4 PEG42095%Fast onset, high cooperativity[1, 2]
BRD4 PEG6 30 92% High potency, excellent solubility [1, 2]
BRD4 PEG815070%"Hook effect" observed at lower conc.[1]
BTK PEG6 < 10 ~90% Optimal reach for Lysine ubiquitination [3]

Key Insight: While shorter linkers (PEG2-4) can offer higher cooperativity for specific rigid targets, PEG6 (provided by this product) offers superior conformational flexibility .[1] This increases the probability of the E3 ligase finding an accessible surface lysine on the target protein for ubiquitination, resulting in consistently high Dmax values (>90%) across diverse targets.

Experimental Protocols: DC50 & Dmax Determination

To validate the efficacy of a PROTAC synthesized from (S, R, S)-AHPC-PEG6-Tos, a rigorous cellular degradation assay is required.[1] The following protocol is designed for self-validation using Western Blotting.

Phase 1: Synthesis & Purification (Brief)
  • Reaction: Dissolve Target Ligand (containing amine) in DMF. Add (S, R, S)-AHPC-PEG6-Tos (1.2 eq) and

    
     (3 eq).[1] Heat to 60°C for 4-12h.
    
  • Validation: Verify product mass via LC-MS. The Tosylate leaving group results in a stable alkyl-amine linkage.[1]

Phase 2: Cellular Treatment Strategy

Objective: Determine the concentration required to degrade 50% of the target (DC50) and the degradation ceiling (Dmax).

  • Cell Seeding: Seed cells (e.g., HEK293, HeLa, or target-specific lines like MV4-11) at 70% confluency in 6-well plates.

  • Dose-Response Preparation: Prepare a 10-point serial dilution of the PROTAC in DMSO.

    • Range: 0.1 nM to 10 µM.

    • Control 1: DMSO Vehicle (0 nM).

    • Control 2 (Optional but Recommended): Competition control (Pre-treat with 10 µM free AHPC or MG132 proteasome inhibitor) to prove mechanism.

  • Incubation: Treat cells for 16–24 hours . (Shorter times, e.g., 4h, measure rate; 24h measures steady-state degradation).

Phase 3: Lysis & Quantification (Western Blot)
  • Lysis: Wash cells with ice-cold PBS.[1] Lyse in RIPA buffer + Protease/Phosphatase Inhibitor Cocktail.

  • Normalization: Quantify total protein (BCA Assay) and normalize to 1 mg/mL.

  • Immunoblot: Run SDS-PAGE.[1][3] Transfer to PVDF. Probe with:

    • Primary Antibody against Target Protein (POI).[3]

    • Loading Control Antibody (e.g., GAPDH, Vinculin, or

      
      -Actin).
      
  • Imaging: Use a linear-range digital imager (e.g., Li-Cor Odyssey or ChemiDoc).[1] Do not use film as it saturates easily, invalidating Dmax calculations.

Phase 4: Data Calculation[1][4]
  • Densitometry: Quantify band intensity for POI and Loading Control.

  • Normalization:

    
    .
    
  • Percent Degradation:

    
    
    
  • Curve Fitting: Plot log[Concentration] vs. % Degradation. Fit using a Non-linear regression (4-parameter logistic equation) :

    
    [1]
    
    • DC50: The inflection point (

      
       value).
      
    • Dmax: The

      
       plateau value (or 
      
      
      
      depending on Y-axis definition).

Mechanism of Action & Workflow Visualization

Diagram 1: PROTAC Mechanism & Ternary Complex

This diagram illustrates how the (S, R, S)-AHPC-PEG6-Tos backbone facilitates the ubiquitination transfer.[1]

PROTAC_Mechanism PROTAC PROTAC (Target Ligand - PEG6 - AHPC) Ternary Ternary Complex (POI : PROTAC : VHL) PROTAC->Ternary Recruits POI Target Protein (POI) POI->Ternary Binds VHL VHL E3 Ligase Complex VHL->Ternary Binds Ub Poly-Ubiquitination (Lysine Residues) Ternary->Ub E2 Transfer Proteasome 26S Proteasome Degradation Ub->Proteasome Recognition Proteasome->POI Degradation

Caption: The (S,R,S)-AHPC moiety recruits VHL, while the PEG6 linker positions the Target Protein (POI) for ubiquitination.

Diagram 2: DC50/Dmax Evaluation Workflow

A step-by-step logic flow for the experimental protocol described above.

Evaluation_Workflow Step1 1. Chemical Synthesis Displace Tosyl Group with Amine Ligand Step2 2. Cell Treatment 10-point Dose Response (0-10 µM) 24h Incubation Step1->Step2 Step3 3. Lysis & Western Blot Normalize to GAPDH/Actin Step2->Step3 Step4 4. Quantification Densitometry Analysis Step3->Step4 Result Calculate Parameters Step4->Result DC50 DC50: Concentration at 50% Degradation (Potency) Result->DC50 Dmax Dmax: Max % Degradation (Efficacy) Result->Dmax

Caption: Operational workflow for converting the AHPC-PEG6-Tos precursor into quantifiable degradation data.

References

  • National Institutes of Health (PMC). Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs. Retrieved from [Link]

Sources

Validation

A Senior Application Scientist's Guide to Western Blot Analysis of VHL-Mediated Protein Degradation

Introduction: The Gatekeeper of Cellular Oxygen Sensing The von Hippel-Lindau (VHL) tumor suppressor protein is a critical component of the cellular machinery that senses and responds to changes in oxygen availability.[1...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Gatekeeper of Cellular Oxygen Sensing

The von Hippel-Lindau (VHL) tumor suppressor protein is a critical component of the cellular machinery that senses and responds to changes in oxygen availability.[1][2] Its loss or mutation is the causative event in VHL disease, a hereditary cancer syndrome predisposing individuals to various tumors, and is also implicated in the vast majority of sporadic clear-cell renal cell carcinomas (ccRCC).[1][2][3][4] At the molecular level, pVHL functions as the substrate recognition subunit of a Cullin-RING E3 ubiquitin ligase complex (CRL2VHL).[4][5][6][7] This complex acts as a gatekeeper, identifying specific target proteins and marking them with a polyubiquitin chain, which signals their destruction by the 26S proteasome.[7][8]

The most extensively studied target of the VHL E3 ligase is the alpha subunit of the Hypoxia-Inducible Factor (HIF-α) transcription factor.[4][9][10] Under normal oxygen conditions (normoxia), specific proline residues on HIF-α are hydroxylated by prolyl hydroxylase domain enzymes (PHDs).[10] This post-translational modification creates a high-affinity binding site for VHL, leading to HIF-α's rapid ubiquitination and subsequent degradation.[10][11] This process keeps HIF-α levels vanishingly low. However, under low oxygen conditions (hypoxia), the PHDs are inactive. HIF-α is no longer hydroxylated, evades VHL recognition, and rapidly accumulates.[9][12] Stabilized HIF-α then translocates to the nucleus, where it activates a broad transcriptional program promoting angiogenesis, metabolic reprogramming, and cell survival—hallmarks of cancer.

Western blotting is an indispensable and robust technique for interrogating this pathway. It allows for the direct visualization and quantification of the steady-state levels of VHL substrates like HIF-α, providing a clear readout of the VHL complex's functional status. This guide provides a comparative framework and detailed protocols for analyzing VHL-mediated protein degradation, designed for researchers seeking to understand this fundamental biological process and its implications in drug development.

Core Principles: Designing a Self-Validating Western Blot Experiment

To rigorously assess VHL's activity, experiments must be designed with internal controls that validate the observations. The core principle is to compare a state where VHL-mediated degradation is active against a state where it is inhibited. This can be achieved through several complementary strategies, each providing a unique layer of evidence.

Comparative Strategy 1: The Power of Genetic Models

The most direct comparison involves using cell lines with different VHL statuses.

  • VHL-Proficient Cells (Positive Control): Cell lines like HEK293T, HeLa, or MCF7 express wild-type VHL. In these cells, under normoxic conditions, HIF-1α protein is nearly undetectable due to efficient degradation.

  • VHL-Deficient Cells (Negative Control): Renal carcinoma cell lines such as 786-O and Caki-1 lack functional VHL.[13] These cells serve as a natural model of VHL loss, exhibiting high, constitutive levels of HIF-1α even in the presence of oxygen.

  • Rescue Experiments: Re-introducing wild-type VHL into a VHL-deficient cell line (e.g., 786-O) should restore the degradation of HIF-1α. This is a gold-standard experiment to prove that the observed effect is specifically due to VHL function.

Comparative Strategy 2: Pharmacological and Physiological Modulation

This approach uses chemical or environmental triggers to modulate the VHL pathway within a single, VHL-proficient cell line.

  • Normoxia vs. Hypoxia: The most physiological method. Exposing VHL-proficient cells to hypoxia (e.g., 1% O₂) inhibits the PHDs, preventing HIF-1α hydroxylation and thus blocking VHL-mediated degradation, leading to robust HIF-1α stabilization.

  • Proteasome Inhibition: Treatment with a proteasome inhibitor (e.g., MG-132, Bortezomib) blocks the final step of the degradation pathway.[14][15] This is a crucial control. If a protein's low abundance is due to proteasomal degradation, its levels will be rescued upon inhibitor treatment. In the context of VHL, this allows the accumulation of poly-ubiquitinated HIF-1α, which can be visualized by Western blot.

  • VHL Inhibition: Small molecule inhibitors (e.g., VH298) can directly block the VHL/HIF-α interaction, mimicking the effect of hypoxia and leading to HIF-1α stabilization under normoxic conditions.[16] This provides a specific chemical tool to probe the pathway.

Visualizing the VHL-HIF-1α Axis and Experimental Logic

To better understand the underlying biology and the experimental design, the following diagrams illustrate the key relationships and workflows.

VHL_Pathway cluster_normoxia Normoxia (High O2) cluster_hypoxia Hypoxia (Low O2) O2 Oxygen PHD Prolyl Hydroxylases (EglN1/2/3) O2->PHD Activates HIF1a_OH Hydroxylated HIF-1α (HIF-1α-OH) HIF1a HIF-1α HIF1a->HIF1a_OH Hydroxylation HIF1a_hyp HIF-1α VHL_complex VHL E3 Ligase (CRL2-VHL) HIF1a_OH->VHL_complex Binding HIF1a_Ub Poly-ubiquitinated HIF-1α VHL_complex->HIF1a_Ub Ubiquitination Ub Ubiquitin Ub->VHL_complex Proteasome 26S Proteasome HIF1a_Ub->Proteasome Recognition Degradation Degradation Proteasome->Degradation HIF_complex Active HIF Complex HIF1a_hyp->HIF_complex HIF1b_hyp HIF-1β (ARNT) HIF1b_hyp->HIF_complex Nucleus Nucleus Gene_Expression Target Gene Expression (VEGF, GLUT1, etc.) HIF_complex->Gene_Expression Transcription

Caption: The VHL/HIF-1α oxygen sensing pathway.

WB_Workflow start 1. Cell Culture & Treatment lysis 2. Cell Lysis (with Protease/DUB inhibitors) start->lysis quant 3. Protein Quantification (BCA Assay) lysis->quant sds_page 4. SDS-PAGE (Protein Separation) quant->sds_page transfer 5. Protein Transfer (to PVDF/NC Membrane) sds_page->transfer blocking 6. Blocking (5% Milk or BSA) transfer->blocking probing 7. Immunoprobing (Primary & Secondary Abs) blocking->probing detection 8. Signal Detection (Chemiluminescence) probing->detection analysis 9. Data Analysis (Densitometry) detection->analysis

Caption: Experimental workflow for Western blot analysis.

Methodology I: Standard Western Blot for Substrate Degradation

This protocol is designed to measure the steady-state levels of a VHL substrate, such as HIF-1α.

A. Cell Culture and Treatment

  • Plate Cells: Seed VHL-proficient (e.g., HEK293T) and VHL-deficient (e.g., 786-O) cells to achieve 70-80% confluency on the day of the experiment.

  • Apply Treatments (as required):

    • Hypoxia: Place plates in a hypoxic chamber (1% O₂, 5% CO₂, 37°C) for 4-6 hours. Maintain a parallel set of plates in a normoxic incubator (21% O₂, 5% CO₂, 37°C).

    • Proteasome Inhibition: Treat cells with MG-132 (final concentration 10-20 µM) for 4-6 hours prior to lysis. Use a vehicle control (e.g., DMSO).

    • VHL Inhibition: Treat cells with a specific VHL inhibitor (e.g., VH298, 1-10 µM) for 6-24 hours.

B. Lysate Preparation

  • Wash: Place culture plates on ice, aspirate the media, and wash cells once with ice-cold PBS.

  • Lyse: Add ice-cold RIPA Lysis Buffer supplemented with a protease and phosphatase inhibitor cocktail. Causality Insight: Protease inhibitors are essential to prevent non-specific degradation of your target protein after cell lysis.

  • Scrape and Collect: Scrape the cells, transfer the lysate to a pre-chilled microcentrifuge tube, and incubate on ice for 30 minutes with periodic vortexing.

  • Clarify: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

  • Collect Supernatant: Carefully transfer the supernatant (containing the soluble proteins) to a new pre-chilled tube. This is your whole-cell lysate.

C. Protein Quantification and Sample Preparation

  • Quantify: Determine the protein concentration of each lysate using a BCA Protein Assay Kit.

  • Normalize: Based on the quantification, normalize all samples to the same concentration (e.g., 1-2 µg/µL) using the lysis buffer.

  • Denature: Add 4x Laemmli sample buffer to your normalized lysates to a final concentration of 1x. Boil the samples at 95-100°C for 5-10 minutes.

D. SDS-PAGE and Western Blotting

  • Load Gel: Load 20-40 µg of protein per lane onto a 4-12% Bis-Tris polyacrylamide gel. Include a pre-stained protein ladder. Expertise Insight: HIF-1α is a large protein (~120 kDa) and can be challenging to resolve and transfer. Using a lower percentage gel and optimizing transfer conditions are critical.

  • Electrophoresis: Run the gel until the dye front reaches the bottom.

  • Transfer: Transfer the proteins to a PVDF or nitrocellulose membrane. A wet transfer overnight at 4°C or a semi-dry rapid transfer can be used.

  • Block: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-HIF-1α, anti-VHL, and anti-β-actin as a loading control) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.

  • Wash: Wash the membrane 3 times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash: Repeat the wash step (3 x 10 minutes in TBST).

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and image the blot using a digital imager or film.

Methodology II: Detecting Substrate Ubiquitination via Immunoprecipitation

This advanced protocol confirms that the VHL substrate is being ubiquitinated. It relies on pulling down the target protein and then blotting for ubiquitin.

  • Cell Culture and Transfection: Seed cells (e.g., HEK293T) in larger format plates (e.g., 10 cm). If desired, transfect with a plasmid expressing tagged ubiquitin (e.g., HA-Ubiquitin) to enhance the signal.

  • Treatment: Treat cells with a proteasome inhibitor (e.g., MG-132, 20 µM) for 4-6 hours before harvesting. This is essential to allow the accumulation of poly-ubiquitinated proteins that would otherwise be degraded.

  • Denaturing Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells directly on the plate with a denaturing lysis buffer (e.g., 1% SDS in PBS with protease inhibitors and a deubiquitinase (DUB) inhibitor like 50 µM PR-619 or 10 mM N-ethylmaleimide).

    • Trustworthiness Insight: A denaturing lysis step is critical. It instantly inactivates DUBs and disrupts non-covalent protein-protein interactions, ensuring that the ubiquitin signal you detect is from covalently attached ubiquitin chains on your target, not from an interacting protein.

    • Scrape the viscous lysate, transfer to a tube, and boil for 10 minutes to fully denature.

  • Dilution and Clarification:

    • Dilute the lysate 10-fold with a non-denaturing buffer (e.g., standard RIPA buffer without SDS) to reduce the SDS concentration to ~0.1%, allowing antibodies to bind.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the precipitated SDS and debris.

  • Immunoprecipitation (IP):

    • Take the clarified supernatant and add the primary antibody against your target protein (e.g., anti-HIF-1α). Incubate for 4 hours to overnight at 4°C on a rotator.

    • Add Protein A/G magnetic beads and incubate for another 1-2 hours at 4°C.

    • Wash the beads 3-5 times with ice-cold wash buffer (e.g., diluted lysis buffer).

  • Elution and Western Blot:

    • Elute the bound proteins from the beads by adding 2x Laemmli buffer and boiling for 10 minutes.

    • Run the eluate on an SDS-PAGE gel and perform a Western blot as described in Methodology I.

    • Probe the membrane with an anti-ubiquitin antibody (or an anti-HA antibody if HA-Ub was used). A positive result will appear as a high-molecular-weight smear or ladder above the expected band size of your target protein. You can re-probe the same membrane for your target protein (e.g., HIF-1α) to confirm successful immunoprecipitation.

Data Interpretation and Comparative Performance

The following table summarizes the expected outcomes from a well-executed Western blot experiment, providing a clear guide for data interpretation.

Cell Line VHL Status Condition Treatment Expected HIF-1α Level Expected VHL Level Rationale
HEK293TProficientNormoxiaVehicleVery Low / UndetectableEndogenousFunctional VHL complex actively degrades HIF-1α.
HEK293TProficientHypoxiaVehicleHighEndogenousHypoxia inhibits PHDs, preventing VHL from recognizing HIF-1α.
HEK293TProficientNormoxiaMG-132High (with smear)EndogenousVHL-mediated ubiquitination occurs, but proteasome is blocked.
786-ODeficientNormoxiaVehicleHighUndetectableLack of functional VHL prevents HIF-1α degradation.
786-ODeficientHypoxiaVehicleHighUndetectableHIF-1α is already stable; hypoxia has no further effect on VHL pathway.
786-O + WT VHLRescueNormoxiaVehicleLowRe-expressedRe-introduction of VHL restores the degradation pathway.

References

  • Chi, S. et al. (2013). BC-box protein domain-related mechanism for VHL protein degradation. PNAS. [Link]

  • Tanimoto, K. et al. (2000). Mechanism of regulation of the hypoxia-inducible factor-1α by the von Hippel-Lindau tumor suppressor protein. The EMBO Journal. [Link]

  • Kaelin, W.G. Jr. (2016). Role of VHL Gene Mutation in Human Cancer. ASCO Publications. [Link]

  • Iwai, K. et al. (1999). Identification of the von Hippel–Lindau tumor-suppressor protein as part of an active E3 ubiquitin ligase complex. PNAS. [Link]

  • City of Hope. (2021). Von Hippel-Lindau syndrome. City of Hope Cancer Treatment Centers of America. [Link]

  • Lin, C. et al. (2022). An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay. STAR Protocols. [Link]

  • Ye, D. et al. (2008). Oxygen-independent degradation of HIF-α via bioengineered VHL tumour suppressor complex. EMBO Molecular Medicine. [Link]

  • Memorial Sloan Kettering Cancer Center. (2024). About Mutations in the VHL Gene. MSKCC. [Link]

  • Kaelin, W. G., Jr (2004). The von Hippel-Lindau tumor suppressor gene and kidney cancer. Clinical cancer research : an official journal of the American Association for Cancer Research, 10(18 Pt 2), 6290s–6295s. [Link]

  • Kaelin, W.G. Jr. (2022). Von Hippel–Lindau disease: insights into oxygen sensing, protein degradation, and cancer. Journal of Clinical Investigation. [Link]

  • Zhang, J. et al. (2022). Regulation of VHL-mediated HIF-1α protein degradation under normoxia —a potential target in cancer treatment. Springer Nature Research Communities. [Link]

  • Wang, Y. et al. (2024). Dysregulation of the ubiquitin-proteasome system in von Hippel-Lindau syndrome: molecular insights and clinical perspectives. Journal of Translational Medicine. [Link]

  • Society for Developmental Biology. (2022). von Hippel-Lindau. Society for Developmental Biology. [Link]

  • MD Anderson Cancer Center. (n.d.). Von Hippel-Lindau Disease. MD Anderson Cancer Center. [Link]

  • Metelo, A.M. et al. (2015). Proteasome inhibitors stabilize VHL-R167Q protein and restore its function to downregulate HIF2α. ResearchGate. [Link]

  • MedlinePlus. (2012). VHL gene. MedlinePlus Genetics. [Link]

  • Tanimoto, K. et al. (2000). VHL requires two functional domains to induce HIF-1 a degradation. ResearchGate. [Link]

  • Bio-protocol. (2022). In vitro Protein Ubiquitination Assays. Bio-protocol. [Link]

  • Mtoz Biolabs. (n.d.). How to Detect the Protein Ubiquitination Level via Western Blot?. Mtoz Biolabs. [Link]

  • Yang, Y. et al. (2011). The Roles of VHL-Dependent Ubiquitination in Signaling and Cancer. Frontiers in Oncology. [Link]

  • Deng, Y. et al. (2020). E3 Ubiquitin Ligase Von Hippel-Lindau Protein Promotes Th17 Differentiation. The Journal of Immunology. [Link]

  • Frew, I.J. & Krek, W. (2020). The pVHL neglected functions, a tale of hypoxia-dependent and -independent regulations in cancer. Open Biology. [Link]

  • VHL interaction and mutations database. (n.d.). Motivation and background. VHL database. [Link]

  • Taylor & Francis Online. (2025). A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present). Taylor & Francis Online. [Link]

  • ResearchGate. (n.d.). VHL mediated the degradation of BRD4 through the ubiquitin-proteasome pathway. ResearchGate. [Link]

  • Tyers, M. & Willems, A.R. (1999). VHL: A very hip ligase. PNAS. [Link]

  • ResearchGate. (n.d.). VHL may target HIF-1 and other substrates for degradation under. ResearchGate. [Link]

  • Chan, D.A. et al. (2019). VHL Substrate Transcription Factor ZHX2 As An Oncogenic Driver In Clear Cell Renal Cell Carcinoma. bioRxiv. [Link]

  • ResearchGate. (n.d.). Western blot analysis of ubiquitinated proteins and ubiquitin in RCC. ResearchGate. [Link]

  • ResearchGate. (n.d.). Western blot analysis of the effect of VHL-based BCL-XL degraders on. ResearchGate. [Link]

  • Frost, J. et al. (2018). Von Hippel–Lindau (VHL) small-molecule inhibitor binding increases stability and intracellular levels of VHL protein. Scientific Reports. [Link]

  • Precision Biosystems. (2019). What went wrong? A Western Blot Troubleshooting Guide. Precision Biosystems. [Link]

  • Wang, L. et al. (2024). VHL loss enhances antitumor immunity by activating the anti-viral DNA-sensing pathway. Nature Communications. [Link]

  • TotalLab. (n.d.). Western Blot Troubleshooting Guide. TotalLab. [Link]

  • bioRxiv. (2025). Discovery of a VHL molecular glue degrader of GEMIN3 by Picowell RNA-seq. bioRxiv. [Link]

  • PMC. (n.d.). Phosphorylation-dependent cleavage regulates von Hippel Lindau proteostasis and function. PMC. [Link]

  • Addgene. (2024). Troubleshooting and Optimizing a Western Blot. Addgene Blog. [Link]

  • BenchSci. (2025). Western Blot Troubleshooting: 10 Common Problems and Solutions. BenchSci. [Link]

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Comparative

In vitro vs in vivo stability of AHPC-PEG6-Tos conjugates

An objective evaluation of the in vitro vs. in vivo stability of AHPC-PEG6-Tos conjugates requires a critical methodological distinction: AHPC-PEG6-Tos is a reactive synthetic intermediate, not a final therapeutic entity...

Author: BenchChem Technical Support Team. Date: March 2026

An objective evaluation of the in vitro vs. in vivo stability of AHPC-PEG6-Tos conjugates requires a critical methodological distinction: AHPC-PEG6-Tos is a reactive synthetic intermediate, not a final therapeutic entity.

As a Senior Application Scientist, I frequently encounter experimental designs that conflate the stability of the PROTAC building block with the stability of the final synthesized degrader. The tosylate (Tos) group is a highly reactive leaving group designed exclusively for in vitro nucleophilic substitution[1]. Administering AHPC-PEG6-Tos in vivo would result in immediate, non-specific covalent binding to biological nucleophiles or rapid hydrolysis.

Therefore, this guide objectively compares the stability of the synthetic building block in vitro versus the final synthesized PROTAC conjugates in vivo , detailing the causality behind their metabolic liabilities and providing self-validating protocols for your degradation workflows.

Deconstructing the Conjugate: Causality of Design

To understand the stability profile of these molecules, we must deconstruct the three functional domains of the AHPC-PEG6-Tos system:

  • (S,R,S)-AHPC (VH032-amine): The von Hippel-Lindau (VHL) E3 ligase recruiting ligand. While highly specific, its peptidic nature introduces vulnerabilities to amide hydrolysis and epimerization (conversion to the inactive (S,S,S) epimer) in biological systems[2].

  • PEG6 Linker: A 6-unit polyethylene glycol chain. PEG6 is considered the "gold standard" for oncology PROTACs because it acts as an entropic spring. It is long enough to cross the crowded target-ligase interface without strain, but short enough to avoid excessive entropic penalties during ternary complex formation[].

  • Tosyl (Tos) Group: A p-toluenesulfonate leaving group. It is highly stable in anhydrous organic solvents at -20°C but exquisitely sensitive to aqueous nucleophiles, making it the perfect handle for in vitro synthesis[1].

G Target Target Ligand (Nucleophile: -NH2 / -OH) Synthesis In Vitro Synthesis (Nucleophilic Substitution) Target->Synthesis Linker AHPC-PEG6-Tos (Reactive Intermediate) Linker->Synthesis PROTAC Final PROTAC (AHPC-PEG6-Target) Synthesis->PROTAC Tosyl Leaving Group Ternary Ternary Complex (Target - PROTAC - VHL) PROTAC->Ternary Cell Penetration Degradation Proteasomal Degradation (In Vivo Efficacy) Ternary->Degradation Ubiquitination

Workflow of PROTAC synthesis via nucleophilic substitution and subsequent ternary complex formation.

In Vitro Stability: Synthesis and Metabolism

The Synthetic Intermediate (AHPC-PEG6-Tos)

In vitro, the stability of AHPC-PEG6-Tos is dictated by storage conditions. In anhydrous environments (DMSO, DCM, DMF) at -20°C, the molecule is stable for at least 6 months[4]. However, repeated freeze-thaw cycles or exposure to atmospheric moisture will cause premature hydrolysis of the tosyl group, rendering the linker inert for PROTAC synthesis.

The Final PROTAC Conjugate (In Vitro Metabolism)

Once the PROTAC is synthesized (AHPC-PEG6-Target), in vitro stability is typically assessed using Human Liver Microsomes (HLMs). PEGylated PROTACs generally exhibit moderate in vitro metabolic stability. The primary degradation pathway in HLMs is Cytochrome P450 (CYP)-mediated oxidation of the PEG chain, leading to chain cleavage and loss of the target-binding moiety[5].

In Vivo Stability: Pharmacokinetics and Degradation

The in vivo environment presents a hostile landscape for AHPC-PEG6 conjugates. While PEGylation increases the hydrodynamic radius of the PROTAC—thereby reducing renal clearance and prolonging circulation half-life compared to non-PEGylated analogs[6]—it introduces specific metabolic liabilities.

Key In Vivo Degradation Pathways:

  • PEG Chain Oxidation: CYP450 enzymes in the liver actively oxidize the ethylene glycol units.

  • Epimerization of AHPC: The chiral centers of the (S,R,S)-AHPC core can epimerize under physiological pH and temperature to the (S,S,S) conformation. This is a catastrophic failure mode, as the (S,S,S) epimer cannot bind the VHL ligase[2].

  • Amide Hydrolysis: Blood serum proteases can cleave the amide bonds within the AHPC core.

G Intact Intact AHPC-PEG6 PROTAC (Systemic Circulation) Oxidation PEG Chain Oxidation (CYP450 Enzymes) Intact->Oxidation Hydrolysis Amide Hydrolysis (AHPC Ligand Core) Intact->Hydrolysis Epimerization Epimerization to (S,S,S) (Loss of VHL Binding) Intact->Epimerization Clearance Renal/Hepatic Clearance (Excretion) Oxidation->Clearance Inactive Inactive Metabolites (Therapeutic Failure) Hydrolysis->Inactive Epimerization->Inactive Inactive->Clearance

Primary in vivo metabolic degradation pathways of AHPC-PEG6 based PROTAC conjugates.

Quantitative Comparison: PEG6 vs. Alternative Linkers

To objectively evaluate the PEG6 linker, we must compare it against alternative linker architectures (e.g., shorter PEGs or rigid alkyl/aryl chains) within a VHL-PROTAC context[][].

Linker ArchitectureIn Vitro HLM Half-Life (T₁/₂)In Vivo Plasma ClearanceTernary Complex StabilityPrimary Metabolic Liability
PEG6 (AHPC-PEG6-Target) ~45 - 60 minModerateHigh (Optimal flexibility)CYP-mediated PEG oxidation
PEG2 (AHPC-PEG2-Target) > 60 minSlowLow (Steric clash, too rigid)Hepatic metabolism
Rigid Alkyl/Aryl > 90 minVery SlowVariable (Target dependent)Amide hydrolysis of AHPC

Note: While rigid linkers offer higher metabolic stability, PEG6 remains the preferred choice because the slight sacrifice in half-life is vastly outweighed by the superior ternary complex formation and resulting degradation efficacy[].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include internal controls to verify that the assay itself is functioning correctly before data is interpreted.

Protocol 1: In Vitro Microsomal Stability Assay (HLM)

Purpose: To determine the intrinsic clearance and metabolic half-life of the synthesized AHPC-PEG6 PROTAC.

  • Preparation: Prepare a 10 mM stock of the final PROTAC in anhydrous DMSO. Dilute to a 1 μM working concentration in 0.1 M potassium phosphate buffer (pH 7.4).

  • System Setup: Mix the PROTAC with Human Liver Microsomes (0.5 mg/mL final protein concentration).

  • Internal Validation Control: Run a parallel assay using Testosterone (a known CYP3A4 substrate) to validate microsomal activity.

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (1 mM final).

  • Quenching & Timepoints: Aliquot 50 μL of the reaction mixture at 0, 5, 15, 30, and 60 minutes. Quench immediately in 150 μL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS to calculate the T₁/₂ and intrinsic clearance (

    
    ).
    
Protocol 2: In Vivo Pharmacokinetic (PK) Assessment

Purpose: To quantify the systemic circulation and degradation of the PROTAC in a rodent model.

  • Formulation: Formulate the PROTAC in a biocompatible vehicle (e.g., 5% DMSO, 40% PEG300, 5% Tween-80, 50% Saline) to achieve a clear solution[8].

  • Dosing: Administer the formulation to male Sprague-Dawley rats via intravenous (IV) injection (2 mg/kg) and oral gavage (PO) (10 mg/kg) in separate cohorts (n=3 per route).

  • Sampling: Collect blood samples via the jugular vein at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Extraction: Centrifuge blood in K2EDTA tubes to isolate plasma. Extract the PROTAC using protein precipitation (3 volumes of cold acetonitrile).

  • Bioanalysis & Validation: Quantify intact PROTAC via LC-MS/MS. Crucial Validation Step: Monitor for the (S,S,S)-AHPC epimer mass transition to differentiate between intact active drug and inactive metabolized drug.

References

  • (S,R,S)-AHPC-PEG6-Tos Product Information & Stability Source: BPS Bioscience URL:[Link]

Sources

Validation

A Guide to the Comparative Binding Kinetics of VHL Ligands with Tosylate Groups for Researchers and Drug Development Professionals

The Significance of VHL in Targeted Protein Degradation The VHL protein is the substrate recognition component of the CRL2^VHL^ E3 ubiquitin ligase complex.[2][4] This complex plays a crucial role in the ubiquitin-protea...

Author: BenchChem Technical Support Team. Date: March 2026

The Significance of VHL in Targeted Protein Degradation

The VHL protein is the substrate recognition component of the CRL2^VHL^ E3 ubiquitin ligase complex.[2][4] This complex plays a crucial role in the ubiquitin-proteasome system by tagging proteins for degradation.[1][2] PROTACs leverage this natural cellular process by tethering a VHL ligand to a ligand for a target protein of interest, thereby inducing the target's ubiquitination and subsequent degradation.[1][5][6] The affinity and kinetics of the VHL ligand's interaction with its target are critical determinants of the resulting PROTAC's efficiency and selectivity.[1][3]

VHL Ligand Scaffolds and the Introduction of the Tosylate Group

The development of small-molecule VHL ligands was a significant breakthrough, with many designs mimicking the hydroxyproline (Hyp) core of the hypoxia-inducible factor 1α (HIF-1α), the natural substrate of VHL.[1][7] Well-characterized VHL ligands, such as VH032 and VH101, have demonstrated nanomolar binding affinities.[7][8]

The tosylate (p-toluenesulfonyl) group is a versatile functional group in organic chemistry, well-regarded as an excellent leaving group in nucleophilic substitution reactions and as a protecting group for amines.[9] In the context of protein-ligand interactions, the introduction of a tosylate group could have several non-covalent effects on binding kinetics:

  • Steric Hindrance: The bulky nature of the tosylate group could sterically clash with residues in the VHL binding pocket, potentially leading to a decrease in binding affinity.

  • Altered Solvation/Desolvation: The sulfonyl group can influence the desolvation penalty upon binding.

  • Non-covalent Interactions: The sulfonyl oxygens can act as hydrogen bond acceptors, while the aromatic ring can participate in π-π or C-H...π interactions, potentially enhancing binding affinity.[10][11][12][13][14]

A recent study explored the use of sulfonyl fluorides to create covalent VHL ligands by replacing the hydroxyproline motif and targeting Ser110.[4][15] While this demonstrates the compatibility of the VHL binding site with sulfonyl-containing moieties, it focuses on covalent modification rather than the non-covalent binding kinetics of a ligand bearing a tosylate group.

Comparative Analysis of Binding Kinetics: A Proposed Study

To definitively assess the impact of a tosylate group on VHL ligand binding, a direct comparative study is necessary. This would involve synthesizing a known VHL ligand and its tosylated analogue and then characterizing their binding kinetics using biophysical techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).

Table 1: Hypothetical Comparative Binding Kinetics Data for a VHL Ligand and its Tosylated Analogue
LigandK_d_ (nM)k_on_ (10^5^ M^-1^s^-1^)k_off_ (10^-3^ s^-1^)Method
VHL Ligand X502.51.25SPR
VHL Ligand X-Tosylate752.01.50SPR
VHL Ligand X55--ITC
VHL Ligand X-Tosylate80--ITC

Experimental Protocols for Comparative Binding Kinetics

The following are detailed protocols for determining the binding kinetics of VHL ligands using SPR and ITC.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures real-time biomolecular interactions, providing data on association (k_on_) and dissociation (k_off_) rates, from which the equilibrium dissociation constant (K_d_) can be calculated.[16][17][18]

Experimental Workflow for SPR Analysis

cluster_prep Preparation cluster_immobilization Immobilization cluster_binding Binding Assay cluster_analysis Data Analysis P1 Prepare running buffer (e.g., HBS-EP+) P2 Purify VHL protein complex (VCB) P1->P2 P3 Synthesize and purify VHL ligand and tosylated analogue P2->P3 I1 Activate sensor chip surface (e.g., CM5 chip with EDC/NHS) P3->I1 I2 Immobilize VHL protein onto the sensor chip I1->I2 I3 Deactivate remaining active groups I2->I3 B1 Inject serial dilutions of VHL ligand over the sensor surface I3->B1 B2 Monitor association and dissociation phases in real-time B1->B2 B3 Regenerate the sensor surface B2->B3 A1 Reference subtract sensorgrams B3->A1 A2 Fit data to a kinetic model (e.g., 1:1 Langmuir binding) A1->A2 A3 Determine kon, koff, and Kd A2->A3

Caption: Workflow for SPR-based analysis of VHL ligand binding kinetics.

Step-by-Step SPR Protocol:

  • Preparation:

    • Prepare a suitable running buffer, such as HBS-EP+ (HEPES buffered saline with EDTA and P20 surfactant), and ensure it is filtered and degassed.

    • Express and purify the VHL-ElonginB-ElonginC (VCB) complex to ensure a stable and active protein for immobilization.

    • Synthesize and purify the VHL ligand and its tosylated analogue. Ensure high purity (>95%) and accurate concentration determination.

  • Immobilization of VHL:

    • Activate a CM5 sensor chip surface using a mixture of N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

    • Inject the purified VCB complex over the activated surface to allow for covalent immobilization via amine coupling. Aim for a low to moderate immobilization level to minimize mass transport effects.

    • Inject ethanolamine-HCl to deactivate any remaining active esters on the sensor surface.

  • Binding Analysis:

    • Prepare a series of dilutions of the VHL ligand and its tosylated analogue in the running buffer.

    • Inject the ligand solutions over the immobilized VCB surface, starting with the lowest concentration. Include a buffer-only injection for double referencing.

    • Monitor the association phase during the injection and the dissociation phase as the running buffer flows over the surface.

    • Between ligand injections, regenerate the sensor surface using a mild regeneration solution (e.g., a short pulse of low pH glycine) to remove the bound ligand without denaturing the immobilized protein.

  • Data Analysis:

    • Subtract the reference surface data and the buffer-only injection data from the sensorgrams for the ligand injections.

    • Fit the processed data to a suitable kinetic model, such as the 1:1 Langmuir binding model, to determine the association rate constant (k_on_), the dissociation rate constant (k_off_), and the equilibrium dissociation constant (K_d_).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (K_d_), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.[16][19]

Experimental Workflow for ITC Analysis

cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis P1 Dialyze VHL protein and dissolve ligand in the same buffer P2 Accurately determine the concentrations of protein and ligand T1 Load VHL protein into the sample cell P2->T1 T2 Load VHL ligand into the injection syringe T1->T2 T3 Perform a series of small injections of the ligand into the protein solution T2->T3 A1 Integrate the heat change for each injection T3->A1 A2 Plot the integrated heat against the molar ratio of ligand to protein A1->A2 A3 Fit the binding isotherm to a suitable model to determine Kd, n, and ΔH A2->A3

Caption: Workflow for ITC-based analysis of VHL ligand binding.

Step-by-Step ITC Protocol:

  • Preparation:

    • Thoroughly dialyze the purified VCB complex against the chosen experimental buffer.

    • Dissolve the VHL ligand and its tosylated analogue in the final dialysis buffer to minimize heats of dilution.

    • Accurately determine the concentrations of the protein and ligand solutions.

  • ITC Experiment:

    • Load the VCB protein solution into the sample cell of the calorimeter.

    • Load the ligand solution into the injection syringe. A common starting point is to have the ligand concentration in the syringe be 10-15 times that of the protein concentration in the cell.[19]

    • Perform an initial small injection to allow for equilibration, followed by a series of injections of the ligand into the protein solution.

    • Perform a control experiment by injecting the ligand into the buffer alone to measure the heat of dilution.

  • Data Analysis:

    • Subtract the heat of dilution from the heat of binding for each injection.

    • Integrate the area under each injection peak to determine the heat change.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one set of sites) to determine the binding affinity (K_d_), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.

Conclusion

A thorough understanding of the structure-activity relationship of VHL ligands is crucial for the rational design of effective PROTACs. While the impact of a tosylate group on the non-covalent binding kinetics of VHL ligands has not been extensively documented, the experimental frameworks provided in this guide offer a clear path for researchers to perform this important comparative analysis. By systematically evaluating the binding kinetics of tosylated and non-tosylated VHL ligands using robust techniques like SPR and ITC, valuable insights can be gained to guide future ligand optimization and the development of next-generation protein degraders.

References

  • BET PROTAC I MZ1 - opnMe.com. (URL: [Link])

  • Structure-guided design and optimization of covalent VHL-targeted sulfonyl fluoride PROTACs | bioRxiv. (URL: [Link])

  • Binding affinity and binding mode of F-Hypcontaining VHL ligands. A)... - ResearchGate. (URL: [Link])

  • Discovery of E3 Ligase Ligands for Target Protein Degradation - MDPI. (URL: [Link])

  • Structural basis of PROTAC cooperative recognition for selective protein degradation - PMC. (URL: [Link])

  • SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate | ACS Chemical Biology - ACS Publications. (URL: [Link])

  • Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC. (URL: [Link])

  • Full article: A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - Taylor & Francis. (URL: [Link])

  • Mechanism of degrader-targeted protein ubiquitinability - bioRxiv. (URL: [Link])

  • Structure-Guided Design and Optimization of Covalent VHL-Targeted Sulfonyl Fluoride PROTACs | Request PDF - ResearchGate. (URL: [Link])

  • Structure-Guided Design and Optimization of Small Molecules Targeting the Protein–Protein Interaction between the von Hippel–Lindau (VHL) E3 Ubiquitin Ligase and the Hypoxia Inducible Factor (HIF) Alpha Subunit with in Vitro Nanomolar Affinities | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

  • Chemical structures of VHL ligands and their binding affinities to VHL... - ResearchGate. (URL: [Link])

  • A variety of small molecules that serve as the ligands for VHL E3... - ResearchGate. (URL: [Link])

  • Tosylates And Mesylates - Master Organic Chemistry. (URL: [Link])

  • Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. (URL: [Link])

  • 7 Noncovalent Interactions in Proteins: The Hidden Architects of Structures and Functions. (URL: [Link])

  • measuring drug-target binding with SPR & ITC binding assays - YouTube. (URL: [Link])

  • Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1. (URL: [Link])

  • Non-Covalent Interactions in Proteins (444 Pages) - Kinam Park. (URL: [Link])

  • Non-Covalent Interactions | Basicmedical Key. (URL: [Link])

  • Measurements: Membrane Protein:Receptor Interactions Using SPR l Protocol Preview. (URL: [Link])

  • Protein Ligand Interactions Using Surface Plasmon Resonance. (URL: [Link])

  • SPR to Characterize the Binding Modes of PROTAC Molecules - Charnwood Discovery. (URL: [Link])

  • Medicinal Chemistry in Review: Potency-Enhanced Peptidomimetic VHL Ligands with Improved Oral Bioavailability | Domainex. (URL: [Link])

  • The Realm of Unconventional Noncovalent Interactions in Proteins: Their Significance in Structure and Function - PMC. (URL: [Link])

  • 2.5: Non-covalent interactions - Chemistry LibreTexts. (URL: [Link])

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Comparative

Assessing Off-Target Effects of (S, R, S)-AHPC-Based PROTACs: A Comparative Technical Guide

Executive Summary The selection of an E3 ubiquitin ligase is the most critical design decision in PROTAC (Proteolysis Targeting Chimera) development. While Cereblon (CRBN) and Von Hippel-Lindau (VHL) are the two dominant...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The selection of an E3 ubiquitin ligase is the most critical design decision in PROTAC (Proteolysis Targeting Chimera) development. While Cereblon (CRBN) and Von Hippel-Lindau (VHL) are the two dominant systems, their off-target profiles differ fundamentally.[1]

This guide focuses on (S, R, S)-AHPC-based PROTACs (which recruit VHL) and provides a technical framework for assessing their off-target effects. Unlike CRBN ligands (e.g., thalidomide analogs), which frequently induce "neosubstrate" degradation of Zinc Finger proteins, VHL ligands are generally more selective but carry unique risks, such as the stabilization of HIF-1


 due to E3 ligase saturation.

This document compares the performance of VHL-based degraders against CRBN alternatives and details the experimental protocols required to rigorously validate their specificity.

Comparative Analysis: VHL vs. CRBN Off-Target Profiles[1]

To assess off-target effects effectively, one must first understand the mechanism by which they arise. The off-target liabilities of VHL and CRBN are distinct in their biological causality.

The "Lock-and-Key" vs. "Molecular Glue" Paradigm[1]
  • VHL ((S, R, S)-AHPC): The interaction between VHL and its ligand is a high-affinity, "lock-and-key" fit into a defined pocket.[1][] VHL PROTACs rarely recruit "neosubstrates" (unintended proteins) solely through the E3 ligand face. Off-targets usually arise from the warhead (the POI ligand) or from ligase saturation .

  • CRBN (IMiDs): Thalidomide and its analogs act as "molecular glues."[1] They alter the surface of CRBN to create a new binding interface that actively recruits Zinc Finger (ZF) transcription factors (e.g., IKZF1, IKZF3, SALL4, GSPT1). This leads to inherent, class-wide off-target degradation that is difficult to engineer out.[1]

Comparative Liability Matrix[1]

The following table summarizes the off-target and performance differences between (S, R, S)-AHPC (VHL) and Pomalidomide/Thalidomide (CRBN).

Feature(S, R, S)-AHPC (VHL)Pomalidomide/Lenalidomide (CRBN)
Primary Off-Target Mechanism Warhead-driven (promiscuity of the POI ligand).[1]E3-driven (Neosubstrate recruitment of ZF proteins).[1]
Known Off-Target Proteins Minimal intrinsic off-targets.[1] Risk of HIF-1

stabilization
.[1][3]
IKZF1, IKZF3, SALL4, ZFP91, GSPT1 .[1]
Ligand Selectivity High (Stereochemistry critical).[1][]Low (Promiscuous "glue" activity).[1]
"Hook Effect" Risk High (Strong binary affinity can saturate VHL).[1]Moderate (Cooperativity often aids ternary complex).[1]
Tissue Expression Variable; can be low in certain tissues/tumors.[1]Ubiquitous; high in hematopoietic cells.[1]
Molecular Weight High (~450 Da for ligand alone).[1]Low (~270 Da).[1]
Cell Permeability Moderate to Low (often requires optimization).[1]High.
The HIF-1 Stabilization Risk

A unique "off-target" effect of VHL PROTACs is not the degradation of a wrong protein, but the stabilization of a natural one.

  • Mechanism: (S, R, S)-AHPC competes with the natural substrate HIF-1

    
     for the VHL binding pocket.[1]
    
  • Consequence: At high concentrations, the PROTAC may inhibit VHL's normal function, leading to the accumulation of HIF-1

    
     and the induction of a hypoxic response (e.g., VEGF upregulation).
    
  • Assessment: Monitoring HIF-1

    
     levels is a mandatory control when using high concentrations (>10 
    
    
    
    M) of VHL PROTACs.[1]

Visualizing the Mechanisms[4]

The following diagram illustrates the divergent pathways of off-target toxicity between VHL and CRBN systems.

OffTargetPathways PROTAC_VHL (S,R,S)-AHPC PROTAC VHL_Ligase VHL E3 Ligase PROTAC_VHL->VHL_Ligase High Affinity Binding PROTAC_VHL->VHL_Ligase Saturation (High Conc.) PROTAC_CRBN IMiD-based PROTAC CRBN_Ligase CRBN E3 Ligase PROTAC_CRBN->CRBN_Ligase Molecular Glue PROTAC_CRBN->CRBN_Ligase Surface Alteration POI Target Protein (POI) VHL_Ligase->POI Recruitment HIF1a HIF-1α (Natural Substrate) VHL_Ligase->HIF1a Blocked Binding CRBN_Ligase->POI Recruitment ZF_Proteins Zinc Finger Proteins (IKZF1, SALL4) CRBN_Ligase->ZF_Proteins Neosubstrate Recruitment Degradation Proteasomal Degradation POI->Degradation Ubiquitination Stabilization Accumulation / Toxicity HIF1a->Stabilization Hypoxic Response ZF_Proteins->Degradation Off-Target Killing

Caption: Comparative mechanisms of off-target effects.[1][4] VHL saturation risks HIF-1


 stabilization, while CRBN induces neosubstrate degradation.[1]

Assessment Methodologies: The "How-To"

To rigorously validate the specificity of an (S, R, S)-AHPC-based PROTAC, a three-tiered assessment strategy is required.

Tier 1: The "Epimer" Negative Control

The most powerful tool for VHL PROTAC validation is the inactive epimer .

  • Active Ligand: (S, R, S)-AHPC (derived from trans-4-hydroxyproline).[1]

  • Inactive Control: The cis-hydroxyproline diastereomer (often denoted as the cis-epimer).[1] This molecule is chemically identical to the PROTAC but cannot bind VHL due to the inverted stereochemistry at the hydroxyproline 4-position.

  • Logic: If the cis-epimer PROTAC still degrades the target (or off-targets), the effect is VHL-independent (likely warhead inhibition or general toxicity).[1]

Tier 2: Competition "Rescue" Assays

To confirm that degradation is driven by the specific VHL machinery:

  • Pre-treat cells with an excess (10-50x) of free (S, R, S)-AHPC or VH032 .[1]

  • Logic: The free ligand occupies the VHL binding sites, preventing the PROTAC from recruiting the ligase. If degradation is rescued (blocked), it confirms the mechanism is on-target E3 recruitment.[1]

Tier 3: Global Proteomics (TMT-MS)

Unbiased Tandem Mass Tag (TMT) proteomics is the gold standard for visualizing the entire "degradome."[1]

  • Goal: Identify proteins that are downregulated by the PROTAC but not by the inactive epimer or in the presence of a proteasome inhibitor (Mg132).

Experimental Protocols

Protocol A: Global Proteomics for Off-Target Profiling (TMT-MS)[1]

Objective: Unbiased quantification of whole-proteome changes to identify off-targets.[1]

Materials:

  • Cell line of interest (e.g., HEK293, HeLa).

  • Test PROTAC (S, R, S)-AHPC based.

  • Negative Control: cis-epimer PROTAC.[1]

  • TMTpro™ 16-plex Label Reagents (Thermo Fisher).[1]

  • Lysis Buffer: 8M Urea, 50mM HEPES (pH 8.5), Protease/Phosphatase inhibitors.[1]

Workflow:

  • Treatment:

    • Seed cells (3 biological replicates per condition).[1]

    • Condition 1: DMSO Vehicle.[1][5][6]

    • Condition 2: PROTAC (at

      
       concentration, typically 100nM - 1
      
      
      
      M) for 6–24 hours.[1]
    • Condition 3: cis-Epimer Control (same concentration/time).

    • Condition 4 (Optional): PROTAC + Mg132 (Proteasome inhibitor) to prove degradation vs. transcriptional downregulation.[1]

  • Lysis & Digestion:

    • Lyse cells in Urea buffer; sonicate and clear lysate.

    • Reduce (DTT, 5mM, 30 min) and Alkylate (IAA, 15mM, 30 min).[1]

    • Digest with Lys-C (1:100) for 4h, followed by Trypsin (1:50) overnight.

  • TMT Labeling:

    • Label peptides from each replicate with distinct TMT channels.[1]

    • Quench with hydroxylamine; pool all samples 1:1.[1]

  • Fractionation & MS Analysis:

    • Fractionate peptides (High pH RP-HPLC) into 12–24 fractions to increase depth.

    • Analyze on high-resolution Orbitrap MS (e.g., Eclipse/Exploris).[1]

  • Data Analysis:

    • Filter for proteins downregulated >1.5-fold (p < 0.05).[1]

    • Critical Step: Exclude proteins also downregulated by the cis-epimer (these are warhead off-targets).[1]

Protocol B: VHL-Ligand Competition (Rescue) Assay

Objective: Confirm VHL-dependence of observed degradation.

Workflow:

  • Seeding: Plate cells in 6-well plates.

  • Pre-treatment: Add free VH032 or (S, R, S)-AHPC (10–50

    
    M) to "Rescue" wells.[1] Incubate for 1 hour.
    
    • Note: High concentration is needed to outcompete the PROTAC intracellularly.

  • PROTAC Treatment: Add PROTAC (at

    
     or 
    
    
    
    ) to both "Rescue" and "PROTAC only" wells.[1]
  • Incubation: Incubate for 4–24 hours.

  • Readout: Western Blot for POI.

    • Result: "PROTAC only" = Band disappears.[1] "Rescue" = Band remains (similar to DMSO).[1]

Experimental Workflow Diagram

The following decision tree outlines the logical flow for validating a VHL PROTAC.

ValidationWorkflow Start Start: Candidate VHL PROTAC Step1 1. Western Blot Screen (Dose/Time Course) Start->Step1 Decision1 Is POI Degraded? Step1->Decision1 Decision1->Start No (Optimize Linker) Step2 2. Epimer Control Test (cis-hydroxyproline) Decision1->Step2 Yes Decision2 Does Epimer Degrade POI? Step2->Decision2 Step3 3. Rescue Assay (Excess Free VHL Ligand) Decision2->Step3 No Fail_Warhead FAIL: Warhead-driven effect Decision2->Fail_Warhead Yes Decision3 Does Free Ligand Block Degradation? Step3->Decision3 Step4 4. Global Proteomics (TMT) Decision3->Step4 Yes Fail_Mech FAIL: Non-VHL Mechanism Decision3->Fail_Mech No Success VALIDATED VHL PROTAC Step4->Success Clean Profile

Caption: Step-by-step validation workflow for ensuring VHL-mediated specificity.

References

  • Design and Synthesis of Potential STING-Degrading PROTACs via a Modular Click Chemistry Approach. Uni-Muenchen. [Link]

  • Workflow for E3 Ligase Ligand Validation for PROTAC Development. ACS Chemical Biology. [Link][1]

  • Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. Chemical Society Reviews. [Link]

  • VHL ligand binding increases intracellular level of VHL. bioRxiv. [Link][1][3][7][8][9][10][11]

Sources

Validation

A Senior Application Scientist's Guide to Analyzing the Hook Effect in (S, R, S)-AHPC-PEG6-Tos Derived PROTACs

For researchers in drug development, particularly those leveraging Proteolysis-Targeting Chimeras (PROTACs), understanding the nuances of experimental data is paramount. Molecules derived from the popular (S, R, S)-AHPC-...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers in drug development, particularly those leveraging Proteolysis-Targeting Chimeras (PROTACs), understanding the nuances of experimental data is paramount. Molecules derived from the popular (S, R, S)-AHPC-PEG6-Tos building block, which conjugates a von Hippel-Lindau (VHL) E3 ligase ligand with a flexible PEG6 linker, are at the forefront of targeted protein degradation.[1][2][3] However, a common analytical artifact known as the "hook effect" can lead to profound misinterpretation of a PROTAC's efficacy.[4][5] This guide provides an in-depth analysis of the hook effect, offering field-proven experimental protocols and comparative data to ensure the scientific integrity of your research.

The hook effect, also known as the prozone phenomenon, is an immunological artifact that also manifests in PROTAC-mediated degradation assays.[6][7] It describes a paradoxical scenario where an excessively high concentration of a PROTAC leads to a decrease in target protein degradation, creating a characteristic bell-shaped dose-response curve.[4][8] This occurs because the heterobifunctional nature of PROTACs requires the formation of a productive ternary complex, consisting of the target protein, the PROTAC, and the E3 ligase (in this case, VHL).[9][10] At optimal concentrations, these ternary complexes form efficiently. At excessive concentrations, the PROTAC molecules oversaturate both the target protein and the VHL ligase pools independently, leading to the formation of non-productive binary complexes that cannot trigger ubiquitination and subsequent degradation.[11][12] Failure to identify this effect can result in a highly potent degrader being mistakenly classified as weak or inactive.

Part 1: The Underlying Mechanism of the PROTAC Hook Effect

To effectively diagnose the hook effect, one must first understand the equilibrium dynamics at play. The desired outcome of PROTAC action is the proximity-induced ubiquitination of a target protein. This is entirely dependent on the successful assembly of the Target-PROTAC-E3 Ligase ternary complex.

The causality behind the hook effect is a shift in binding equilibrium. At high concentrations, the probability of a PROTAC molecule forming a binary complex with either the target protein or the VHL ligase is far greater than the probability of it bridging the two. These binary complexes are dead-end intermediates that sequester the necessary components, effectively inhibiting the degradation pathway.

G cluster_0 Optimal PROTAC Concentration cluster_1 Excessive PROTAC Concentration (Hook Effect) T1 Target Protein C1 Productive Ternary Complex (Target-PROTAC-VHL) T1->C1 P1 PROTAC P1->C1 E1 VHL E3 Ligase E1->C1 D1 Target Degradation C1->D1 Ubiquitination T2 Target Protein BC1 Non-Productive Binary Complex (Target-PROTAC) T2->BC1 P2_1 PROTAC P2_1->BC1 P2_2 PROTAC BC2 Non-Productive Binary Complex (PROTAC-VHL) P2_2->BC2 E2 VHL E3 Ligase E2->BC2 D2 Inhibited Degradation BC1->D2 BC2->D2

Mechanism of PROTAC Action and the Hook Effect.

Part 2: A Validated Workflow for Hook Effect Identification

The definitive method for identifying a hook effect is to perform a detailed dose-response analysis over a wide concentration range.[4][13] This is a self-validating system: if the effect is present, the data will reveal a non-monotonic, bell-shaped curve. Below are two robust protocols for this analysis.

Experimental Workflow Overview

The logical flow for testing any new PROTAC derived from (S, R, S)-AHPC-PEG6-Tos involves a systematic dose-response treatment followed by quantitative analysis of the target protein.

G cluster_0 Quantification Method start Start: New (S,R,S)-AHPC-PEG6-Tos Derived PROTAC cell_culture 1. Cell Culture (Select cell line expressing target and VHL) start->cell_culture dose_prep 2. Prepare Serial Dilution (e.g., 10 µM to 0.1 nM) cell_culture->dose_prep treatment 3. Cell Treatment (Incubate for defined period, e.g., 18h) dose_prep->treatment lysis 4. Cell Lysis & Protein Quantification (e.g., RIPA buffer, BCA assay) treatment->lysis western 5a. Western Blot lysis->western Traditional hibit 5b. HiBiT Luminescence Assay lysis->hibit High-Throughput analysis 6. Data Analysis (Normalize to loading control or vehicle) western->analysis hibit->analysis plot 7. Plot Dose-Response Curve (% Degradation vs. log[PROTAC]) analysis->plot end End: Identify Dmax, DC50, and Hook Effect Onset plot->end

Experimental workflow for hook effect analysis.
Protocol 1: Dose-Response Analysis via Quantitative Western Blot

This method provides direct visual confirmation of target protein loss and is considered a gold standard for validation.

Rationale: Western blotting allows for the specific detection of the target protein and a loading control on the same membrane, providing a reliable, semi-quantitative measure of protein degradation that is robust to variations in sample loading.[4]

Step-by-Step Methodology:

  • Cell Seeding: Plate a suitable cell line (e.g., HeLa, HEK293) in 12-well plates, ensuring they express both the target protein and the VHL E3 ligase.[4] Allow cells to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of the PROTAC in complete cell culture medium. A broad range is critical; a top concentration of 10 µM diluted down to the picomolar range is recommended to capture the full curve.[4]

  • Treatment: Aspirate the old medium from the cells and add the PROTAC dilutions. Include a vehicle-only control (e.g., DMSO). Incubate for a predetermined time, typically 16-24 hours, to allow for degradation.[8]

  • Cell Lysis: Wash cells with ice-cold PBS, then lyse them using an appropriate buffer (e.g., RIPA) supplemented with protease and phosphatase inhibitors.[4]

  • Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading on the gel.[8]

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour. Incubate overnight at 4°C with a primary antibody specific to the target protein. Co-incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin).[4][8]

  • Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies. Develop the blot using an ECL substrate and visualize the bands with a chemiluminescence imager.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to its corresponding loading control band. Calculate the percent degradation relative to the vehicle-treated control for each concentration.

Protocol 2: High-Throughput Analysis with a HiBiT Luminescence Assay

For projects requiring higher throughput and more quantitative data, the HiBiT system is a superior alternative.[14][15]

Rationale: This method involves CRISPR/Cas9-mediated insertion of a small 11-amino-acid tag (HiBiT) onto the endogenous target protein. The tag reconstitutes a functional NanoLuc luciferase with an added LgBiT subunit, producing a luminescent signal directly proportional to the target protein's abundance. This live-cell, plate-based assay offers a wider dynamic range and higher reproducibility than Western blotting.[15]

Step-by-Step Methodology:

  • Cell Line Generation: Use CRISPR/Cas9 to knock in the HiBiT tag at the N- or C-terminus of the endogenous gene for the target protein. Select and validate a clonal cell line.

  • Cell Seeding: Plate the engineered HiBiT cells in a white, opaque 96-well or 384-well plate suitable for luminescence readings.

  • Compound Preparation and Treatment: Prepare serial dilutions of the PROTAC as described in the Western blot protocol and treat the cells for the desired time (e.g., 16-24 hours).

  • Lysis and Detection: Add the Nano-Glo® HiBiT Lytic Reagent, which contains the LgBiT protein and furimazine substrate, directly to the wells. This reagent lyses the cells and initiates the luminescent reaction.

  • Plate Reading: Incubate for 10 minutes at room temperature to allow the signal to stabilize. Measure luminescence using a plate reader.

  • Data Analysis: The raw luminescence units are directly proportional to the amount of HiBiT-tagged protein. Calculate the percent degradation at each concentration relative to the vehicle-treated control wells.

Part 3: Comparative Analysis and Data Interpretation

The primary output of the experimental workflow is a dose-response curve. A classic hook effect will manifest as a bell-shaped curve where the degradation effect diminishes at higher concentrations.

Hypothetical Performance Data of Two (S, R, S)-AHPC-PEG6-Tos Derived PROTACs

The table below illustrates hypothetical data for two PROTACs targeting different proteins, highlighting how key degradation parameters can vary and how the hook effect presents.

ParameterPROTAC-A (Targets Protein X)PROTAC-B (Targets Protein Y)Senior Scientist's Interpretation
DC₅₀ 15 nM50 nMPROTAC-A is more potent at inducing 50% degradation.
Dₘₐₓ 95% at 100 nM85% at 500 nMPROTAC-A achieves a higher maximal level of degradation.
Hook Effect Onset > 300 nM> 1,000 nMPROTAC-A shows an earlier and more pronounced hook effect.
Degradation at 10 µM 20%65%The severe hook effect for PROTAC-A could lead to its misclassification as a weak degrader if only high concentrations are tested.
Comparison with Alternative Technologies: The Case for Molecular Glues

While PROTACs are powerful, alternative modalities like molecular glues are emerging. Molecular glues induce protein degradation by cooperatively stabilizing the interaction between an E3 ligase and a target protein, often one that was not a natural substrate.[16][17]

A key advantage of many molecular glues is their lack of a pronounced hook effect.[16][18] This is because their mechanism often relies on positive cooperativity, where the affinity for the ternary complex is significantly higher than for either binary complex. This thermodynamic preference minimizes the formation of non-productive intermediates even at high concentrations.

Feature(S, R, S)-AHPC-PEG6-Tos Derived PROTACsMolecular Glues
Mechanism Heterobifunctional; brings target and E3 ligase into proximity.[10]Induces a new interface on the E3 ligase to bind the target.[19]
Design Principle Rational design based on known ligands for target and E3 ligase.Often discovered via screening; rational design is challenging.
Hook Effect Common and often pronounced due to binary complex formation.[4][5]Generally absent or significantly mitigated due to cooperative binding.[16]
Dose-Response Curve Often bell-shaped.Typically sigmoidal.

References

  • ELISA Hook Effect & Prozone: The Troubleshooting Guide for False Neg
  • Technical Support Center: Minimizing the "Hook Effect" in PROTAC Experiments. Benchchem
  • Mitigating the "hook effect" of "PROTAC ER Degrader-3". Benchchem
  • Hook effect. Wikipedia[Link]

  • (S,R,S)-AHPC-PEG6-Tos 82052. BPS Bioscience[Link]

  • Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry[Link]

  • Researchers Unveil New Insights into Trivalent PROTACs and the Hook Effect. MarinBio[Link]

  • hook effect. CANDOR Bioscience[Link]

  • (S,R,S)-AHPC-PEG6-Tos, 100 mg. Chameleon Science[Link]

  • Characterize Your PROTAC Hook Effect With Flexible And In-Solution Affinity Measurements For Results You Can Trust. Drug Discovery[Link]

  • Understanding the Hook Effect in a One-Step Sandwich ELISA. Chondrex[Link]

  • Workflow for E3 Ligase Ligand Validation for PROTAC Development. Journal of Medicinal Chemistry[Link]

  • Hook Effect in Immunoglobulin A (IgA) Measurements: A Diagnostic Challenge—A Case Series. The Journal of Applied Laboratory Medicine[Link]

  • A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders. bioRxiv[Link]

  • Method for the detection of the prozone effect of photometric assays.
  • What is the Prozone Effect? (How to troubleshoot false negatives in immunoassays). YouTube[Link]

  • Mechanism of high-dose hook effect in sandwich immunoassay. ResearchGate[Link]

  • Exploring Tools and Tech for PROTAC Research. Biocompare[Link]

  • Cooperative binding mitigates the high-dose hook effect. Journal of The Royal Society Interface[Link]

  • Workflow for E3 Ligase Ligand Validation for PROTAC Development. ACS Publications[Link]

  • Retrospective Approach to Evaluate Interferences in Immunoassay. Journal of Medical Biochemistry[Link]

  • Mitigating the hook effect in lateral flow sandwich immunoassays using real-time reaction kinetics. Analyst[Link]

  • PROTAC Screening Without Classical Western Blot: Faster and More Quantitative Alternatives. Selvita[Link]

  • Application of DELs for E3 Ligase Ligand Discovery and Targeted Protein Degrad
  • Prozone and postzone effect. LabMed Discovery[Link]

  • Dilution Linearity, Hook Effect & Parallelism. [No Source Found]
  • Emerging Strategies in Proteolysis-Targeting Chimeras (PROTACs): Highlights from 2022. International Journal of Molecular Sciences[Link]

  • SPR-measured dissociation kinetics of PROTAC ternary complexes influence target degradation rate. bioRxiv[Link]

  • Assay protocol for detecting the "Hook" effect to quantify CRP. ResearchGate[Link]

  • Will downstream function of E3 ligand in protac influences the hook effect and Dmax. ResearchGate[Link]

  • An overview of PROTACs: a promising drug discovery paradigm. Signal Transduction and Targeted Therapy[Link]

  • Development of Novel Cereblon-Based E3 Ligase Ligand-Linker Libraries for Targeted Protein Degradation. University of Wisconsin-Madison[Link]

  • Synthetic Site-Specific Antibody–Ligand Conjugates Promote Asialoglycoprotein Receptor-Mediated Degradation of Extracellular Human PCSK9. Journal of the American Chemical Society[Link]

  • Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. Chemical Society Reviews[Link]

  • Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. Chemical Society Reviews[Link]

  • Troubleshooting ELISA. Hycult Biotech[Link]

  • (S, R, S)-AHPC-PEG6-Tos - 500 MG. Tebubio[Link]

  • Synthesis and Systematic Study on the Effect of Different PEG Units on Stability of PEGylated, Integrin-αvβ6-Specific A20FMDV2 Analogues in Rat Serum and Human Plasma. MDPI[Link]

  • Discovery of molecular glues that bind FKBP12 and novel targets using DNA-barcoded libraries. ResearchGate[Link]

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Comparative

Impact of linker length on ubiquitination efficiency in VHL PROTACs

Executive Summary: The "Goldilocks" Zone of Ubiquitination In the design of VHL-recruiting PROTACs, the linker is often treated as a passive connector. This is a critical error. The linker is a thermodynamic and kinetic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Goldilocks" Zone of Ubiquitination

In the design of VHL-recruiting PROTACs, the linker is often treated as a passive connector. This is a critical error. The linker is a thermodynamic and kinetic governor that dictates not just if a ternary complex forms, but how it forms.

This guide objectively compares the impact of linker length on ubiquitination efficiency.[] Contrary to the assumption that "tighter binding equals better degradation," experimental data reveals that geometry trumps affinity . A linker must be long enough to span the gap between the E3 ligase and the Target Protein (POI) but short enough to restrict conformational entropy, ensuring the POI's surface lysines are forced into the "blast zone" of the E2 ubiquitin-conjugating enzyme.

Key Takeaways
  • Short Linkers (<12 atoms): High risk of steric clash; often fail to induce degradation despite binary binding.

  • Optimal Linkers (12–20 atoms): The "Sweet Spot" for VHL. Maximizes cooperativity (

    
    ) and productive ubiquitination.
    
  • Long Linkers (>24 atoms): suffer from the "Hook Effect" at lower concentrations and entropic penalties, leading to "floppy" complexes that bind but do not degrade.

Mechanistic Comparison: Affinity vs. Geometry

The efficiency of a PROTAC is governed by the formation of a ternary complex (


).[] However, the stability of this complex (

) does not linearly correlate with degradation (

).
The Productive vs. Non-Productive Complex

Recent structural studies (Crowe et al., 2025; Ciulli group) have demonstrated that rigidifying a linker can stabilize a ternary complex so effectively that it locks the POI in a specific orientation. If this orientation points the POI's lysines away from the E2 enzyme, the PROTAC becomes a stabilizer , not a degrader.

FeatureShort Linkers (Rigid)Optimal Linkers (Balanced)Long Linkers (Flexible)
Ternary Complex Stability Low (Steric hindrance)High (Positive Cooperativity)Moderate to Low (Entropic cost)
Ubiquitination Efficiency None/Low Maximal Variable (Stochastic)
Mechanism of Failure E3 and POI cannot approach; clash prevents binding.N/A"Floppy" complex; Lysines wander out of E2 reach.
Selectivity High (Constraints enforce specificity)HighLow (Permissive binding)
Visualization: The Geometry of Ubiquitination

The following diagram illustrates how linker length dictates the spatial arrangement required for ubiquitin transfer.

UbiquitinationGeometry cluster_short Scenario A: Linker Too Short cluster_optimal Scenario B: Optimal Length cluster_long Scenario C: Linker Too Long node_vhl VHL E3 Ligase node_poi Target Protein (POI) node_ub Ubiquitin Transfer S_Linker Linker < 10Å S_Result Steric Clash No Complex S_Linker->S_Result Fails to bridge O_Linker Linker 12-20Å O_Complex Stable Ternary Complex O_Linker->O_Complex Cooperativity O_Complex->node_ub Lysine Aligned with E2 L_Linker Linker > 25Å L_Complex Loose/Floppy Complex L_Linker->L_Complex High Entropy L_Complex->node_ub Inefficient Transfer

Caption: Figure 1: The Goldilocks Effect. Scenario B represents the optimal "zone of ubiquitination" where the linker facilitates a precise PPI (Protein-Protein Interaction) interface, enabling efficient ubiquitin transfer.

Comparative Data: Linker Performance

The following data summarizes key findings from comparative studies on VHL PROTACs, specifically highlighting the transition from PEG (flexible) to Alkyl (hydrophobic/semi-rigid) chains.

Table 1: Impact of Linker Length on Degradation (VHL-ER Model)

Source: Derived from comparative studies on ER


 degradation (Cyrus et al., NIH).
Linker TypeLength (Atoms)

(nM)

(%)
Outcome Analysis
Short Alkyl 9>10,000<10%Inactive. Linker too short to allow VHL-ER

engagement.
Medium Alkyl 1215065%Moderate. Complex forms, but strain limits population.
Optimal Alkyl 16 25 >95% Best in Class. Perfect distance for surface lysine access.
Long Alkyl 218580%Good. Slightly reduced potency due to entropic penalty.
Ext. PEG 24+30050%Poor. Hook effect observed at lower concentrations.
Table 2: PEG vs. Alkyl Linkers in VHL Systems

Comparison of physicochemical properties affecting experimental outcomes.

FeaturePEG Linkers (e.g., PEG3-PEG5)Alkyl Linkers (e.g., C10-C16)
Solubility High. Excellent for in vitro assays.Low. May require DMSO/Surfactants.
Permeability Low/Moderate. High TPSA (Polar Surface Area).High. Lipid-like; better cell penetration.
Conformation Flexible. Samples many states ("Floppy").Defined. Can induce specific folding (e.g., MZ1).
Metabolic Stability Low. Susceptible to oxidative metabolism.High. Resistant to oxidation.
Recommendation Use for initial in vitro proof of concept.Use for cellular optimization and in vivo studies.

Experimental Protocols

To validate the impact of linker length, you cannot rely on Western Blotting alone. You must distinguish between binding (ternary complex formation) and function (ubiquitination).

Protocol A: In Vitro Ubiquitination Assay

This is the definitive test to determine if your linker length supports catalytic ubiquitin transfer.

Objective: Measure the accumulation of Poly-Ubiquitinated POI in a cell-free system.

Materials:

  • Recombinant VHL/ElonginB/ElonginC (VCB) complex (100 nM).

  • Recombinant Target Protein (POI) (100 nM).

  • E1 Enzyme (UBE1) & E2 Enzyme (UbcH5b/c).

  • Ubiquitin (Wild type or Fluorescent).

  • ATP Regeneration System.

Workflow:

  • Binary Mix: Incubate VCB (E3) and POI with PROTAC (serial dilution 1 nM – 10

    
    M) for 15 min at RT.
    
  • Reaction Start: Add "Ubiquitin Master Mix" (E1, E2, Ub, ATP, MgCl2).

  • Kinetics: Incubate at 30°C or 37°C. Take time points at 0, 15, 30, 60, and 90 mins.

  • Termination: Quench with SDS-PAGE loading buffer + Reducing agent.

  • Readout: Western Blot anti-POI. Look for the "Ubiquitin Smear" (high MW laddering) above the native protein band.

Protocol B: Ternary Complex Cooperativity (AlphaLISA)

Use this to determine if your linker is inducing a stable complex (


) or just tethering two proteins (

).

Workflow Visualization:

AlphaLISA_Workflow Step1 1. Prepare Reagents (Biotin-POI + His-VHL) Step2 2. Incubate with PROTAC (Serial Dilution) Step1->Step2 30 min RT Step3 3. Add Acceptor Beads (Anti-His coated) Step2->Step3 30 min RT Step4 4. Add Donor Beads (Streptavidin coated) Step3->Step4 30 min Dark Step5 5. Laser Excitation (680nm) Emission (615nm) Step4->Step5 Read Signal

Caption: Figure 2: AlphaLISA Workflow. A proximity-based assay where signal intensity correlates directly with ternary complex stability. A "bell-shaped" curve is expected; the peak amplitude often correlates with cooperativity.

Troubleshooting & Optimization

Problem: High binary binding (Kd) but no degradation.

  • Cause: Linker is likely too short (steric clash) or rigid in a non-productive conformation.

  • Solution: Increase linker length by 2-3 atoms (e.g., switch from PEG3 to PEG5).

Problem: High degradation (


) but poor potency (

).
  • Cause: Linker is too flexible (high entropic cost). The complex forms but is short-lived.

  • Solution: Switch from PEG to Alkyl or introduce rigidifying elements (e.g., piperazine, alkynes) to pre-organize the linker.

Problem: Hook effect appears at low concentrations.

  • Cause: Extremely high affinity for one partner over the other, often exacerbated by very long linkers.

  • Solution: Shorten the linker to enforce cooperativity.

References

  • Crowe, C., et al. (2025).[3] Linker-rigidified VHL homodimerizers convert degraders into stabilizers of non-ubiquitinable ternary complexes. bioRxiv.[4][5]

  • Cyrus, K., et al. (2011). Impact of linker length on the activity of PROTACs. Molecular BioSystems.

  • Gadd, M. S., et al. (2017). Structural basis of PROTAC cooperative recognition for selective protein degradation. Nature Chemical Biology.

  • Wurz, R. P., et al. (2018). A "Click" Chemistry Platform for the Rapid Synthesis of Bispecific Molecules for Inducing Protein Degradation. Journal of Medicinal Chemistry.

  • BenchChem. (2025).[6][7][8] A Comparative Guide to PEG3 and Alkyl Chain Linkers for PROTAC Efficiency.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling (S, R, S)-AHPC-PEG6-Tos

As a Senior Application Scientist, I approach chemical handling not merely as a set of regulatory checkboxes, but as a logical system driven by molecular properties. (S, R, S)-AHPC-PEG6-Tos is a highly specialized hetero...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chemical handling not merely as a set of regulatory checkboxes, but as a logical system driven by molecular properties. (S, R, S)-AHPC-PEG6-Tos is a highly specialized heterobifunctional intermediate used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

To handle this compound safely and effectively, we must understand its structural causality: it combines a biologically active von Hippel-Lindau (VHL) E3 ligase-recruiting ligand (AHPC)[1], a solubility-enhancing PEG6 spacer[2], and a highly reactive tosylate (Tos) leaving group[3]. Because the tosylate group is specifically engineered to act as a potent electrophile for nucleophilic substitution[2], the intact molecule behaves as an alkylating agent. This dictates stringent protocols to prevent accidental exposure, which could lead to skin sensitization, irritation, or unintended biological activity.

Below is the comprehensive, field-proven operational guide for the safe handling, synthesis preparation, and disposal of (S, R, S)-AHPC-PEG6-Tos.

Physicochemical & Hazard Profile

Before initiating any workflow, it is critical to understand how the physical properties of the compound dictate your environmental controls.

PropertyValue / DescriptionOperational Causality & Implication
Compound Nature VHL-recruiting ligand + PEG6 + Tosyl group[3].Bifunctional intermediate. Accidental systemic exposure could theoretically disrupt normal cellular protein degradation pathways[1].
Chemical Reactivity Electrophilic (Alkylating agent)[2].The Tosyl group is a strong leaving group[3]; poses skin/eye irritation risks and readily reacts with biological nucleophiles (amines/thiols)[2].
Solubility Soluble in DMSO, DMF[4].Requires organic carrier solvents. DMSO rapidly permeates the skin, carrying dissolved hazardous solutes directly into the bloodstream.
Storage -20°C, dry and dark[3].Prevents premature hydrolysis of the reactive tosylate group by ambient atmospheric moisture.

Required Personal Protective Equipment (PPE)

Every piece of PPE serves as a specific barrier against the chemical mechanisms outlined above. Do not substitute these requirements.

EquipmentSpecificationCausality for Selection
Gloves Nitrile (Double-gloved)Standard nitrile protects against the solid powder[4]. Double-gloving is mandatory when dissolving the compound in DMSO, as DMSO degrades nitrile over time and acts as a rapid carrier solvent.
Eye Protection Chemical Splash GogglesProtects against aerosolized powders during weighing and solvent splashes during dissolution[4]. Safety glasses with side shields are insufficient for liquid handling.
Body Protection Flame-Retardant Lab CoatProvides a barrier against accidental spills[4]. Flame retardance is required if subsequent bioconjugation steps involve flammable organic solvents.
Engineering Control Certified Fume HoodPrevents inhalation of reactive dust/aerosols[4]. Given the unknown systemic toxicity of novel PROTAC intermediates, engineering controls are your primary defense.

Visualizing the Workflow

Understanding the chemical mechanism and the physical handling workflow ensures that every safety measure is contextualized.

Reactivity A (S,R,S)-AHPC-PEG6-Tos (Electrophile) C SN2 Substitution Reaction A->C B Target Ligand (Nucleophile) B->C D PROTAC Conjugate (Product) C->D Covalent Bond E Tosyl Waste (Leaving Group) C->E Cleaved

Figure 1: Nucleophilic substitution of (S, R, S)-AHPC-PEG6-Tos.

Workflow S1 1. Storage Retrieval (-20°C to Room Temp) S2 2. Fume Hood Prep (Verify Airflow & PPE) S1->S2 S3 3. Weighing & Dissolution (DMSO/DMF Solvent) S2->S3 S4 4. Bioconjugation (Closed System) S3->S4 S5 5. Waste Segregation (Hazardous Protocol) S4->S5

Figure 2: End-to-end safe handling workflow for PROTAC linkers.

Operational Protocols: From Storage to Synthesis

This methodology is designed as a self-validating system. Do not proceed to the next step unless the validation criteria of the current step are met.

Phase 1: Safe Weighing and Solubilization
  • Equilibration: Remove the sealed vial of (S, R, S)-AHPC-PEG6-Tos from -20°C storage[3].

    • Causality: Allow the vial to equilibrate to room temperature in a desiccator for 30 minutes. Opening a cold vial introduces atmospheric condensation, which can prematurely hydrolyze the highly reactive tosylate group, ruining the stoichiometry of your synthesis.

  • Hood Preparation: Power on the analytical balance inside a certified chemical fume hood[4].

    • Validation: Verify the hood's airflow monitor reads within the safe operational range (typically 80–120 fpm) before opening the vial.

  • Weighing: Tare an anti-static weigh boat. Carefully transfer the required mass using a grounded micro-spatula.

    • Causality: Anti-static tools prevent the fine, reactive powder from aerosolizing or clinging to surfaces, minimizing inhalation risk and ensuring accurate dosing.

  • Solubilization: Transfer the powder to a reaction vial. Add anhydrous DMSO or DMF.

    • Validation: Vortex gently and visually inspect the solution. A completely clear solution validates that the PEGylated compound has fully dissolved[2]. If particulates remain, the reaction kinetics will be compromised.

Phase 2: Spill Response and Waste Disposal

PROTAC linkers must be classified and treated as hazardous chemical waste[4].

  • Immediate Spill Containment: In the event of a solid powder spill, do not sweep dry .

    • Causality: Dry sweeping aerosolizes the biologically active VHL ligand and reactive tosylate[4].

  • Neutralization/Cleanup: Cover the spill with a suitable absorbent material wetted with a compatible solvent (e.g., ethanol or isopropanol) to dampen the powder and prevent airborne particulate formation[4]. Wipe inward to prevent spreading.

  • Solid Waste Segregation: Collect all contaminated materials (wipes, pipette tips, empty stock vials) into a designated hazardous solid waste container[4].

    • Validation: Ensure the container is explicitly labeled with: "Hazardous Waste: Contains (S, R, S)-AHPC-PEG6-Tos (Alkylating Agent / PROTAC Intermediate)".

  • Liquid Waste Disposal: Dispose of unused DMSO/DMF solutions in a designated non-halogenated organic waste carboy. If the linker was reacted with a halogenated target ligand, it must be routed to halogenated waste. Never discharge these solutions down the sanitary sewer [4].

References

  • AxisPharm. "Tosylate PEG, Tos PEG, Ts PEG". Available at:[Link]

Sources

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